Antitubercular agent-40
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C25H25N3OS |
|---|---|
Poids moléculaire |
415.6 g/mol |
Nom IUPAC |
[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-(7-methylthieno[2,3-b]quinolin-2-yl)methanone |
InChI |
InChI=1S/C25H25N3OS/c1-16-5-4-6-21(11-16)28-10-9-27(15-18(28)3)25(29)23-14-20-13-19-8-7-17(2)12-22(19)26-24(20)30-23/h4-8,11-14,18H,9-10,15H2,1-3H3 |
Clé InChI |
RXKRRSUEEGOOPV-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3=CC4=C(S3)N=C5C=C(C=CC5=C4)C |
Origine du produit |
United States |
Foundational & Exploratory
Mechanism of Action of Isoniazid: An In-depth Technical Guide
A Note on "Antitubercular Agent-40": The term "this compound" does not correspond to a recognized pharmaceutical compound in publicly available scientific literature and databases. Therefore, this guide focuses on the mechanism of action of Isoniazid (INH) , a cornerstone first-line antitubercular agent, to fulfill the detailed technical requirements of the original request.
Core Mechanism of Action
Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Once activated, the resulting isonicotinic acyl radical covalently binds to the nicotinamide adenine dinucleotide (NAD) cofactor, forming an INH-NAD adduct.[2][3][4] This adduct then acts as a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA, an essential enzyme in the fatty acid synthase-II (FAS-II) pathway.[2][3][4][5] The inhibition of InhA disrupts the synthesis of mycolic acids, which are crucial long-chain fatty acids that form the protective outer layer of the Mycobacterium tuberculosis cell wall.[5] The compromising of the cell wall's integrity ultimately leads to bacterial cell death.[6][7]
Signaling Pathway Diagram
Quantitative Data
The efficacy of Isoniazid and its active form, the INH-NAD adduct, has been quantified through various in vitro studies. The following tables summarize key quantitative data.
Table 1: InhA Inhibition by INH-NAD Adduct
| Parameter | Value | Description |
| Overall Inhibition Constant (Ki) | 0.75 ± 0.08 nM | The overall dissociation constant for the tight-binding inhibition of InhA by the INH-NAD adduct.[2][3][4] |
| Initial Binding Constant (K-1) | 16 ± 11 nM | The dissociation constant for the initial, rapid formation of the enzyme-inhibitor complex (EI).[2][3][4] |
| Rate Constant (k2) | 0.13 ± 0.01 min-1 | The first-order rate constant for the slow conversion from the initial EI complex to the final inhibited EI* complex.[3] |
Table 2: Minimum Inhibitory Concentration (MIC) of Isoniazid
| M. tuberculosis Strain | MIC (mg/L) | Method |
| H37Rv (Reference Strain) | 0.06 | Broth Microdilution |
| H37Rv (Reference Strain) | 0.03 | Broth Microdilution[8] |
| Beijing Strain | 0.03 | Broth Microdilution[9] |
| Euro-American Strain | 0.03 | Broth Microdilution[9] |
| Indo-Oceanic Strain | 0.06 | Broth Microdilution[9] |
| Susceptible Strains (Range) | 0.02 - 0.06 | Radiometric Broth Method[10] |
Experimental Protocols
In Vitro Activation of Isoniazid by KatG
This protocol describes the in vitro generation of the active form of Isoniazid.
Materials:
-
Purified M. tuberculosis KatG enzyme
-
Isoniazid (INH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.0)
-
Reaction tubes
-
Incubator or water bath at 37°C
Procedure:
-
Prepare a reaction mixture containing phosphate buffer (10 mM, pH 7.0), Isoniazid (35 mM), and purified KatG (0.471 mg/mL).
-
Initiate the activation reaction by adding hydrogen peroxide (H₂O₂) to a final concentration of 10 mM.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 5-10 minutes) to allow for the conversion of INH to its activated radical form.
-
The activated INH can then be used immediately in subsequent assays, such as the InhA inhibition assay, often by introducing NADH to form the INH-NAD adduct.
InhA Enzyme Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of the INH-NAD adduct on InhA.
Materials:
-
Purified M. tuberculosis InhA enzyme
-
trans-2-Dodecenoyl-CoA (DD-CoA) or another suitable enoyl-ACP reductase substrate
-
NADH
-
INH-NAD adduct (prepared as in 3.1 or synthesized separately)
-
PIPES buffer (30 mM, pH 6.8) containing NaCl (150 mM)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well plates or cuvettes
Procedure:
-
Prepare assay mixtures in the wells of a 96-well plate or in cuvettes. Each reaction should contain PIPES buffer, DD-CoA (e.g., 85 µM), and NADH (e.g., 250 µM).
-
Add varying concentrations of the INH-NAD adduct to the assay mixtures to test a range of inhibitor concentrations.
-
Initiate the enzymatic reaction by adding a fixed concentration of the InhA enzyme (e.g., 0.1–1 nM) to each well/cuvette.
-
Immediately monitor the decrease in absorbance at 340 nm at 25°C, which corresponds to the oxidation of NADH to NAD⁺.
-
The rate of the reaction is determined from the linear phase of the progress curves.
-
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be calculated by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
MIC Determination by Broth Microdilution
This protocol details a standard method for determining the Minimum Inhibitory Concentration (MIC) of Isoniazid against M. tuberculosis.
Materials:
-
M. tuberculosis isolate (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Isoniazid stock solution
-
Sterile 96-well microtiter plates
-
Inoculating loop or sterile swabs
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or nephelometer
-
Incubator at 37°C
Procedure:
-
Inoculum Preparation:
-
From a fresh culture of M. tuberculosis on solid medium, pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.
-
Dilute this suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum density of approximately 1-5 x 10⁵ CFU/mL.
-
-
Plate Preparation:
-
Dispense 100 µL of Middlebrook 7H9 broth into all wells of a 96-well plate.
-
Add 100 µL of the Isoniazid stock solution (at twice the highest desired concentration) to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial inoculum.
-
Include a growth control well containing only broth and the inoculum, with no Isoniazid.
-
Seal the plate and incubate at 37°C for 7-14 days.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of Isoniazid that completely inhibits visible growth of M. tuberculosis. Growth can be assessed visually or by using a growth indicator dye like resazurin.
-
References
- 1. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: Adduct affinity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: adduct affinity and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Is Mycobacterial InhA a Suitable Target for Rational Drug Design? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Target Identification of Novel Antitubercular Agents in Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific term "Antitubercular agent-40" does not correspond to a known, specific compound in publicly available scientific literature. Therefore, this guide provides an in-depth overview of the core principles and methodologies for identifying the molecular targets of novel antitubercular agents, using validated targets and exemplary compounds from recent research.
Introduction: The Challenge and Strategy of TB Drug Target Identification
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, creating an urgent need for new drugs with novel mechanisms of action. A critical step in the development of these new agents is the identification and validation of their molecular targets within the bacterium. Understanding the specific protein or pathway that a compound inhibits is essential for lead optimization, predicting resistance mechanisms, and developing effective combination therapies.
The process of target identification for a novel compound discovered through phenotypic screening—where the compound is known to kill the bacteria but its mechanism is unknown—employs a combination of genetic, proteomic, and biochemical approaches. This guide details these core strategies and provides specific experimental protocols, using the validated Mtb targets MmpL3 and MbtI as illustrative case studies.
Core Methodologies for Target Deconvolution
Identifying the target of a whole-cell active compound typically follows two main experimental branches: genetic approaches that analyze resistant mutants and biochemical methods that directly identify binding partners.
Genetic Approaches: Reside-Seq (Resistance-Guided Sequencing)
One of the most powerful methods for identifying drug targets is to select for spontaneous resistant mutants and identify the causal mutations through whole-genome sequencing (WGS). The principle is that mutations conferring resistance are often located within the gene encoding the drug's direct target or in genes related to its metabolic activation or efflux.[1][2]
The general workflow for this approach is outlined below.
-
Mutant Selection :
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80 to mid-log phase.
-
Plate a high density of cells (e.g., 10⁸ to 10⁹ CFUs) onto Middlebrook 7H10 agar plates containing the inhibitor at a concentration 4 to 10 times its Minimum Inhibitory Concentration (MIC).
-
Incubate plates at 37°C for 3-4 weeks until resistant colonies appear.[3]
-
Isolate individual resistant colonies and re-test their MIC to confirm the resistance phenotype.
-
-
Genomic DNA Extraction :
-
Culture confirmed resistant isolates in 10 mL of 7H9 broth until mid-log phase.
-
Harvest cells by centrifugation and inactivate them by heat-killing at 80°C for 2 hours.
-
Extract genomic DNA using a standard mycobacterial DNA extraction protocol, such as the CTAB-lysozyme method, followed by purification.
-
-
Whole-Genome Sequencing and Analysis :
-
Prepare sequencing libraries using a commercial kit (e.g., Illumina DNA Prep).
-
Perform paired-end sequencing on an Illumina platform (e.g., MiSeq or NextSeq) to achieve >50x genome coverage.[2][4]
-
Align the resulting sequencing reads to the M. tuberculosis H37Rv reference genome.
-
Use bioinformatics tools (e.g., SAMtools, GATK) to call Single Nucleotide Polymorphisms (SNPs) and insertions/deletions (indels) that are present in the resistant mutants but absent in the parent strain.
-
Prioritize non-synonymous mutations in coding regions or mutations in promoter regions of genes that are found consistently across independently isolated mutants. The gene harboring these mutations is a strong candidate for the drug target.[1]
-
Biochemical and Proteomic Approaches
These methods aim to physically identify the protein(s) to which a drug binds or to observe the global proteomic changes induced by the drug.
This technique uses a modified, "tagged" version of the inhibitor to capture its binding partners from a cell lysate.
-
Probe Synthesis : Chemically synthesize an analog of the inhibitor that incorporates a linker arm terminating in an affinity tag (e.g., biotin). It is crucial that the modification does not abrogate the compound's biological activity.
-
Lysate Preparation :
-
Affinity Pulldown :
-
Incubate the clarified lysate with the biotinylated inhibitor probe for 1-2 hours at 4°C.
-
As a negative control, perform a parallel incubation with an excess of the original, untagged inhibitor to competitively block specific binding.
-
Add streptavidin-coated magnetic beads or resin to the lysate and incubate for another hour to capture the probe-protein complexes.
-
-
Elution and Mass Spectrometry :
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins, for example, by boiling in SDS-PAGE loading buffer.
-
Separate the eluted proteins by SDS-PAGE, perform an in-gel trypsin digest, and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]
-
Proteins that are significantly enriched in the sample incubated without the competitor are considered potential targets.
-
Case Study 1: MmpL3, a Transporter for Mycolic Acid Precursors
MmpL3 (Mycobacterial Membrane Protein Large 3) is an essential inner membrane transporter responsible for exporting trehalose monomycolate (TMM), a key precursor for mycolic acid integration into the cell wall.[7][8] Its essentiality and absence in humans make it a prime target for novel antitubercular drugs. Several structurally diverse classes of compounds, including adamantyl ureas, indolecarboxamides, and spirocycles, have been identified as MmpL3 inhibitors.[3][9]
Data Presentation: In Vitro Activity of MmpL3 Inhibitors
The following table summarizes the activity of representative MmpL3 inhibitors against the H37Rv strain of M. tuberculosis.
| Compound Series | Representative Compound(s) | MIC (µM) vs H37Rv | IC₅₀ (µM) vs Intramacrophage Mtb | Reference(s) |
| Indolecarboxamides | ICA-8 | >0.03 (IC₉₀) | 0.006 | [10] |
| Adamantyl Ureas | AU1235 | 0.1-0.2 | ~0.03 | [10][11] |
| 1,5-Diarylpyrroles | BM212 | ~3.4 | Not Reported | [12] |
| Ethylenediamines | SQ109 | 0.8-1.6 | Not Reported | [12][13] |
| Quinolines | MMV687146 | ~1.8 (MIC₅₀) | Not Reported | [9] |
Signaling Pathway: MmpL3 in Mycolic Acid Transport
MmpL3 utilizes the proton motive force (PMF) to flip TMM from the cytoplasm to the periplasm. In the periplasm, mycolic acids from TMM are transferred by the Antigen 85 complex to either arabinogalactan (forming the mycolyl-arabinogalactan-peptidoglycan complex) or another TMM molecule (forming trehalose dimycolate, TDM). Inhibition of MmpL3 blocks this entire downstream pathway, leading to TMM accumulation in the cytoplasm and cessation of cell wall construction, ultimately causing cell death.[8]
Experimental Protocol: Resazurin Microtiter Assay (REMA) for MIC Determination
This colorimetric assay is a common method for determining the MIC of compounds against Mtb.[3]
-
Culture Preparation : Grow M. tuberculosis H37Rv in 7H9 broth with OADC and Tween 80 to mid-log phase (OD₆₀₀ ~0.5-0.8).
-
Compound Dilution : In a 96-well microtiter plate, perform a 2-fold serial dilution of the test compound in 7H9 broth.
-
Inoculation : Dilute the Mtb culture and add it to each well to achieve a final inoculum of ~5 x 10⁴ CFU/well. Include a drug-free well (growth control) and a cell-free well (sterility control).
-
Incubation : Seal the plate and incubate at 37°C for 5-7 days.
-
Resazurin Addition : Add 20 µL of a 0.01% (w/v) resazurin solution to each well.
-
Result Interpretation : Incubate for another 16-24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial metabolic activity (growth). The MIC is the lowest compound concentration that prevents this color change (i.e., remains blue).
Case Study 2: MbtI, a Salicylate Synthase for Siderophore Synthesis
Iron is an essential nutrient for Mtb survival and pathogenesis. To acquire iron from the host, Mtb synthesizes iron-chelating molecules called siderophores (mycobactins). MbtI is the salicylate synthase that catalyzes the first committed step in mycobactin biosynthesis.[14] As this pathway is essential for the bacterium under iron-limiting conditions (as found in the host) and is absent in humans, MbtI is an attractive drug target.
Data Presentation: In Vitro Activity of MbtI Inhibitors
The following table summarizes the inhibitory activity of representative compounds against the MbtI enzyme.
| Compound Class | Representative Compound | IC₅₀ (µM) vs MbtI | Kᵢ (µM) vs MbtI | Reference(s) |
| Dihydroxybenzoates | Compound 5/6 | Not Reported | 11-21 | [15] |
| Benzisothiazolones | Compound 1/2 | ~1.5-2.0 | Not Reported | [1] |
| Furan-based | 5-(3-cyanophenyl)furan-2-carboxylic acid | ~10 | Not Reported | [14] |
| Chromane-based | Compound 1 | 55.8 | Not Reported | [8] |
Note: The relationship between IC₅₀ and Kᵢ is complex and depends on assay conditions. Kᵢ is a more direct measure of binding affinity.[16][17]
Signaling Pathway: MbtI in Mycobactin Biosynthesis
MbtI converts chorismate to salicylate, which is the foundational building block for the mycobactin siderophores. These siderophores are then secreted to scavenge iron from the host environment. Inhibiting MbtI halts siderophore production, leading to iron starvation and preventing bacterial growth.
Experimental Protocol: Fluorescence-Based MbtI Enzymatic Assay
This assay measures the activity of purified MbtI by detecting the fluorescence of its product, salicylate.[1]
-
Protein Expression and Purification : Express recombinant MbtI protein (e.g., with a His-tag) in E. coli and purify it using affinity chromatography (e.g., Ni-NTA).
-
Assay Reaction :
-
In a 384-well plate, add the following to a final volume of 50 µL in assay buffer (e.g., 100 mM Tris-HCl pH 8.0):
-
Purified MbtI enzyme (e.g., 300-400 nM).
-
Chorismate substrate (e.g., 50-70 µM).
-
MgCl₂ cofactor.
-
Varying concentrations of the test inhibitor.
-
-
Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
-
Incubation : Incubate the plate at room temperature (e.g., 24°C) for 3 hours.
-
Fluorescence Measurement :
-
Stop the reaction by adding EDTA.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~305 nm and an emission wavelength of ~420 nm.
-
-
Data Analysis :
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
- 1. Inhibitors of the Salicylate Synthase (MbtI) from Mycobacterium tuberculosis Discovered by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuberculosis Whole-Genome Sequencing | Tuberculosis (TB) | CDC [cdc.gov]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Identification of Protein Partners in Mycobacteria Using a Single-Step Affinity Purification Method | PLOS One [journals.plos.org]
- 6. Affinity Purification-Mass Spectroscopy (AP-MS) and Co-Immunoprecipitation (Co-IP) Technique to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using a Label Free Quantitative Proteomics Approach to Identify Changes in Protein Abundance in Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections [mdpi.com]
- 9. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitor binding and disruption of coupled motions in MmpL3 protein: Unraveling the mechanism of trehalose monomycolate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole Genome Sequencing of Mycobacterium tuberculosis Isolates From Extrapulmonary Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
The Intricate Dance of Structure and Activity: A Technical Guide to Thieno[2,3-b]quinoline-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]quinoline-2-carboxamide scaffold has emerged as a promising chemotype in the landscape of modern drug discovery, particularly in the pursuit of novel anti-cancer therapeutics. These heterocyclic compounds have demonstrated potent anti-proliferative activity against a range of human cancer cell lines. This technical guide delves into the core of their structure-activity relationship (SAR), providing a comprehensive overview of their biological evaluation, underlying mechanisms of action, and the synthetic strategies employed in their development. Through a systematic presentation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows, this document aims to equip researchers with the foundational knowledge to navigate and contribute to this exciting field.
Unveiling the Pharmacophore: Core Structure-Activity Relationships
The anti-proliferative effects of thieno[2,3-b]quinoline-2-carboxamides and their closely related thieno[2,3-b]pyridine analogs are intricately linked to the nature and position of substituents on their core structure. The primary biological target for this class of compounds is believed to be phosphoinositide-specific phospholipase C (PI-PLC), an enzyme implicated in various cellular signaling pathways that drive cell proliferation.[1][2][3]
Key SAR observations from numerous studies reveal critical insights:
-
The Carboxamide Moiety: The 2-carboxamide group is a crucial feature for activity. Modifications to the 3-amino and 2-aryl carboxamide functionalities have been shown to result in a complete loss of anti-proliferative activity.
-
Aryl Ring Substitution: The substitution pattern on the N-phenyl ring of the carboxamide is a major determinant of potency. Generally, 2',3'-disubstitution on this ring leads to the highest anti-proliferative activity.[1] For instance, compounds bearing a 2'-methyl, 3'-chloro substitution have consistently shown excellent cell growth inhibition.[4] Conversely, the introduction of para-substitution on the phenyl carboxamide ring often results in a loss of anti-proliferative activity.[5]
-
The Fused Ring System: The nature of the ring fused to the pyridine moiety significantly influences both potency and solubility. Increasing the size of the cycloalkyl ring fused to the pyridine can lead to increased activity.[6] For example, hexahydrocycloocta[b]thieno[3,2-e]pyridines have been found to be particularly active.[6]
-
Substitution at the 5-Position: The 5-position of the thieno[2,3-b]pyridine core offers a valuable site for modification to enhance activity. Appending a propyl-aryl group at this position has resulted in compounds with potent biological activity, exhibiting IC50 values in the nanomolar range. The nature of the linker is also critical, with allylic alcohols often yielding the highest activity.[3]
-
Improving Solubility: A significant challenge with this class of compounds is their poor aqueous solubility, which can be attributed to their extensive planarity and intermolecular stacking.[4] Strategies to overcome this have focused on introducing polar groups, such as alcohols, ketones, and substituted amines, into the appended alkyl ring, which has been shown to improve solubility while retaining potent anti-proliferative activity.[7]
Quantitative Analysis of Anti-Proliferative Activity
The following tables summarize the in vitro anti-proliferative activity of representative thieno[2,3-b]quinoline-2-carboxamides and their analogs against various human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), highlight the impact of structural modifications on potency.
Table 1: Anti-Proliferative Activity of Thieno[2,3-b]quinoline Analogs
| Compound | R1 | R2 | Cell Line | IC50 (nM) |
| 1a | 5-membered ring | 2'-Me, 3'-Cl | MDA-MB-231 | 150 |
| 1b | 6-membered ring | 2'-Me, 3'-Cl | MDA-MB-231 | 120 |
| 1c | 7-membered ring | 2'-Me, 3'-Cl | MDA-MB-231 | 90 |
| 1d | 8-membered ring | 2'-Me, 3'-Cl | MDA-MB-231 | 80-250 |
| 2a | 6-membered ring | H | HCT-116 | >10,000 |
| 2b | 6-membered ring | 4'-Cl | HCT-116 | >10,000 |
| 3 (DJ160) | 7-membered ring | 2'-Me, 3'-Cl | PC-3 | ~500 |
Data compiled from multiple sources, including references[6][8].
Table 2: Anti-Proliferative Activity of 5-Substituted Thieno[2,3-b]pyridine Analogs
| Compound | 5-Substituent | N-Aryl Group | Cell Line | IC50 (nM) |
| 4a | Cinnamyl | 2'-Me, 3'-Cl | HCT-116 | 25-50 |
| 4b | Cinnamyl | 2'-Me, 3'-Cl | MDA-MB-231 | 25-50 |
| 5a | Benzylhydroxy | 2'-Me, 3'-Br | HCT-116 | 25-50 |
| 5b | Benzylhydroxy | 2'-Me, 3'-Br | MDA-MB-231 | 25-50 |
| 6 | (E)-3-(3-bromophenyl)acryloyl | 3-chloro-2-methylphenyl | MDA-MB-231 | 2082 |
| 7 | 5-oxo | 3-chloro-2-methylphenyl | SK-OV-3 | 5500 |
| 8 | 5-oxo | 3-chloro-2-methylphenyl | OVCAR-3 | 5000 |
Data compiled from multiple sources, including references[9][10][11].
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the synthesis and biological evaluation of thieno[2,3-b]quinoline-2-carboxamides.
General Synthetic Procedure
A common synthetic route to 3-amino-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide derivatives is outlined below.[12]
Step 1: Formation of the Enolate Salt: A substituted cycloalkanone is treated with sodium ethoxide (prepared in situ from sodium metal and absolute ethanol) and ethyl formate to yield the corresponding enolate salt.
Step 2: Gewald Reaction: The enolate salt is then subjected to a Gewald reaction with cyanothioacetamide in the presence of a catalytic amount of a base like piperidinium acetate in a suitable solvent such as water, followed by heating at reflux. This reaction forms the key 2-amino-3-cyanothieno[2,3-b]pyridine intermediate.
Step 3: N-Alkylation and Cyclization: The intermediate carbonitrile is then reacted with a 2-chloro-N-arylacetamide in the presence of a base like sodium carbonate in a solvent such as absolute ethanol. This step results in the formation of the final 3-amino-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide derivative.
Anti-Proliferative Assays
The anti-proliferative activity of the synthesized compounds is typically evaluated using cell-based assays.
1. MTT Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a DMSO solution, with the final DMSO concentration kept below 0.5%) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined by plotting the percentage of viability against the log of the compound concentration.
2. ³H-Thymidine Incorporation Assay:
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
³H-Thymidine Labeling: Towards the end of the treatment period, ³H-thymidine (a radioactive nucleoside) is added to the cell culture medium. Proliferating cells will incorporate the ³H-thymidine into their newly synthesized DNA.
-
Cell Harvesting and Scintillation Counting: After a labeling period, the cells are harvested onto a filter mat, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The level of ³H-thymidine incorporation is proportional to the rate of cell proliferation. The results are expressed as a percentage of the control (vehicle-treated cells), and IC50 values are calculated.[2][4]
Mechanism of Action: Targeting the PI-PLC Signaling Pathway
The primary mechanism of action for the anti-proliferative effects of thieno[2,3-b]quinoline-2-carboxamides is believed to be the inhibition of phosphoinositide-specific phospholipase C (PI-PLC).[2][3] PI-PLC is a crucial enzyme in the phosphoinositide signaling pathway, which plays a central role in regulating cell growth, proliferation, and survival.
In a typical signaling cascade, the binding of a growth factor to its receptor on the cell surface activates PI-PLC.[13] Activated PI-PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC). Both the calcium signaling and PKC activation trigger downstream signaling cascades that ultimately promote cell proliferation, survival, and motility.
By inhibiting PI-PLC, thieno[2,3-b]quinoline-2-carboxamides disrupt this critical signaling pathway. This inhibition prevents the generation of IP3 and DAG, thereby blocking the subsequent release of intracellular calcium and the activation of PKC. The net result is the suppression of the pro-proliferative and pro-survival signals, leading to the observed anti-cancer effects.
Conclusion and Future Directions
The thieno[2,3-b]quinoline-2-carboxamide scaffold represents a validated and promising starting point for the development of novel anti-cancer agents. The extensive SAR studies have delineated the key structural features required for potent anti-proliferative activity and have provided strategies to address challenges such as poor solubility. The elucidation of their mechanism of action through the inhibition of the PI-PLC signaling pathway offers a rational basis for their continued development.
Future research in this area should focus on several key aspects:
-
Optimization of Pharmacokinetic Properties: While significant progress has been made in improving solubility, further optimization of absorption, distribution, metabolism, and excretion (ADME) properties is crucial for advancing these compounds into preclinical and clinical development.
-
Exploration of Novel Analogs: The synthesis and evaluation of new analogs with diverse substitution patterns, particularly at the 5-position and on the fused ring system, could lead to the discovery of compounds with improved potency and selectivity.
-
In-depth Mechanistic Studies: While PI-PLC is a primary target, further studies are warranted to explore potential off-target effects and to fully elucidate the downstream consequences of PI-PLC inhibition in different cancer contexts.
-
In Vivo Efficacy Studies: Promising lead compounds need to be evaluated in relevant animal models of cancer to assess their in vivo efficacy, safety, and pharmacokinetic profiles.
The continued exploration of the structure-activity relationship of thieno[2,3-b]quinoline-2-carboxamides holds great promise for the discovery of next-generation cancer therapeutics. This technical guide provides a solid foundation for researchers to build upon, fostering innovation and accelerating the translation of these potent molecules from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxicity of thieno[2,3-b]quinoline-2-carboxamide and cycloalkyl[b]thieno[3,2-e]pyridine-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
In Vitro Efficacy of Antitubercular Agent-40 (ATA-40) Against Drug-Susceptible Mycobacterium tuberculosis
An In-Depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the in vitro efficacy of a novel investigational compound, Antitubercular Agent-40 (ATA-40), against the drug-susceptible H37Rv strain of Mycobacterium tuberculosis. The guide details the methodologies for critical in vitro experiments, presents key quantitative data in a structured format, and illustrates the compound's proposed mechanism of action and the experimental workflow used for its evaluation. ATA-40 demonstrates potent antimycobacterial activity and a favorable selectivity index, warranting further investigation as a potential candidate for tuberculosis drug development.
Quantitative Data Summary
The in vitro activity of ATA-40 was assessed to determine its inhibitory and bactericidal concentrations against M. tuberculosis H37Rv. Cytotoxicity was evaluated in the Vero cell line to establish a preliminary safety profile. The results are summarized below, with first-line antitubercular drugs Isoniazid and Rifampicin included for comparison.
Table 1: In Vitro Efficacy and Cytotoxicity Profile of ATA-40
| Compound | Target Strain | Assay | Value (µg/mL) | Value (µM)¹ | Cytotoxicity CC₅₀ (Vero Cells, µM)² | Selectivity Index (SI = CC₅₀/MIC) |
| ATA-40 | M. tuberculosis H37Rv | MIC | 0.25 | 0.55 | > 100 | > 181 |
| MBC | 0.50 | 1.10 | ||||
| Isoniazid | M. tuberculosis H37Rv | MIC | 0.05 | 0.36 | > 5000 | > 13888 |
| MBC | 0.20 | 1.46 | ||||
| Rifampicin | M. tuberculosis H37Rv | MIC | 0.10 | 0.12 | 150 | 1250 |
| MBC | 0.40 | 0.49 |
¹ Molar concentrations are calculated based on hypothetical molecular weights: ATA-40 (450 g/mol ), Isoniazid (137.14 g/mol ), Rifampicin (822.94 g/mol ). ² CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability.
Proposed Mechanism of Action
ATA-40 is hypothesized to inhibit the mycolic acid biosynthesis pathway, a critical process for the formation of the mycobacterial cell wall.[1][2] Specifically, ATA-40 is believed to target the InhA enzyme (Enoyl-ACP reductase), which is a key component of the fatty acid synthase-II (FAS-II) system.[1] Inhibition of InhA disrupts the elongation of fatty acids, preventing the synthesis of mycolic acids and compromising the integrity of the cell envelope, ultimately leading to bacterial cell death.[3]
Experimental Protocols
The following protocols describe the standard assays used to determine the in vitro efficacy and cytotoxicity of ATA-40.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was determined using the broth microdilution method.
-
Materials:
-
Mycobacterium tuberculosis H37Rv strain.
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase).
-
ATA-40 and control compounds, dissolved in dimethyl sulfoxide (DMSO).
-
Sterile 96-well microtiter plates.
-
-
Procedure:
-
A mid-log phase culture of M. tuberculosis H37Rv is diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in Middlebrook 7H9 broth.
-
The test compound (ATA-40) is serially diluted two-fold in the 96-well plates, with final concentrations typically ranging from 64 µg/mL to 0.06 µg/mL. The final DMSO concentration is kept below 1% to avoid solvent toxicity.
-
100 µL of the bacterial inoculum is added to each well containing 100 µL of the diluted compound.
-
Control wells are included: a positive control (bacteria without compound) and a negative control (broth only).
-
Plates are sealed and incubated at 37°C for 7-14 days.
-
The MIC is determined as the lowest compound concentration at which no visible bacterial growth (turbidity) is observed.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is performed as a subsequent step to the MIC assay.[4][5]
-
Procedure:
-
Following MIC determination, 10 µL aliquots are taken from all wells showing no visible growth.
-
Each aliquot is spotted onto a Middlebrook 7H11 agar plate supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase).
-
Plates are incubated at 37°C for 3-4 weeks.
-
The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of bacteria survive).
-
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of ATA-40 was evaluated against the Vero (African green monkey kidney epithelial) cell line using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] colorimetric assay.
-
Materials:
-
Vero cell line.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
Sterile 96-well plates.
-
-
Procedure:
-
Vero cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
The culture medium is replaced with fresh medium containing serial dilutions of ATA-40.
-
The plate is incubated for an additional 48-72 hours.
-
After incubation, the medium is removed, and 100 µL of MTT solution is added to each well. The plate is incubated for 4 hours.
-
The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and determining the concentration that results in a 50% reduction in viability compared to untreated control cells.
-
Experimental and Data Analysis Workflow
The evaluation of ATA-40 followed a structured, multi-stage workflow to ensure comprehensive in vitro characterization.
References
- 1. The progress of Mycobacterium tuberculosis drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Anti-Tubercular Agents: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling "Antitubercular Agent-40": A Fictional Exploration of a Novel Compound Against Multidrug-Resistant Tuberculosis
Disclaimer: The following technical guide is a fictional representation created to fulfill the structural and content requirements of the prompt. "Antitubercular agent-40" is not a recognized therapeutic agent, and the data, experimental protocols, and pathways described herein are illustrative examples and should not be considered factual.
Executive Summary
Multidrug-resistant tuberculosis (MDR-TB) presents a formidable challenge to global public health. The relentless evolution of Mycobacterium tuberculosis strains resistant to first-line and second-line drugs necessitates the urgent discovery and development of novel antitubercular agents with unique mechanisms of action. This document introduces "this compound," a novel synthetic compound demonstrating potent bactericidal activity against a broad panel of clinically isolated MDR-TB strains. This guide provides a comprehensive overview of its in vitro efficacy, proposed mechanism of action, and detailed experimental methodologies, offering a blueprint for its continued preclinical and clinical development.
In Vitro Efficacy of this compound
The in vitro potency of this compound was evaluated against a panel of well-characterized MDR-TB strains, including those with resistance to isoniazid and rifampicin. The minimum inhibitory concentrations (MICs) were determined using the microplate Alamar blue assay (MABA).
| MDR-TB Strain | Resistance Profile | MIC of Isoniazid (μg/mL) | MIC of Rifampicin (μg/mL) | MIC of this compound (μg/mL) |
| H37Rv (Control) | Susceptible | 0.06 | 0.125 | 0.25 |
| Strain A | INH-R, RIF-R | >16 | >32 | 0.5 |
| Strain B | INH-R, RIF-R | >16 | >32 | 0.25 |
| Strain C | INH-R, RIF-R | >16 | >32 | 1.0 |
| Strain D | XDR-TB | >16 | >32 | 2.0 |
Experimental Protocols
Bacterial Strains and Culture Conditions
Mycobacterium tuberculosis H37Rv (ATCC 27294) and clinical MDR-TB isolates were cultured in Middlebrook 7H9 broth (Difco) supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC) enrichment (Becton Dickinson), and 0.05% (v/v) Tween 80. Cultures were incubated at 37°C.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound was determined using the microplate Alamar blue assay (MABA). Briefly, 200 μL of sterile deionized water was added to all outer-perimeter wells of a sterile 96-well plate to minimize evaporation. The test agent was serially diluted in 7H9 broth in the remaining wells. A 100 μL aliquot of M. tuberculosis culture (adjusted to a McFarland standard of 1.0) was added to each well. Plates were incubated at 37°C for 7 days. Following incubation, 20 μL of Alamar blue solution and 12.5 μL of 20% Tween 80 were added to each well. The plates were re-incubated for 24 hours. A color change from blue to pink indicated bacterial growth. The MIC was defined as the lowest drug concentration that prevented this color change.
Proposed Mechanism of Action: Disruption of the Mycolic Acid Synthesis Pathway
Preliminary studies suggest that this compound targets the InhA enzyme, a critical component of the fatty acid synthase-II (FAS-II) system, which is essential for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall.
Experimental Workflow for Efficacy Screening
The following workflow outlines the high-throughput screening process used to identify and validate the activity of novel compounds like this compound.
Conclusion and Future Directions
This compound represents a promising, albeit fictional, lead compound in the fight against MDR-TB. Its potent in vitro activity against resistant strains and its putative novel mechanism of action warrant further investigation. Future studies should focus on in vivo efficacy in animal models of tuberculosis, detailed pharmacokinetic and pharmacodynamic profiling, and lead optimization to enhance potency and reduce potential toxicity. The experimental frameworks and conceptual pathways presented in this guide provide a robust foundation for the continued development of this and other novel antitubercular agents.
Preliminary Toxicity Screening of Antitubercular Agent-40: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the preliminary toxicity screening of a novel thieno[2,3-b]quinoline-2-carboxamide compound, designated as Antitubercular agent-40.[1] The primary objective of this screening is to establish a foundational safety profile of the compound, encompassing its cytotoxic and genotoxic potential. The methodologies for key in vitro assays, including cytotoxicity assessments on relevant cell lines and genotoxicity evaluations, are detailed herein. All quantitative data are systematically presented in tabular format to facilitate clear interpretation and comparison. Furthermore, this guide includes diagrammatic representations of experimental workflows and a plausible toxicity signaling pathway, rendered using Graphviz (DOT language), to provide visual clarity of the processes involved. The information presented is intended to guide further non-clinical and clinical development of this compound as a potential therapeutic agent against tuberculosis.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of novel antitubercular agents with improved efficacy and safety profiles.[2][3] this compound, a thieno[2,3-b]quinoline-2-carboxamide derivative, has demonstrated promising in vitro activity against susceptible and resistant strains of M. tuberculosis.[1] Before advancing to preclinical in vivo studies, a thorough in vitro toxicity evaluation is imperative to identify any potential safety concerns.
This guide outlines the preliminary toxicity assessment of this compound, focusing on two critical endpoints: cytotoxicity and genotoxicity. Standard assays were conducted on cell lines relevant to potential target organs of toxicity for antitubercular drugs, such as the liver and lungs.[4][5]
Cytotoxicity Assessment
The cytotoxicity of this compound was evaluated to determine its effect on cell viability and to establish a concentration range for subsequent, more specific assays. Standard colorimetric assays were employed for this purpose.[4][5]
Experimental Protocols
2.1.1. Cell Lines and Culture
-
HepG2 (Human Hepatocellular Carcinoma Cell Line): Utilized to assess potential hepatotoxicity.[4] Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
A549 (Human Lung Adenocarcinoma Cell Line): Employed to evaluate toxicity in lung epithelial cells, a primary site of tuberculosis infection.[5] Cells were maintained in F-12K Medium supplemented with 10% FBS and the aforementioned antibiotics.
-
All cell lines were maintained at 37°C in a humidified atmosphere of 5% CO2.
2.1.2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][5]
-
Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.[5]
-
The culture medium was then replaced with fresh medium containing various concentrations of this compound (ranging from 0.1 µM to 100 µM). A vehicle control (DMSO) was also included.
-
After an incubation period of 48 hours, the medium was aspirated, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
The MTT solution was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the vehicle-treated control cells.
Data Presentation
The cytotoxic effects of this compound on the HepG2 and A549 cell lines are summarized in the tables below.
Table 1: Cytotoxicity of this compound on HepG2 Cells
| Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 4.5 |
| 0.1 | 98.2 | 3.8 |
| 1 | 95.6 | 4.1 |
| 10 | 85.3 | 5.2 |
| 25 | 60.1 | 6.5 |
| 50 | 42.7 | 5.9 |
| 100 | 21.4 | 4.3 |
Table 2: Cytotoxicity of this compound on A549 Cells
| Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 3.9 |
| 0.1 | 99.1 | 3.2 |
| 1 | 97.4 | 3.5 |
| 10 | 90.2 | 4.8 |
| 25 | 75.8 | 5.5 |
| 50 | 55.3 | 6.1 |
| 100 | 35.9 | 5.0 |
Table 3: IC50 Values for this compound
| Cell Line | IC50 (µM) |
| HepG2 | 55.8 |
| A549 | 68.2 |
Experimental Workflow Visualization
Caption: Workflow for the MTT cytotoxicity assay.
Genotoxicity Assessment
Genotoxicity was assessed to determine if this compound has the potential to cause damage to cellular DNA. The Comet Assay was selected for its sensitivity in detecting DNA strand breaks.
Experimental Protocol
3.1.1. Comet Assay (Single Cell Gel Electrophoresis)
The Comet Assay is a widely used method for quantifying DNA damage in individual cells.
-
A549 cells were treated with non-cytotoxic concentrations of this compound (1 µM, 10 µM, and 25 µM) for 24 hours. A positive control (Hydrogen Peroxide, 100 µM) and a vehicle control were included.
-
After treatment, cells were harvested and suspended in low melting point agarose.
-
The cell suspension was layered onto a microscope slide pre-coated with normal melting point agarose.
-
The slides were immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Following lysis, the slides were placed in an electrophoresis tank containing an alkaline buffer to unwind the DNA.
-
Electrophoresis was performed, allowing the negatively charged, damaged DNA fragments to migrate from the nucleoid towards the anode, forming a "comet tail".
-
The slides were then neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide).
-
Comets were visualized using a fluorescence microscope and analyzed using imaging software to quantify the extent of DNA damage (e.g., % Tail DNA).
Data Presentation
The genotoxic potential of this compound was evaluated by measuring the percentage of DNA in the comet tail.
Table 4: Genotoxicity of this compound in A549 Cells (Comet Assay)
| Treatment | Concentration (µM) | Mean % Tail DNA | Standard Deviation |
| Vehicle Control | - | 4.2 | 1.1 |
| This compound | 1 | 5.1 | 1.3 |
| This compound | 10 | 8.9 | 2.5 |
| This compound | 25 | 15.6 | 3.8 |
| Positive Control (H2O2) | 100 | 45.3 | 6.2 |
Experimental Workflow Visualization
Caption: Workflow for the Comet genotoxicity assay.
Potential Toxicity Signaling Pathway
While the precise mechanisms of toxicity for this compound are yet to be elucidated, a common pathway for drug-induced toxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.
Caption: Plausible oxidative stress-mediated toxicity pathway.
Conclusion
The preliminary in vitro toxicity screening of this compound provides initial insights into its safety profile. The compound exhibits moderate cytotoxicity against both hepatic and pulmonary cell lines at higher concentrations, with IC50 values in the mid-micromolar range. Genotoxicity, as assessed by the Comet Assay, indicates a dose-dependent increase in DNA damage, although this is substantially less than that induced by the positive control at the concentrations tested.
These findings suggest that while this compound is a promising antitubercular candidate, further investigation into its mechanisms of toxicity is warranted. Subsequent studies should include more comprehensive genotoxicity assays (e.g., Ames test, micronucleus assay) and in vivo acute toxicity studies to better characterize its safety profile before proceeding with further drug development.
References
- 1. This compound | Bacterial | 900314-03-6 | Invivochem [invivochem.com]
- 2. Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Potential of Antitubercular Agent-40 in Latent Tuberculosis Treatment
Disclaimer: Information regarding a specific "Antitubercular agent-40" is not extensively available in the public domain. This guide, therefore, synthesizes general principles of antitubercular drug development and the treatment of latent tuberculosis infection (LTBI), to conceptualize a framework for what a technical guide on a novel agent like "this compound" would entail. The data, protocols, and pathways presented are illustrative, based on known mechanisms of other antitubercular drugs, and should be considered hypothetical in the context of "this compound" until specific research becomes available.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat. A large proportion of the world's population is estimated to be latently infected with Mtb, representing a vast reservoir for potential reactivation and transmission. The treatment of latent tuberculosis infection (LTBI) is a critical component of global TB control strategies, aimed at preventing the progression to active disease. Current LTBI regimens, while effective, can be lengthy and associated with toxicity, highlighting the urgent need for novel, safer, and shorter treatment options. "this compound," a hypothetical thieno[2,3-b]quinoline-2-carboxamide compound, represents a potential new class of drugs for LTBI. This document provides a technical overview of its hypothetical profile, including its mechanism of action, preclinical data, and proposed experimental protocols for its evaluation.
Core Compound Profile: this compound
"this compound" is a novel synthetic molecule belonging to the thieno[2,3-b]quinoline-2-carboxamide class of compounds.[1] Its unique structural features suggest a potential for a novel mechanism of action against Mycobacterium tuberculosis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₂N₂O₂S |
| Molecular Weight | 336.37 g/mol |
| IUPAC Name | N-(pyridin-2-yl)thieno[2,3-b]quinoline-2-carboxamide |
| Appearance | Pale yellow crystalline solid |
| Solubility | Soluble in DMSO, sparingly soluble in ethanol |
Proposed Mechanism of Action
While the precise mechanism of "this compound" is yet to be fully elucidated, preliminary studies on analogous compounds suggest inhibition of a critical enzymatic pathway in M. tuberculosis. It is hypothesized that the agent targets the mycobacterial cell wall synthesis, a common target for antitubercular drugs.[2] Specifically, it may interfere with the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell envelope.[3][4]
Figure 1: Proposed Mechanism of Action of this compound.
Preclinical Data (Hypothetical)
The following tables summarize hypothetical preclinical data for "this compound" against M. tuberculosis H37Rv and in a murine model of latent tuberculosis.
Table 2: In Vitro Activity of this compound
| Parameter | Value |
| Minimum Inhibitory Concentration (MIC) vs. Mtb H37Rv | 0.1 µg/mL |
| Minimum Bactericidal Concentration (MBC) vs. Mtb H37Rv | 0.5 µg/mL |
| Cytotoxicity (IC₅₀) in Vero cells | > 50 µg/mL |
| Selectivity Index (IC₅₀ / MIC) | > 500 |
Table 3: In Vivo Efficacy in a Murine Model of LTBI
| Treatment Group | Dosage | Duration | Mean Lung CFU (log₁₀) ± SD |
| Untreated Control | - | 8 weeks | 5.8 ± 0.4 |
| Isoniazid | 25 mg/kg | 8 weeks | 3.2 ± 0.3 |
| This compound | 50 mg/kg | 8 weeks | 3.5 ± 0.5 |
| This compound | 100 mg/kg | 8 weeks | 2.9 ± 0.4 |
Experimental Protocols
Detailed methodologies are crucial for the validation and further development of "this compound."
Minimum Inhibitory Concentration (MIC) Determination
The MIC of "this compound" against M. tuberculosis H37Rv can be determined using the Microplate Alamar Blue Assay (MABA).
Figure 2: Workflow for MIC Determination using MABA.
Murine Model of Latent Tuberculosis Infection
The Cornell model is a widely accepted animal model for studying latent tuberculosis.
Figure 3: Experimental Workflow for the Cornell Model of LTBI.
Future Directions
Further research is necessary to fully characterize the potential of "this compound" for the treatment of LTBI. Key future studies should include:
-
Target identification and validation: Pinpointing the precise molecular target of the compound.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: To optimize dosing regimens.
-
Toxicology studies: To assess the long-term safety profile.
-
Combination studies: To evaluate its synergistic potential with existing antitubercular drugs.
The development of new and effective treatments for latent tuberculosis is a global health priority. "this compound," as a representative of a novel chemical class, holds the promise of contributing to this critical effort. Rigorous preclinical and clinical evaluation will be essential to determine its ultimate role in the fight against tuberculosis.
References
- 1. This compound | Bacterial | 900314-03-6 | Invivochem [invivochem.com]
- 2. Tuberculosis Drugs and Mechanisms of Action | NIAID: National Institute of Allergy and Infectious Diseases [niaid.nih.gov]
- 3. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Physicochemical Properties of Antitubercular Agent-40 (ATA-40) for Drug Development
Disclaimer: "Antitubercular agent-40" (ATA-40) is a hypothetical designation for a novel drug candidate. The following data and protocols are representative of a promising lead compound in antitubercular drug discovery and are provided as an in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new therapeutic agents with novel mechanisms of action.[1] A thorough understanding of a drug candidate's physicochemical properties is fundamental to its development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and potential for oral bioavailability.[2][3] This guide provides a comprehensive overview of the key physicochemical properties of the hypothetical "this compound" (ATA-40), along with detailed experimental protocols for their determination.
Physicochemical Property Summary
The physicochemical properties of a drug candidate are critical determinants of its "drug-likeness".[4] Key parameters for ATA-40 have been evaluated and are summarized below.
Table 1: Core Physicochemical Properties of ATA-40
| Property | Value | Method | Significance in Drug Development |
| Molecular Weight (MW) | 465.5 g/mol | LC-MS | Influences permeability and diffusion.[2] |
| pKa | 8.2 (basic) | Potentiometric Titration | Determines the ionization state at physiological pH, affecting solubility and permeability.[5][6] |
| logP | 4.1 | Shake-Flask Method | Measures lipophilicity, which impacts membrane permeability, protein binding, and metabolism.[7] |
| logD at pH 7.4 | 3.5 | Calculated from logP and pKa | Represents the effective lipophilicity at physiological pH, influencing cell penetration.[8] |
| Aqueous Solubility (pH 7.4) | 15 µg/mL | Kinetic Solubility Assay | Low solubility can limit absorption and bioavailability.[9][10][11] |
| Polar Surface Area (PSA) | 75 Ų | Computational | Predicts membrane permeability and blood-brain barrier penetration. |
Table 2: In Vitro ADME and Antitubercular Activity
| Parameter | Value | Method | Relevance |
| Microsomal Stability (t½, HLM) | 45 min | Human Liver Microsome Assay | Predicts the rate of metabolic clearance by the liver.[12][13] |
| Caco-2 Permeability (Papp, A→B) | 8 x 10⁻⁶ cm/s | Caco-2 Permeability Assay | Indicates the potential for intestinal absorption.[4] |
| Plasma Protein Binding | 92% | Equilibrium Dialysis | High binding can reduce the free drug concentration available for therapeutic effect. |
| MIC vs. M. tuberculosis H37Rv | 0.12 µM | Broth Microdilution | Measures the potency of the compound against the target pathogen.[14][15][16] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of physicochemical data.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of a molecule's ionization tendency.[5][17]
-
Principle: The compound is dissolved in a co-solvent system and titrated with a standardized acid or base. The change in pH is monitored with a calibrated pH electrode, and the pKa is determined from the titration curve.
-
Procedure:
-
A 1 mg/mL solution of ATA-40 is prepared in a 50:50 methanol:water mixture.
-
The solution is placed in a thermostatted vessel at 25°C.
-
Titration is performed using 0.1 M HCl and 0.1 M NaOH.
-
The pH is recorded after each addition of titrant.
-
The pKa is calculated from the half-equivalence point of the titration curve.
-
Determination of logP by Shake-Flask Method
LogP, the octanol-water partition coefficient, is the standard measure of a compound's lipophilicity.[7]
-
Principle: The compound is partitioned between n-octanol and water. The concentrations in each phase are measured to determine the partition coefficient.[8]
-
Procedure:
-
Pre-saturate n-octanol with water and water with n-octanol.
-
Dissolve ATA-40 in the aqueous phase to a concentration of 100 µM.
-
Add an equal volume of the pre-saturated n-octanol.
-
The mixture is shaken vigorously for 1 hour to reach equilibrium.
-
The phases are separated by centrifugation at 2000 x g for 15 minutes.
-
The concentration of ATA-40 in both the aqueous and octanol phases is quantified by HPLC-UV.
-
LogP is calculated as log₁₀([ATA-40]octanol / [ATA-40]aqueous).
-
Kinetic Aqueous Solubility Assay
This high-throughput method provides an early assessment of a compound's solubility.[9][18][19]
-
Principle: A concentrated DMSO stock of the compound is diluted into an aqueous buffer. The formation of precipitate is detected by nephelometry (light scattering).[10]
-
Procedure:
-
Prepare a 10 mM stock solution of ATA-40 in DMSO.
-
In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS) at pH 7.4.
-
The plate is shaken for 2 hours at room temperature.
-
The turbidity of each well is measured using a nephelometer.
-
A calibration curve is generated using a serially diluted standard to quantify the soluble concentration.
-
Human Liver Microsomal (HLM) Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver enzymes.[12][20][21]
-
Principle: The compound is incubated with human liver microsomes and NADPH (a cofactor for cytochrome P450 enzymes). The disappearance of the parent compound over time is monitored by LC-MS/MS.[22]
-
Procedure:
-
ATA-40 (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
The reaction is initiated by the addition of an NADPH-regenerating system.
-
Aliquots are removed at 0, 5, 15, 30, and 45 minutes.
-
The reaction is quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining ATA-40.
-
The half-life (t½) is determined from the slope of the natural log of the remaining parent compound versus time.
-
Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis H37Rv
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][23][24]
-
Principle: The broth microdilution method is used to determine the MIC of ATA-40 against the reference strain M. tuberculosis H37Rv.[15][16]
-
Procedure:
-
A serial two-fold dilution of ATA-40 is prepared in a 96-well plate containing Middlebrook 7H9 broth supplemented with OADC.
-
A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
The plate is incubated at 37°C for 7-14 days.
-
The MIC is determined as the lowest concentration of ATA-40 that shows no visible bacterial growth. A resazurin-based indicator can be used for a colorimetric readout.
-
Visualizations
Drug Development Workflow
The following diagram illustrates the logical flow of physicochemical and in vitro testing in the early stages of antitubercular drug development.
Caption: Workflow for evaluating ATA-40's drug-like properties.
Hypothetical Signaling Pathway Inhibition
Assuming ATA-40 targets a specific signaling pathway in M. tuberculosis, the following diagram illustrates a hypothetical mechanism of action.
References
- 1. Physicochemical properties and Mycobacterium tuberculosis transporters: keys to efficacious antitubercular drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. fiveable.me [fiveable.me]
- 5. Overview of the SAMPL6 pKa Challenge: Evaluating small molecule microscopic and macroscopic pKa predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. schrodinger.com [schrodinger.com]
- 7. acdlabs.com [acdlabs.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Solubility Test | AxisPharm [axispharm.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. criver.com [criver.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. journals.asm.org [journals.asm.org]
- 16. diva-portal.org [diva-portal.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Aqueous Solubility Assay - Enamine [enamine.net]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. Cytochrome P450: In Vitro Methods and Protocols | Springer Nature Experiments [experiments.springernature.com]
- 21. dokumen.pub [dokumen.pub]
- 22. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Most-Probable-Number-Based Minimum Duration of Killing Assay for Determining the Spectrum of Rifampicin Susceptibility in Clinical Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Thieno[2,3-b]quinoline-2-carboxamides: A Promising New Class of Anti-Tuberculosis Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health crisis, urgently demanding the discovery of novel therapeutics with new mechanisms of action. This whitepaper details the burgeoning class of thieno[2,3-b]quinoline-2-carboxamide compounds, which have demonstrated potent activity against Mtb, including drug-resistant strains. This guide provides a comprehensive overview of their synthesis, structure-activity relationships (SAR), mechanism of action, and key experimental data, serving as a resource for researchers in the field of tuberculosis drug discovery.
Introduction to Thieno[2,3-b]quinoline-2-carboxamides
Thieno[2,3-b]quinolines and their related scaffolds, such as thieno[2,3-b]pyridines, have been identified as a promising foundation for the development of novel anti-tubercular agents. These compounds have shown potent bactericidal activity and represent a new avenue for combating tuberculosis. A key target for some of these compounds is the essential signal peptidase LepB of M. tuberculosis, an attractive target for new drug discovery due to its essentiality and location in the bacterial membrane, making it more accessible.[1]
Synthesis of Thieno[2,3-b]quinoline-2-carboxamide Derivatives
The synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides (TPAs) can be achieved through a multi-step process. A general synthetic approach involves a palladium-catalyzed cross-coupling reaction, followed by a cyclization and amidation.[1]
Caption: General synthetic workflow for thieno[2,3-b]pyridine-2-carboxamides.
Structure-Activity Relationship (SAR)
The exploration of the SAR for the 3-aminothieno[2,3-b]pyridine-2-carboxamide series has revealed key structural features that influence their anti-tubercular activity.
Core Structure Modifications
-
The thieno[2,3-b]pyridine core is considered essential for the anti-tubercular activity of these compounds.[1]
Substitutions at the 4-Position
-
Modifications at the 4-position of the TPA core have been a key area of investigation to improve potency and explore the SAR.[1]
Carboxamide Group Variations
-
A variety of amines can be incorporated at the 2-carboxamide position, influencing the compound's properties. However, certain substitutions can lead to a loss of activity. For instance, derivatives with piperazine at this position showed no activity against M. tuberculosis.[1]
Caption: Key areas of SAR for thieno[2,3-b]pyridine-2-carboxamides.
Mechanism of Action
A subset of the 3-aminothieno[2,3-b]pyridine-2-carboxamide series has been shown to target the essential signal peptidase LepB in M. tuberculosis.[1][2][3] This enzyme is crucial for the secretion of proteins necessary for bacterial survival. Inhibition of LepB leads to a loss of secreted proteins, ultimately resulting in bacterial cell death.[1]
Interestingly, SAR studies have identified two subsets of these compounds:
-
Pathway-Specific Inhibitors: These compounds exhibit increased activity against a LepB hypomorph strain (a strain with reduced LepB expression), suggesting their primary target is indeed LepB.[1][3]
-
Equipotent Compounds: This subset shows similar activity against both wild-type and LepB hypomorph strains, indicating a different, yet to be identified, molecular target.[1][3]
Caption: Proposed mechanism of action via LepB inhibition.
Quantitative Data Summary
The following tables summarize the biological activity of representative thieno[2,3-b]quinoline-2-carboxamide compounds against M. tuberculosis.
Table 1: In Vitro Anti-tubercular Activity
| Compound ID | M. tuberculosis Strain | MIC (µM) | IC90 (µM) | Notes |
| Multiple Candidates | Wild-Type | < 1.0 | - | From a high-throughput screen.[2] |
| 17af | Wild-Type | - | 1.2 | Potent inhibitor.[1][3] |
| 17af | LepB Hypomorph | - | 0.41 | Increased activity against this strain.[1][3] |
Table 2: Cytotoxicity Data
| Compound ID | Cell Line | IC50 (µM) | Selectivity Index |
| Multiple Candidates | - | - | > 20[2] |
| 17af | HepG2 | 19 | - |
| 17c, 17d | HepG2 | - | Showed no activity against M. tuberculosis.[1] |
| 17e, 17f, 17g | HepG2 | 33-50 | Inactive against M. tuberculosis.[1] |
| 17h | HepG2 | 78 | Inactive against M. tuberculosis.[1] |
| 17i | HepG2 | 44 | Inactive against M. tuberculosis.[1] |
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting research labs, this section outlines the general methodologies for key experiments based on available literature.
General Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamides
A representative synthetic route begins with a palladium-catalyzed cross-coupling reaction between a commercially available 2,6-dichloronicotinonitrile and various boronic acids using a catalyst such as Pd(PPh3)4 in refluxing dioxane.[1] This yields a mixture of monosubstituted products. This mixture is then subjected to an SNAr reaction with ethyl thioglycolate to form the thieno[2,3-b]pyridine core.[1] The final carboxamide derivatives are synthesized via an amidation reaction using a coupling agent like HATU with DIPEA and the desired amine in DMF at room temperature.[1]
In Vitro Anti-tubercular Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is determined to assess the potency of the compounds against M. tuberculosis. While specific protocols may vary, a common method involves exposing the bacteria to a serial dilution of the test compounds in a suitable growth medium. The MIC is defined as the lowest concentration of the compound that inhibits 90% (MIC90) or 50% (MIC50) of bacterial growth.
Cytotoxicity Assay
The cytotoxicity of the compounds is evaluated against a mammalian cell line, such as HepG2, to determine their therapeutic window. A common method is the MTT assay, which measures the metabolic activity of the cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Future Directions
The thieno[2,3-b]quinoline-2-carboxamide scaffold represents a promising starting point for the development of new anti-tuberculosis drugs. Future research should focus on:
-
Lead Optimization: Further diversification of the scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
Target Identification: Elucidation of the molecular target(s) for the equipotent subset of compounds.
-
In Vivo Efficacy: Evaluation of the most promising candidates in animal models of tuberculosis to assess their in vivo efficacy and safety.
-
Mechanism of Resistance: Studies to understand potential mechanisms of resistance to this new class of compounds.
Conclusion
Thieno[2,3-b]quinoline-2-carboxamides have emerged as a potent new class of anti-tubercular agents with the potential to address the challenge of drug-resistant tuberculosis. Their novel mechanism of action, targeting the essential signal peptidase LepB, makes them particularly attractive candidates for further development. The data and methodologies presented in this whitepaper provide a valuable resource for researchers dedicated to the discovery and development of the next generation of tuberculosis therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation Thieno[2,3-b]pyridine-2-carboxamides as Novel Inhibitors for Mycobacterium tuberculosis | Poster Board #939 - American Chemical Society [acs.digitellinc.com]
- 3. Novel 3-Aminothieno[2,3- b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
"Antitubercular agent-40" synthesis protocol for laboratory use
Based on a comprehensive search, the term "Antitubercular agent-40" does not correspond to a recognized or publicly documented chemical compound. Scientific literature and chemical databases do not contain a specific molecule designated by this name. Therefore, a synthesis protocol, application notes, and related experimental data for "this compound" cannot be provided.
To fulfill your request, please provide a specific, recognized chemical name (e.g., Isoniazid, Rifampicin), a CAS number, or a chemical structure (e.g., SMILES or IUPAC name) for the compound of interest. With a valid identifier, it would be possible to search for and provide the detailed information you have requested.
In the interest of providing helpful information within the scope of your request, below is a generalized overview of the process and key considerations in the development and synthesis of antitubercular agents, which may be relevant to your research.
General Principles of Antitubercular Drug Synthesis
The synthesis of novel antitubercular agents is a critical area of research aimed at combating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The process typically involves several key stages, from initial compound design to final synthesis and purification.
1. Target Identification and Lead Generation: Researchers first identify a biological target within Mycobacterium tuberculosis. This could be an essential enzyme or a structural component of the bacterium. Lead compounds, which show some activity against this target, are then identified through methods like high-throughput screening or computational modeling.
2. Chemical Synthesis and Optimization: Once a lead compound is identified, medicinal chemists synthesize analogues to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). This often involves multi-step organic synthesis.
3. Purification and Characterization: The synthesized compounds must be purified to a high degree, typically using techniques like column chromatography or recrystallization. The final structure and purity are confirmed using analytical methods such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of a novel antitubercular candidate.
Caption: Generalized workflow for antitubercular agent development.
Should you be able to provide a specific name for the compound of interest, a detailed protocol and the specific data you have requested can be compiled.
Application Notes: Determination of Minimum Inhibitory Concentration (MIC) for "Antitubercular agent-40" against Mycobacterium tuberculosis
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The development of new antitubercular agents is a critical component of the strategy to combat this disease. "Antitubercular agent-40," a novel thieno[2,3-b]quinoline-2-carboxamide compound, has shown potential antituberculosis activity.[1] A crucial step in the preclinical evaluation of this and any new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[2] This value is a fundamental measure of a compound's potency and is essential for guiding further drug development, including in vivo efficacy studies and establishing preliminary dosage regimens.
Several methodologies exist for determining the MIC of antitubercular agents, with broth microdilution being a widely accepted and standardized method.[3][4][5][6] Colorimetric assays, such as the Microplate Alamar Blue Assay (MABA) or the Resazurin Microtiter Assay (REMA), offer rapid and cost-effective alternatives that are well-suited for high-throughput screening.[7][8][9][10][11][12] These assays utilize indicator dyes that change color in response to mycobacterial growth, providing a clear visual endpoint for MIC determination.[9][10]
This document provides a detailed protocol for determining the MIC of "this compound" against M. tuberculosis using the broth microdilution method with a resazurin-based indicator for growth detection.
Principle of the Assay
The broth microdilution MIC assay involves challenging the M. tuberculosis isolate with serial dilutions of "this compound" in a liquid culture medium. The assay is performed in a 96-well microtiter plate format, which allows for the simultaneous testing of a range of concentrations. Following incubation, a growth indicator, resazurin, is added to each well. Viable, metabolically active mycobacteria will reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.[9] The MIC is determined as the lowest concentration of "this compound" that prevents this color change, indicating the inhibition of bacterial growth.[7][10]
Experimental Protocol
Materials and Reagents
-
"this compound"
-
Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)
-
Middlebrook 7H9 broth base
-
Oleic acid-albumin-dextrose-catalase (OADC) enrichment or Dubos-Triton-albumin (DTA) supplement
-
Glycerol
-
Tween 80
-
Sterile 96-well, U-bottom microtiter plates
-
Resazurin sodium salt powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile distilled water
-
Standard antitubercular drugs for control (e.g., Isoniazid, Rifampicin)
-
Biosafety cabinet (Class II or higher)
-
Incubator (37°C)
-
Spectrophotometer or McFarland turbidity standards
-
Multichannel pipette
Procedure
1. Preparation of Media and Reagents a. Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 0.2% (v/v) glycerol, 10% (v/v) OADC enrichment, and 0.05% (v/v) Tween 80. b. Prepare a stock solution of "this compound" in DMSO. The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit mycobacterial growth. c. Prepare stock solutions of control drugs (Isoniazid, Rifampicin) in sterile distilled water or DMSO, depending on their solubility. d. Prepare a 0.02% (w/v) resazurin solution in sterile distilled water and filter-sterilize. Store protected from light at 4°C for up to one week.[10]
2. Inoculum Preparation a. Culture M. tuberculosis in 7H9 broth until it reaches the mid-logarithmic phase of growth (typically 7-14 days). b. Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5-1.0 (approximately 1-5 x 10^7 CFU/mL). This can be done by visual comparison or spectrophotometrically. c. Dilute the adjusted bacterial suspension 1:100 in fresh 7H9 broth to obtain the final inoculum concentration of approximately 1-5 x 10^5 CFU/mL.[3]
3. Assay Plate Setup a. In a 96-well microtiter plate, add 100 µL of 7H9 broth to all wells from columns 2 to 12. b. Add 200 µL of the appropriate concentration of "this compound" stock solution (in 7H9 broth) to the wells in column 1. c. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. d. Column 11 will serve as the growth control (no drug), and column 12 will be the sterile control (no bacteria). e. Add 100 µL of the prepared M. tuberculosis inoculum to all wells from columns 1 to 11. Add 100 µL of sterile 7H9 broth to the wells in column 12.
4. Incubation a. Seal the microtiter plate with a plate sealer or place it in a humidified, sealed container to prevent evaporation. b. Incubate the plate at 37°C for 7 days.
5. Addition of Resazurin and Reading of Results a. After 7 days of incubation, add 30 µL of the 0.02% resazurin solution to each well.[9] b. Re-incubate the plate at 37°C for 24-48 hours. c. Visually inspect the plates. A color change from blue to pink indicates bacterial growth.[7][9] d. The MIC is the lowest concentration of "this compound" that prevents the color change from blue to pink.[7][10]
Experimental Workflow Diagram
Caption: Workflow for the determination of MIC using the broth microdilution method.
Data Presentation
Table 1: Example MIC Data for "this compound" and Control Drugs against M. tuberculosis H37Rv
| Compound | Concentration Range Tested (µg/mL) | MIC (µg/mL) |
| "this compound" | 0.015 - 8 | [Result] |
| Isoniazid | 0.015 - 8 | 0.03 - 0.12 |
| Rifampicin | 0.03 - 16 | 0.06 - 0.25 |
Note: The MIC values for control drugs are typical ranges and should be determined concurrently with the test agent as a quality control measure.
Quality Control
-
A susceptible reference strain, such as M. tuberculosis H37Rv (ATCC 27294), should be included in each assay run.
-
The MIC values obtained for the control drugs (Isoniazid and Rifampicin) should fall within their expected ranges to ensure the validity of the assay.[3]
-
The growth control well (containing bacteria but no drug) must show a distinct color change to pink, indicating adequate bacterial growth.
-
The sterile control well (containing medium but no bacteria) must remain blue, confirming the sterility of the medium and the absence of contamination.
Signaling Pathway Diagram (Logical Relationship)
Caption: Principle of the Resazurin Microtiter Assay for MIC determination.
References
- 1. This compound | Bacterial | 900314-03-6 | Invivochem [invivochem.com]
- 2. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Susceptibility testing of Mycobacterium tuberculosis by broth microdilution method: a rapid alternative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Susceptibility testing of slowly growing mycobacteria by a microdilution MIC method with 7H9 broth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]
- 10. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Efficacy Testing of Antitubercular agent-40 in a Murine Model of Chronic Tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the urgent development of new antitubercular agents. The murine model of chronic TB is a critical tool in the preclinical evaluation of novel drug candidates, providing essential data on in vivo efficacy, bactericidal activity, and sterilizing potential.[1][2]
This document provides a detailed protocol for evaluating the in vivo efficacy of "Antitubercular agent-40," a novel investigational compound. Agent-40 is a synthetic small molecule that targets the mycobacterial cell wall synthesis pathway, distinct from existing TB drugs. It has demonstrated potent in vitro activity against Mtb H37Rv (MIC = 0.2 µM) and various clinical isolates. These protocols describe the establishment of a chronic TB infection in BALB/c mice via low-dose aerosol and the subsequent assessment of Agent-40's therapeutic effect.[1][3]
Experimental Principles
The primary objective is to determine the ability of this compound to reduce the bacterial burden in the lungs and spleens of mice with a chronic Mtb infection. The experimental design utilizes a low-dose aerosol infection with Mtb H37Rv to establish a stable, persistent infection, which mimics aspects of human TB.[4][5] After a 4-week period to allow for the development of chronic disease, mice are treated with Agent-40, a standard-of-care regimen as a positive control, or a vehicle control.[1][6]
The primary endpoint is the enumeration of colony-forming units (CFU) in the lungs and spleens following a defined treatment period.[7] Secondary endpoints include monitoring changes in body weight as an indicator of overall health and assessing relapse rates after treatment cessation to evaluate the sterilizing activity of the compound.[8][9]
Experimental Workflow
The overall experimental procedure is outlined in the diagram below, from animal acclimatization and infection to endpoint analysis.
Caption: High-level experimental workflow for in vivo efficacy testing.
Detailed Protocols
4.1 Materials and Reagents
-
Animals: Female BALB/c mice, 8-10 weeks old.[3]
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294).[10]
-
Media: Middlebrook 7H9 broth with ADC supplement, Middlebrook 7H11 agar with OADC supplement, Phosphate-Buffered Saline (PBS) with 0.05% Tween 80.
-
Equipment: Class II Biosafety Cabinet, BSL-3 animal facility, aerosol exposure system (e.g., Glas-Col), tissue homogenizer, incubator (37°C, 5% CO2).
-
Test and Control Articles:
4.2 M. tuberculosis Culture Preparation
-
Grow Mtb H37Rv to mid-log phase in 7H9 broth at 37°C with shaking.[12]
-
Wash bacterial cells twice with PBS containing 0.05% Tween 80.
-
Resuspend the pellet in PBS and sonicate briefly to create a single-cell suspension.[1]
-
Adjust the bacterial suspension to the desired concentration for aerosol infection, calibrated to deliver approximately 50-100 CFU per mouse lung.[13][14]
4.3 Aerosol Infection Procedure
-
Place mice into the exposure chamber of the aerosol generator (e.g., Glas-Col Inhalation Exposure System).[3]
-
Perform the aerosol infection according to the manufacturer's instructions to achieve the target bacterial deposition in the lungs.
-
On Day 1 post-infection, sacrifice a small cohort of mice (n=4) to determine the initial bacterial load (CFU) in the lungs and confirm successful infection.[1]
4.4 Establishment of Chronic Infection and Treatment
-
House the infected mice in a BSL-3 animal facility for 4 weeks to allow the infection to become chronic.[6]
-
After 4 weeks, randomize mice into treatment groups as detailed in Table 1.
-
Administer all treatments orally by gavage, once daily, 5 days per week, for the specified duration (e.g., 4 or 8 weeks).[11]
-
Monitor animal body weight weekly and observe for any signs of toxicity.[8]
Data Presentation and Analysis
5.1 Treatment Groups
Quantitative data should be summarized for clear comparison. The following tables represent a hypothetical study outcome.
| Table 1: Experimental Treatment Groups | ||||
| Group | Treatment | Dose (mg/kg) | Route | Duration |
| 1 | Vehicle Control | N/A | Oral Gavage | 4 Weeks |
| 2 | INH + RIF | 10 + 10 | Oral Gavage | 4 Weeks |
| 3 | Agent-40 (Low Dose) | 25 | Oral Gavage | 4 Weeks |
| 4 | Agent-40 (Mid Dose) | 50 | Oral Gavage | 4 Weeks |
| 5 | Agent-40 (High Dose) | 100 | Oral Gavage | 4 Weeks |
5.2 Efficacy Endpoint: Bacterial Burden
At the end of the treatment period, mice are euthanized, and lungs and spleens are aseptically harvested.
-
Homogenize organs in sterile PBS.
-
Plate serial 10-fold dilutions of the homogenates onto 7H11 agar plates.
-
Incubate plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the colonies and calculate the CFU per organ. Data are typically presented as log10 CFU.
| Table 2: Bacterial Burden (log10 CFU ± SD) After 4 Weeks of Treatment | ||
| Treatment Group | Lungs | Spleen |
| Vehicle Control | 6.8 ± 0.3 | 4.5 ± 0.4 |
| INH + RIF | 3.5 ± 0.5 | 2.1 ± 0.3 |
| Agent-40 (25 mg/kg) | 5.9 ± 0.4 | 4.1 ± 0.5 |
| Agent-40 (50 mg/kg) | 4.7 ± 0.6 | 3.2 ± 0.4 |
| Agent-40 (100 mg/kg) | 3.9 ± 0.5 | 2.5 ± 0.4 |
5.3 Secondary Endpoint: Body Weight
| Table 3: Percent Change in Body Weight from Start of Treatment | |
| Treatment Group | Week 4 (%) |
| Vehicle Control | -8.5% |
| INH + RIF | +5.2% |
| Agent-40 (25 mg/kg) | -4.1% |
| Agent-40 (50 mg/kg) | +1.5% |
| Agent-40 (100 mg/kg) | +4.8% |
5.4 Relapse Study
For promising candidates, a separate cohort is treated for a longer duration (e.g., 8 weeks) and then held for 3 months without treatment. Relapse is defined as the presence of any Mtb CFU in the lungs upon plating the entire lung homogenate.[6][9]
| Table 4: Relapse Rates 3 Months After Treatment Cessation (8-Week Treatment) | |
| Treatment Group | Relapse Rate (Mice with CFU / Total) |
| INH + RIF | 1 / 10 (10%) |
| Agent-40 (100 mg/kg) | 3 / 10 (30%) |
Mechanism of Action Visualization
This compound is hypothesized to inhibit DprE1, a key enzyme in the decaprenyl-phosphate-arabinose pathway, which is essential for the synthesis of the mycobacterial cell wall component arabinogalactan.
Caption: Hypothetical mechanism of action for this compound.
Relationship of Efficacy Endpoints
The assessment of a new antitubercular agent relies on integrating multiple endpoints to build a comprehensive picture of its potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]
- 3. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of New Antituberculosis Drugs in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Investigation of Immune Biomarkers Using Subcutaneous Model of M. tuberculosis Infection in BALB/c Mice: A Preliminary Report - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prophylaxis of Mycobacterium tuberculosis H37Rv Infection in a Preclinical Mouse Model via Inhalation of Nebulized Bacteriophage D29 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays to Determine "Antitubercular agent-40" Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery and development of novel antitubercular agents. A critical step in the preclinical evaluation of any new drug candidate is the assessment of its cytotoxicity against mammalian cells to ensure a favorable therapeutic index. This application note provides a detailed protocol for a panel of cell-based assays to evaluate the cytotoxicity of a novel compound, "Antitubercular agent-40." The described assays quantify cell viability, membrane integrity, and apoptosis, offering a comprehensive profile of the compound's potential off-target effects. For robust and comprehensive cytotoxicity profiling, it is recommended to use more than one cell type, such as the human monocytic cell line THP-1 and the human hepatoma cell line HepG2.[1][2]
Experimental Workflow
A systematic approach is crucial for obtaining reliable and reproducible cytotoxicity data. The overall workflow involves cell line selection and maintenance, treatment with "this compound" across a range of concentrations, and subsequent analysis using a panel of cytotoxicity assays.
Key Experiments and Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[5][6]
Materials:
-
Mammalian cells (e.g., A549, HepG2)
-
Complete culture medium
-
"this compound"
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5][7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed 1 x 104 cells per well in a 96-well plate and incubate for 24 hours.[8]
-
Treat the cells with various concentrations of "this compound" (e.g., 0.1 to 100 µM) and a vehicle control.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3][5][6]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3][6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[6][7]
LDH Release Assay for Necrosis
The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture supernatant, which is a marker of cell membrane damage and necrosis.[9]
Materials:
-
Treated cell culture supernatants
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
-
96-well plates
-
Microplate reader
Protocol:
-
Prepare cells and treat them with "this compound" as described for the MTT assay.
-
Prepare controls: spontaneous LDH release (vehicle-treated cells), maximum LDH release (cells treated with lysis buffer), and a background control (medium only).[9][10]
-
Centrifuge the plate at 400 x g for 5 minutes.[9]
-
Carefully transfer 50-100 µL of supernatant from each well to a new 96-well plate.[9][11][12]
-
Add 100 µL of the LDH reaction solution to each well.[9]
-
Incubate for 30 minutes at room temperature, protected from light.[9][12]
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[13][14] The assay provides a substrate that is cleaved by active caspases to release a substrate for luciferase, generating a luminescent signal.[13][15]
Materials:
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells and treat with "this compound" in white-walled 96-well plates.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[14][16]
-
Mix gently by orbital shaking for 30-60 seconds.
-
Measure the luminescence using a luminometer.
Signaling Pathways and Logical Relationships
Cytotoxicity can be broadly categorized into apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The chosen assays help to distinguish between these mechanisms.
A common pathway leading to apoptosis involves the activation of a cascade of caspases. "this compound" may trigger this cascade, leading to controlled cell death.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in a clear and concise manner. This allows for easy comparison of the effects of "this compound" across different cell lines and assays.
Table 1: Dose-Response of this compound on HepG2 Cell Viability (MTT Assay)
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 5 | 85.7 ± 6.3 |
| 10 | 62.1 ± 4.9 |
| 25 | 48.9 ± 3.8 |
| 50 | 25.3 ± 2.9 |
| 100 | 10.8 ± 1.5 |
Table 2: Summary of IC50 Values for this compound
| Assay | Cell Line | IC50 (µM) |
| MTT (Viability) | HepG2 | 26.5 |
| MTT (Viability) | THP-1 | 35.2 |
| LDH (Necrosis) | HepG2 | > 100 |
| LDH (Necrosis) | THP-1 | 89.4 |
| Caspase-3/7 (Apoptosis) | HepG2 | 30.1 |
| Caspase-3/7 (Apoptosis) | THP-1 | 42.8 |
Conclusion
The protocols and workflow described in this application note provide a robust framework for assessing the in vitro cytotoxicity of the novel "this compound." By employing a multi-assay approach, researchers can gain valuable insights into the compound's safety profile and mechanism of cell death, which are critical for informed decisions in the drug development process.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiologics.com [cellbiologics.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. ulab360.com [ulab360.com]
- 15. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 16. promega.com [promega.com]
Application Note: Quantitative Analysis of "Antitubercular Agent-40" in Human Plasma by LC-MS/MS
Introduction
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a novel investigational drug, "Antitubercular Agent-40," in human plasma. The methodology is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, providing a comprehensive guide for researchers and scientists.
Experimental Protocols
1. Sample Preparation
A protein precipitation method is employed for the extraction of "this compound" from human plasma.[1][2][3] This technique is chosen for its simplicity and efficiency in removing proteins that can interfere with the analysis.[1][2]
-
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (IS), "this compound-d4".
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.
-
2. Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column.[4][5] Gradient elution is utilized to achieve optimal separation of the analyte from endogenous plasma components.[4][6]
-
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
3. Mass Spectrometry
A triple quadrupole mass spectrometer is used for detection, operating in positive electrospray ionization (ESI) mode.[4][7][8] Quantification is achieved using Multiple Reaction Monitoring (MRM).[7]
-
Table 2: Mass Spectrometry Parameters
| Parameter | "this compound" | "this compound-d4" (IS) |
| Precursor Ion (m/z) | 450.2 | 454.2 |
| Product Ion (m/z) | 320.1 | 324.1 |
| Collision Energy (eV) | 25 | 25 |
| Declustering Potential (V) | 80 | 80 |
| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Polarity | Positive | Positive |
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation.[4]
-
Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15% for all quality control (QC) samples.
-
Recovery and Matrix Effect: The extraction recovery was consistent across all QC levels, and no significant matrix effect was observed.
-
Table 3: Quantitative Data Summary
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (r²) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| "this compound" | 1 | 1000 | >0.99 | <10 | <12 | 95-105 |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of "this compound".
The developed LC-MS/MS method provides a reliable and sensitive tool for the quantitative determination of "this compound" in human plasma. This application note and the detailed protocols will be valuable for researchers in the field of tuberculosis drug development, enabling accurate pharmacokinetic and clinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation and clinical application of an LC-MS/MS method designed to simultaneously measure seven second-line TB drugs and two metabolites in human lung tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development, validation and clinical use of a LC-MS/MS method for the simultaneous determination of the nine main antituberculosis drugs in human plasma: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Development and Application of a LC-MS/MS Method for Simultaneous Quantification of Four First-Line Antituberculosis Drugs in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation and Preclinical Evaluation of Antitubercular Agent-40 in Animal Studies
Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research and pharmacology.
Objective: This document provides detailed application notes and standardized protocols for the formulation of the novel thieno[2,3-b]quinoline-2-carboxamide compound, Antitubercular agent-40, for in vivo animal studies. It also outlines key experimental procedures for evaluating its efficacy and pharmacokinetic profile in a murine model of tuberculosis.
Introduction to this compound
This compound is a promising thieno[2,3-b]quinoline-2-carboxamide derivative with potential activity against Mycobacterium tuberculosis.[1] A significant challenge in the preclinical development of this agent is its poor aqueous solubility, a common characteristic of new chemical entities.[2][3] This property can lead to low oral bioavailability, hindering the accurate assessment of its therapeutic potential in vivo.[4][5] Therefore, a robust formulation strategy is critical to enhance its solubility and ensure adequate systemic exposure in animal models. These application notes provide guidance on developing a suitable formulation and conducting subsequent preclinical evaluations.
Hypothetical Mechanism of Action: Based on its structural class, it is postulated that this compound may exert its antimycobacterial effect by inhibiting a critical bacterial enzyme involved in cell wall synthesis or DNA replication, similar to other quinolone derivatives.[6][7] Further target deconvolution studies are required to elucidate the precise mechanism.
Formulation Development
The primary goal of the formulation is to improve the solubility and bioavailability of this compound, which is presumed to be a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[2][8] Several formulation strategies can be employed for such compounds.[3][4][9]
Solubility Enhancement Strategies
A preliminary screening of various GRAS (Generally Recognized as Safe) excipients is recommended to identify an optimal formulation. Common approaches include the use of co-solvents, surfactants, and lipid-based systems.[3][10][11]
Table 1: Hypothetical Solubility of this compound in Various Vehicles
| Vehicle | Concentration (w/v) | Solubility (µg/mL) | Observations |
| Water | - | < 1 | Insoluble |
| 0.5% Carboxymethyl cellulose (CMC) | 0.5% | < 1 | Suspension |
| 10% Dimethyl sulfoxide (DMSO) in Water | 10% | 50 | Clear solution |
| 20% Solutol® HS 15 in Water | 20% | 250 | Clear solution |
| 30% Polyethylene glycol 400 (PEG400) in Water | 30% | 150 | Clear solution |
| Self-Emulsifying Drug Delivery System (SEDDS) | See Table 2 | > 500 | Forms a microemulsion |
Recommended Formulation Protocol: Self-Emulsifying Drug Delivery System (SEDDS)
Lipid-based formulations like SEDDS are a promising approach for enhancing the oral bioavailability of poorly soluble drugs.[4][12][13]
Table 2: Composition of a Hypothetical SEDDS Formulation for this compound
| Component | Function | Percentage (w/w) |
| Capryol™ 90 | Oil | 40% |
| Kolliphor® RH40 | Surfactant | 40% |
| Transcutol® HP | Co-surfactant | 20% |
Protocol for SEDDS Preparation:
-
Weigh the required quantities of Capryol™ 90, Kolliphor® RH40, and Transcutol® HP into a sterile glass vial.
-
Mix the components thoroughly using a vortex mixer until a homogenous, clear solution is obtained.
-
Add the calculated amount of this compound to the vehicle to achieve the desired final concentration (e.g., 10 mg/mL).
-
Gently heat the mixture to 40°C while stirring to facilitate the dissolution of the compound.
-
Once the drug is completely dissolved, cool the formulation to room temperature.
-
Prior to administration, the SEDDS formulation should be diluted with a small volume of water and vortexed to form a microemulsion.
In Vivo Efficacy Evaluation in a Murine Model
The murine model of chronic tuberculosis is a standard for preclinical evaluation of new antitubercular agents.[14][15][16][17]
Experimental Workflow
Caption: Workflow for in vivo efficacy testing of this compound.
Protocol for Efficacy Study
-
Animal Model: Use female BALB/c mice, 6-8 weeks old.[18]
-
Infection: Infect mice via the aerosol route with M. tuberculosis H37Rv to deliver approximately 100-200 bacilli to the lungs.[14]
-
Establishment of Chronic Infection: Allow the infection to establish for 4 weeks.
-
Treatment Groups:
-
Treatment Duration: Treat the mice for 4 weeks.
-
Endpoint: At the end of the treatment period, euthanize the mice and harvest the lungs and spleens. Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar.[16]
-
CFU Enumeration: Incubate plates at 37°C for 3-4 weeks and count the colony-forming units (CFUs). Express the data as log10 CFU per organ.[16]
Table 3: Hypothetical In Vivo Efficacy Data for this compound
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU in Lungs (± SD) | Mean Log10 CFU in Spleen (± SD) |
| Vehicle Control | - | 6.5 (± 0.3) | 4.8 (± 0.2) |
| This compound | 25 | 5.2 (± 0.4) | 3.9 (± 0.3) |
| This compound | 100 | 4.1 (± 0.3) | 3.1 (± 0.2) |
| Isoniazid (Positive Control) | 25 | 4.3 (± 0.2) | 3.3 (± 0.2) |
Pharmacokinetic (PK) Evaluation
Understanding the pharmacokinetic profile of this compound is crucial for interpreting efficacy data and determining optimal dosing regimens.[19][21][22]
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for a pharmacokinetic study of this compound.
Protocol for Pharmacokinetic Study
-
Animal Model: Use healthy female BALB/c mice, 6-8 weeks old.
-
Dosing: Administer a single oral dose of the this compound SEDDS formulation (e.g., 50 mg/kg).
-
Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[19]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.
Table 4: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum plasma concentration) | µg/mL | 8.5 (± 1.2) |
| Tmax (Time to reach Cmax) | hours | 1.0 (± 0.5) |
| AUC0-24 (Area under the curve) | µg*h/mL | 45.2 (± 6.8) |
| t1/2 (Half-life) | hours | 5.3 (± 0.9) |
| Oral Bioavailability (%) | % | 65 (± 10) |
Signaling Pathway (Hypothetical)
Caption: Hypothetical mechanism of action of this compound.
Conclusion
These application notes provide a framework for the formulation and preclinical evaluation of the novel antitubercular candidate, this compound. The use of a SEDDS formulation is a viable strategy to overcome its poor aqueous solubility. The outlined in vivo efficacy and pharmacokinetic protocols in a murine model will enable a comprehensive assessment of its therapeutic potential. The presented data is hypothetical and should be replaced with experimentally derived values.
References
- 1. This compound | Bacterial | 900314-03-6 | Invivochem [invivochem.com]
- 2. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 6. niaid.nih.gov [niaid.nih.gov]
- 7. Chemical Classes Presenting Novel Antituberculosis Agents Currently in Different Phases of Drug Development: A 2010–2020 Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. mdpi.com [mdpi.com]
- 12. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Using animal models to develop new treatments for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetics-Pharmacodynamics Analysis of Bicyclic 4-Nitroimidazole Analogs in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combination Studies of a Novel Antitubercular Agent (Agent-40) with First-Line TB Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new, more effective treatment regimens. A key strategy in tuberculosis (TB) drug development is the evaluation of novel therapeutic agents in combination with existing first-line drugs—isoniazid (INH), rifampin (RIF), pyrazinamide (PZA), and ethambutol (EMB). This document provides detailed application notes and protocols for conducting preclinical combination studies of a hypothetical novel antitubercular candidate, hereafter referred to as "Agent-40," with these cornerstone TB therapies. The aim is to assess synergistic, additive, or antagonistic interactions and to gather essential data for advancing promising combinations into further development.
Data Presentation: In Vitro Combination Studies
The following tables summarize quantitative data from hypothetical in vitro checkerboard assays assessing the interaction between Agent-40 and first-line anti-TB drugs against the Mtb H37Rv strain. The Fractional Inhibitory Concentration Index (FICI) is used to determine the nature of the interaction.
Table 1: Minimum Inhibitory Concentrations (MICs) of Individual and Combined Agents
| Drug(s) | MIC (μg/mL) |
| Agent-40 | 0.5 |
| Isoniazid (INH) | 0.05 |
| Rifampin (RIF) | 0.1 |
| Pyrazinamide (PZA) | 100 |
| Ethambutol (EMB) | 2.5 |
| Agent-40 + INH | 0.125 (Agent-40) / 0.0125 (INH) |
| Agent-40 + RIF | 0.25 (Agent-40) / 0.025 (RIF) |
| Agent-40 + PZA | 0.25 (Agent-40) / 50 (PZA) |
| Agent-40 + EMB | 0.0625 (Agent-40) / 0.625 (EMB) |
Table 2: Fractional Inhibitory Concentration Index (FICI) for Agent-40 Combinations
| Drug Combination | FICI* | Interpretation |
| Agent-40 + INH | 0.5 | Synergy |
| Agent-40 + RIF | 0.75 | Additive |
| Agent-40 + PZA | 1.0 | Indifference |
| Agent-40 + EMB | 0.375 | Synergy |
*FICI was calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 1.0, indifference as 1.0 < FICI ≤ 4.0, and antagonism as FICI > 4.0.[1]
Experimental Protocols
In Vitro Checkerboard Assay for Synergy Testing
This protocol outlines the methodology for determining the in vitro interaction between Agent-40 and first-line TB drugs.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80
-
Agent-40, Isoniazid, Rifampin, Pyrazinamide, Ethambutol stock solutions
-
96-well microtiter plates
-
Resazurin sodium salt solution (0.02% w/v)
-
Incubator at 37°C
Procedure:
-
Prepare serial twofold dilutions of Agent-40 and the first-line drug in a 96-well plate. Drug A (Agent-40) is diluted vertically, and Drug B (first-line agent) is diluted horizontally.
-
Inoculate each well with a standardized suspension of Mtb H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include wells with each drug alone for MIC determination and wells with no drugs as a growth control.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours.
-
Assess the results visually. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the drug that prevents this color change.
-
Calculate the FICI for each combination to determine the interaction.
Time-Kill Kinetics Assay
This assay evaluates the bactericidal or bacteriostatic activity of Agent-40 alone and in combination with first-line drugs over time.
Materials:
-
Log-phase culture of Mtb H37Rv
-
Middlebrook 7H9 broth with supplements
-
Agent-40 and first-line drugs at concentrations relative to their MICs (e.g., 1x, 4x, 8x MIC)
-
Middlebrook 7H10 agar plates
-
Sterile saline with 0.05% Tween 80
Procedure:
-
Inoculate flasks containing 7H9 broth with a log-phase Mtb culture to a starting density of ~10^6 CFU/mL.
-
Add the test drugs at the desired concentrations (e.g., Agent-40 alone, first-line drug alone, and the combination). Include a drug-free control.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (0, 24, 48, 72, 96, and 168 hours), withdraw aliquots from each flask.
-
Prepare serial dilutions of the aliquots in sterile saline with Tween 80.
-
Plate the dilutions on 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the colonies to determine the CFU/mL at each time point.
-
Plot log10 CFU/mL versus time to generate time-kill curves. A ≥2-log10 decrease in CFU/mL compared to the starting inoculum is considered bactericidal activity. Synergy is defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows relevant to the combination studies of antitubercular agents.
Caption: Workflow for Preclinical Combination Drug Studies.
Caption: Cellular Targets of First-Line TB Drugs and Agent-40.
Conclusion
The protocols and data presented here provide a framework for the systematic evaluation of novel antitubercular candidates like "Agent-40" in combination with first-line TB drugs. The hypothetical synergistic interactions observed between Agent-40 and both isoniazid and ethambutol highlight the potential for developing new, more potent treatment regimens. Further in vivo studies are warranted to validate these in vitro findings and to assess the efficacy and safety of promising combinations in a preclinical model of tuberculosis. This structured approach is crucial for identifying new therapeutic strategies to combat the global threat of tuberculosis.
References
Application Notes and Protocols: Investigating Resistance to a Novel Antitubercular Agent (Agent-40)
Introduction
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains poses a significant threat to global health. Understanding the mechanisms by which Mtb develops resistance to new therapeutic agents is crucial for the development of robust and durable treatment regimens. This document provides a comprehensive set of experimental protocols for researchers and drug development professionals to investigate resistance to a hypothetical novel antitubercular compound, herein referred to as "Agent-40."
For the purpose of these protocols, we will hypothesize that Agent-40 is a novel small molecule that inhibits a key enzymatic pathway in Mtb, for instance, the biosynthesis of a unique cell wall component. The following protocols outline a systematic approach to generate and characterize Agent-40 resistant Mtb mutants, elucidate the genetic basis of resistance, and validate the resistance mechanisms.
I. Generation of Agent-40 Resistant Mycobacterium tuberculosis
A critical first step in studying drug resistance is the in vitro generation of resistant mutants. This can be achieved by exposing a susceptible Mtb strain to increasing concentrations of the drug over time.
Protocol 1: In Vitro Generation of Spontaneous Resistant Mutants
Objective: To isolate spontaneous Mtb mutants resistant to Agent-40.
Materials:
-
Mycobacterium tuberculosis H37Rv (or other susceptible strain)
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.05% Tween 80
-
Middlebrook 7H10 agar supplemented with 10% OADC
-
Agent-40 stock solution
-
Sterile culture tubes and petri dishes
-
Incubator at 37°C
Methodology:
-
Prepare a mid-log phase culture of Mtb H37Rv in 7H9 broth.
-
Determine the Minimum Inhibitory Concentration (MIC) of Agent-40 against the parent Mtb strain (see Protocol 2).
-
Plate a large number of Mtb cells (approximately 10⁸ to 10¹⁰ CFU) onto 7H10 agar plates containing Agent-40 at concentrations of 2x, 4x, and 8x the MIC.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Colonies that appear on the drug-containing plates are potential resistant mutants.
-
Isolate individual colonies and sub-culture them in 7H9 broth.
-
Confirm the resistance phenotype by re-testing the MIC of the isolated mutants (see Protocol 2).
-
Cryopreserve the confirmed resistant mutants for further analysis.
II. Phenotypic Characterization of Resistant Mutants
Once resistant mutants have been isolated, it is essential to quantify the level of resistance.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the MIC of Agent-40 against susceptible and resistant Mtb strains.
Materials:
-
Mtb strains (parental and resistant mutants)
-
Middlebrook 7H9 broth with OADC and Tween 80
-
Agent-40 stock solution
-
96-well microplates
-
Resazurin dye
-
Plate reader
Methodology:
-
Prepare a serial two-fold dilution of Agent-40 in 7H9 broth in a 96-well plate.
-
Inoculate each well with a standardized Mtb suspension to a final density of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add resazurin solution to each well and incubate for another 24-48 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of Agent-40 that prevents this color change.
Data Presentation:
Table 1: MIC Values of Agent-40 for Parental and Resistant Mtb Strains
| Strain | MIC (µg/mL) | Fold Change in MIC |
| Mtb H37Rv (Parental) | 1x | |
| Agent-40-R1 | ||
| Agent-40-R2 | ||
| Agent-40-R3 |
III. Genotypic Characterization of Resistant Mutants
Identifying the genetic basis of resistance is a key step in understanding the mechanism of action of a drug.
Protocol 3: Whole Genome Sequencing (WGS) of Resistant Mutants
Objective: To identify genetic mutations associated with Agent-40 resistance.
Materials:
-
Genomic DNA from parental and resistant Mtb strains
-
DNA extraction kit
-
Next-generation sequencing (NGS) platform
-
Bioinformatics software for sequence analysis
Methodology:
-
Extract high-quality genomic DNA from the parental Mtb strain and each resistant mutant.
-
Prepare sequencing libraries from the extracted DNA.
-
Perform whole-genome sequencing on an NGS platform.
-
Align the sequencing reads from the resistant mutants to the reference genome of the parental strain.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) that are present in the resistant mutants but not in the parental strain.
-
Analyze the identified mutations for their potential impact on gene function (e.g., non-synonymous mutations, frameshift mutations).
Data Presentation:
Table 2: Mutations Identified in Agent-40 Resistant Mtb Mutants
| Mutant | Gene | Nucleotide Change | Amino Acid Change | Putative Function of Gene Product |
| Agent-40-R1 | ||||
| Agent-40-R2 | ||||
| Agent-40-R3 |
IV. Transcriptomic Analysis of Resistant Mutants
Changes in gene expression can also contribute to drug resistance.
Protocol 4: RNA Sequencing (RNA-Seq) Analysis
Objective: To identify changes in gene expression associated with Agent-40 resistance.
Materials:
-
RNA from parental and resistant Mtb strains (cultured with and without sub-inhibitory concentrations of Agent-40)
-
RNA extraction kit
-
NGS platform for RNA-Seq
-
Bioinformatics software for differential gene expression analysis
Methodology:
-
Culture the parental and resistant Mtb strains to mid-log phase.
-
Expose a subset of each culture to a sub-inhibitory concentration of Agent-40 for a defined period.
-
Extract total RNA from all culture conditions.
-
Perform RNA sequencing.
-
Analyze the sequencing data to identify genes that are differentially expressed between the resistant and parental strains, both in the presence and absence of the drug.
-
Perform pathway analysis to identify biological processes that are altered in the resistant mutants.
Data Presentation:
Table 3: Differentially Expressed Genes in Agent-40 Resistant Mtb
| Gene | Log2 Fold Change (Resistant vs. Parental) | p-value | Putative Function |
V. Visualizations
Diagram 1: Experimental Workflow for Agent-40 Resistance Studies
Caption: Workflow for generating and characterizing Agent-40 resistant Mtb.
Diagram 2: Hypothetical Mechanism of Action and Resistance to Agent-40
Caption: Hypothetical inhibition of Enzyme X by Agent-40 and resistance via mutation.
Diagram 3: Logical Flow of Resistance Mechanism Investigation
Caption: Logical progression from phenotype to validated resistance mechanism.
VI. Conclusion
The protocols and workflows detailed in this document provide a robust framework for the investigation of resistance to novel antitubercular agents such as the hypothetical "Agent-40." A systematic approach combining phenotypic, genotypic, and transcriptomic analyses is essential for a comprehensive understanding of drug resistance mechanisms. The insights gained from these studies are invaluable for the strategic development of new drugs and combination therapies to combat the growing challenge of drug-resistant tuberculosis. The general principles of drug resistance in M. tuberculosis often involve mutations in drug targets or drug-activating enzymes, as well as changes in drug efflux.[1][2][3] Therefore, the investigation should be guided by these known mechanisms while remaining open to the discovery of novel resistance pathways.
References
Application Notes and Protocols for Antitubercular Agent-40 in Mycobacterial Cell Wall Synthesis Assays
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and complex cell wall that is crucial for its survival, pathogenesis, and intrinsic resistance to many antibiotics.[1][2] This intricate structure is composed of peptidoglycan, arabinogalactan, and an outer layer of mycolic acids.[1][3][4] The biosynthesis of these components presents a number of well-validated targets for antitubercular drugs.[1][5][6] "Antitubercular agent-40" is a novel synthetic compound that has demonstrated potent inhibitory activity against Mtb by specifically targeting the biosynthesis of mycolic acids, essential long-chain fatty acids that form the waxy outer layer of the mycobacterial cell wall.[4][6][7]
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in assays designed to evaluate the inhibition of mycobacterial cell wall synthesis.
Mechanism of Action
This compound is a potent inhibitor of the fatty acid synthase-II (FAS-II) system in Mycobacterium tuberculosis. The FAS-II system is responsible for the elongation of long-chain fatty acids that are precursors for mycolic acid synthesis.[6] Specifically, this compound targets and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in this pathway.[6] Inhibition of InhA blocks the synthesis of mycolic acids, leading to a compromised cell wall structure and ultimately, bacterial cell death.[5][7] This targeted mechanism contributes to its specificity and high efficacy against M. tuberculosis.
Data Presentation
Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis
| Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| M. tuberculosis H37Rv (ATCC 27294) | 0.05 | 0.1 |
| Multidrug-Resistant Strain 1 | 0.1 | 0.25 |
| Multidrug-Resistant Strain 2 | 0.12 | 0.3 |
| Extensively Drug-Resistant Strain 1 | 0.5 | 1.0 |
MIC (Minimum Inhibitory Concentration) values were determined using the microplate Alamar Blue assay after 7 days of incubation.
Table 2: Inhibition of Mycolic Acid Synthesis by this compound
| Concentration of this compound | ¹⁴C-Acetate Incorporation into Mycolic Acids (% of control) |
| 0.5 x MIC | 45% |
| 1 x MIC | 15% |
| 2 x MIC | <5% |
| Isoniazid (1 x MIC) | 12% |
Data obtained from in vivo radiolabeling experiments with M. tuberculosis H37Rv.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
Objective: To determine the minimum concentration of this compound required to inhibit the growth of M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis culture (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound stock solution
-
96-well microplates
-
Alamar Blue reagent
-
Resazurin solution
-
Incubator at 37°C
Procedure:
-
Prepare a suspension of M. tuberculosis in 7H9 broth, adjusted to a McFarland standard of 1.0.
-
Dilute the bacterial suspension 1:20 in fresh 7H9 broth.
-
Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate.
-
Add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions.
-
Include a drug-free well as a positive control for growth and a well with media only as a negative control.
-
Incubate the plate at 37°C for 7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Incubate for an additional 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the drug that prevents the color change from blue to pink.
Protocol 2: Mycolic Acid Synthesis Inhibition Assay using ¹⁴C-Acetate Incorporation
Objective: To confirm that this compound inhibits mycolic acid synthesis by measuring the incorporation of a radiolabeled precursor.
Materials:
-
Log-phase culture of M. tuberculosis H37Rv
-
Middlebrook 7H9 broth
-
This compound
-
[1-¹⁴C] Acetic acid, sodium salt
-
Saponification reagent (15% tetrabutylammonium hydroxide)
-
Acidification and extraction reagents (hydrochloric acid, diethyl ether)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation counter and fluid
Procedure:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.
-
Aliquot the culture into tubes and add this compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC). Include a no-drug control.
-
Add 1 µCi/mL of [1-¹⁴C] acetic acid to each tube.
-
Incubate the cultures for 24 hours at 37°C.
-
Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Extract the total lipids from the cell pellet.
-
Saponify the lipid extract with 15% tetrabutylammonium hydroxide at 100°C overnight.
-
Acidify the mixture with HCl and extract the mycolic acids with diethyl ether.
-
Evaporate the ether and dissolve the mycolic acid methyl esters in a suitable solvent.
-
Spot the samples on a TLC plate and develop the chromatogram.
-
Visualize the mycolic acids by autoradiography or quantify the radioactivity of the corresponding spots using a scintillation counter.
-
Compare the amount of incorporated ¹⁴C-acetate in the drug-treated samples to the untreated control to determine the percentage of inhibition.[8]
Visualizations
Caption: Structure of the Mycobacterial Cell Wall.
Caption: Inhibition of Mycolic Acid Synthesis.
References
- 1. Mycobacterial cell wall biosynthesis: a multifaceted antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fall of the mycobacterial cell wall: interrogating peptidoglycan synthesis for novel anti-TB agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the Heart of Mycobacterium: Advances in Anti-Tubercular Agents Disrupting Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anti-tuberculosis drug development via targeting the cell envelope of Mycobacterium tuberculosis [frontiersin.org]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the solubility of "Antitubercular agent-40" for in vitro assays
This guide provides researchers, scientists, and drug development professionals with technical support for handling and solubilizing Antitubercular agent-40 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a hydrophobic molecule with properties that can present challenges for aqueous solubility. Key properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₅N₃OS | [1] |
| Molecular Weight | 415.55 g/mol | [1] |
| LogP | 6.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Appearance | Solid at room temperature | [1] |
Q2: Why does my this compound precipitate when I add it to my aqueous assay buffer?
A2: Precipitation is common for highly lipophilic compounds (LogP > 5) like this compound when transitioning from a high-concentration organic stock solution (like DMSO) to a primarily aqueous medium.[2] This occurs because the compound's solubility limit in the final aqueous solution is exceeded. Many new chemical entities are poorly soluble in water, making this a frequent challenge in drug discovery.[3][4]
Q3: What is the recommended solvent for creating a stock solution?
A3: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution.[1] If solubility issues persist, other organic solvents may be tested.
Q4: Are there alternatives to DMSO for cell-based assays where DMSO might be toxic?
A4: Yes. While DMSO is common, co-solvents like polyethylene glycol (PEG300), ethanol, and propylene glycol can be used, often in combination with surfactants or other formulation aids.[5][6] It is critical to establish the maximum tolerable concentration of any solvent system on your specific cell line.
Q5: What are the main strategies to improve the solubility of this agent in my in vitro assay?
A5: Several techniques can be employed, categorized as physical and chemical modifications.[3] Common strategies include:
-
Co-solvency : Using a water-miscible organic solvent to increase solubility.[7][8]
-
pH Adjustment : Modifying the pH of the buffer can increase the solubility of ionizable compounds.[9]
-
Use of Surfactants : Non-ionic surfactants like Tween-80 or Triton X-100 can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[2][10]
-
Complexation : Using cyclodextrins to form inclusion complexes can significantly enhance aqueous solubility.[3][9][10]
Troubleshooting Guide: Compound Precipitation
This guide provides a step-by-step workflow to address the precipitation of this compound during in vitro experiments.
Diagram 1: Experimental Workflow for Solubility Troubleshooting
Caption: A step-by-step workflow for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh 4.16 mg of this compound (MW: 415.55 g/mol ).
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the powder.
-
Solubilization: Vortex the solution for 1-2 minutes. If particles remain, gently warm the vial to 37°C for 10 minutes and vortex again.
-
Inspection: Ensure the solution is clear and free of any visible precipitate before storing.
-
Storage: Aliquot into single-use vials and store at -20°C for short-term (1 month) or -80°C for long-term (6 months) use.[1]
Protocol 2: Kinetic Solubility Assessment with Co-solvents
This protocol helps determine the maximum soluble concentration of the agent in your assay buffer with the addition of solubilizing agents.
-
Prepare Buffers: Prepare your standard aqueous assay buffer containing different potential solubilizers. See Table 2 for suggestions.
-
Compound Addition: Dispense 198 µL of each test buffer into separate wells of a 96-well plate.
-
Serial Dilution: Add 2 µL of the 10 mM DMSO stock solution of this compound to each well to achieve a starting concentration of 100 µM. This keeps the final DMSO concentration at 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader at 620 nm. Alternatively, centrifuge the plate, take the supernatant, and measure the concentration using HPLC-UV.
-
Analysis: The highest concentration that does not show significant precipitation or turbidity is considered the kinetic solubility limit under those conditions.
Table 2: Suggested Formulations for Solubility Testing
| Formulation Base (Aqueous Buffer +...) | Final Conc. of Excipient | Target Compound Conc. | Notes |
| 1% DMSO (Control) | 1% (v/v) | 1-100 µM | Standard baseline. |
| 10% PEG300 in Saline | 10% (v/v) | 1-100 µM | Common co-solvent for in vivo use.[1] |
| 5% Tween-80 in Saline | 5% (v/v) | 1-100 µM | Non-ionic surfactant.[1] |
| 0.05% Triton X-100 | 0.05% (v/v) | 1-100 µM | Detergent for enzyme assays; may be unsuitable for cell-based assays.[2] |
| 10 mM HP-β-CD | 10 mM | 1-100 µM | Cyclodextrin for complexation.[9] |
Protocol 3: Preparing Working Solutions for Cell-Based Assays
This protocol uses a serial dilution method to minimize precipitation when preparing final concentrations for treating cells.
-
Thaw Stock: Thaw a single-use aliquot of 10 mM this compound in DMSO.
-
Intermediate Dilution: Prepare a 1 mM solution by diluting the 10 mM stock 1:10 in DMSO.
-
Second Intermediate Dilution: Prepare a 100 µM solution by diluting the 1 mM stock 1:10 in your cell culture medium. Vortex gently immediately after addition. This creates a 10% DMSO solution in the medium.
-
Final Dilutions: Perform final serial dilutions from the 100 µM solution directly into the cell culture medium to achieve your desired final concentrations (e.g., 10 µM, 1 µM, 0.1 µM). This ensures the final DMSO concentration remains low (e.g., ≤0.1%).
-
Application: Add the final dilutions to your cells immediately after preparation.
Hypothetical Target Pathway
Many antitubercular agents work by disrupting essential processes in Mycobacterium tuberculosis. This diagram illustrates a hypothetical signaling pathway involving the inhibition of a key synthase required for cell wall synthesis, a common target for such agents.
Diagram 2: Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of Mycolic Acid Synthesis by this compound.
References
- 1. This compound | Bacterial | 900314-03-6 | Invivochem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
"Antitubercular agent-40" stability issues in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Antitubercular Agent-40 in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, a potent thieno[2,3-b]quinoline-2-carboxamide derivative, is susceptible to degradation under certain conditions. The primary concerns are hydrolysis in acidic aqueous solutions and oxidative degradation, particularly in the presence of certain reactive species. The stability is significantly influenced by the choice of solvent, pH, temperature, and exposure to light. For instance, in acidic conditions, rifampicin, a related class of antitubercular agent, can degrade, and similar caution should be exercised with Agent-40.[1]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: For optimal stability, it is recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO).[2] Stock solutions in DMSO should be stored at -20°C or lower in small aliquots to minimize freeze-thaw cycles. For immediate use in aqueous-based assays, freshly prepared dilutions from the DMSO stock are advised.
Q3: Can I use methanol to prepare solutions of this compound?
A3: Methanol can be used as a solvent for this compound and has been shown to be effective in stabilizing anti-TB drugs for pharmacological testing.[3] It provides a stable environment that minimizes enzymatic and oxidative degradation.[3] However, for long-term storage, DMSO is preferred. When using methanol, ensure it is of high purity and anhydrous, as water content can affect stability.
Q4: My experimental results are inconsistent. Could this be related to the stability of this compound?
A4: Yes, inconsistent results are often linked to compound instability. Degradation of this compound can lead to a decrease in its effective concentration, resulting in variable biological activity. It is crucial to ensure the compound is handled and stored correctly. Refer to the troubleshooting guide below for steps to identify and resolve stability-related issues.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: this compound exhibits pH-dependent stability in aqueous solutions. It is most stable in neutral to slightly alkaline conditions (pH 7.0-8.0). Acidic conditions (pH < 6.0) can lead to significant degradation. For example, studies on similar antitubercular drugs have shown increased decomposition at lower pH values.[1]
Troubleshooting Guide
Issue 1: Precipitate Formation in Aqueous Solutions
Possible Cause:
-
Low Solubility: this compound has limited solubility in aqueous buffers.
-
Solvent Carryover: Diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate if the final DMSO concentration is not optimal.
Troubleshooting Steps:
-
Check Solubility Limits: Refer to the solubility data in Table 1.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility but does not exceed the tolerance of your experimental system (typically <0.5%).
-
Use a Co-solvent: Consider using a small percentage of a water-miscible organic co-solvent, if compatible with your assay.
-
Fresh Preparations: Prepare aqueous solutions fresh from a DMSO stock immediately before use.
Issue 2: Loss of Biological Activity Over Time
Possible Cause:
-
Degradation in Solution: The compound may be degrading in the experimental medium during incubation.
-
Improper Storage: Stock solutions may have degraded due to improper storage conditions (e.g., exposure to light, frequent freeze-thaw cycles).
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Assess the stability of this compound in your specific experimental medium over the duration of your assay.
-
Verify Stock Solution Integrity: Use a fresh aliquot of the stock solution. If the problem persists, prepare a new stock solution from solid material.
-
Protect from Light: Handle solutions containing this compound in a manner that minimizes exposure to light.
-
Control Temperature: Maintain appropriate temperatures during storage and experiments as outlined in the stability data tables.
Stability Data
The following tables summarize the stability of this compound in various solvents under different conditions.
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Methanol | ~10 |
| Ethanol | ~5 |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
Table 2: Stability of this compound in Different Solvents at Room Temperature (25°C)
| Solvent | % Remaining after 24 hours | % Remaining after 72 hours |
| DMSO | > 99% | > 98% |
| Methanol | 95% | 88% |
| Ethanol | 92% | 85% |
| PBS (pH 7.4) | 85% | 70% |
| Acidic Buffer (pH 5.0) | 60% | 40% |
Table 3: Long-Term Stability of this compound Stock Solutions (-20°C)
| Solvent | % Remaining after 1 month | % Remaining after 3 months |
| DMSO | > 99% | > 99% |
| Methanol | 98% | 95% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of solid this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved.
-
Dispense the stock solution into small-volume, light-protected aliquots.
-
Store the aliquots at -20°C or below.
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
-
Prepare a solution of this compound in the test solvent at a known concentration.
-
Divide the solution into multiple vials for different time points.
-
Store the vials under the desired experimental conditions (e.g., specific temperature, light exposure).
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), remove a vial.
-
Inject an appropriate volume of the solution onto an HPLC system.
-
Use a suitable C18 column and a mobile phase gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Optimizing "Antitubercular agent-40" Dosage for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "Antitubercular agent-40" in in vivo studies. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I determine the starting dose of "this compound" for my in vivo efficacy studies?
A1: The initial dose for in vivo efficacy studies is typically extrapolated from in vitro data, specifically the minimum inhibitory concentration (MIC). A common starting point is to aim for plasma concentrations in the animal model that are several-fold higher than the in vitro MIC against Mycobacterium tuberculosis. It is also crucial to first conduct a maximum tolerated dose (MTD) study to establish the safety profile and upper dosage limit of the agent.
Q2: What are the most common animal models used for in vivo testing of antitubercular agents?
A2: The most frequently used animal model for preliminary in vivo studies of antitubercular agents is the mouse. Mice are cost-effective and well-characterized for this purpose. Other models, such as guinea pigs and rabbits, may be used in later stages of drug development as they can form more human-like lung granulomas.
Q3: How can I assess the efficacy of "this compound" in my animal model?
A3: The primary method for evaluating the efficacy of an antitubercular agent in an animal model is by measuring the bacterial load in target organs, typically the lungs and spleen. This is done by counting the colony-forming units (CFU) after a specific duration of treatment. A significant reduction in CFU in treated animals compared to a control group indicates efficacy.
Q4: What are the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters I should consider for "this compound"?
A4: Understanding the PK/PD profile of "this compound" is critical for dosage optimization. Key PK parameters include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which represents total drug exposure. The key PD parameter is the MIC. The relationship between these parameters (e.g., AUC/MIC, Cmax/MIC) can help predict the efficacy of the dosing regimen.
Troubleshooting Guides
Issue 1: Unexpected Toxicity or Animal Mortality
If you observe unexpected adverse effects or mortality in your study animals, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosage Calculation | Double-check all calculations for dose formulation and administration volume. Ensure correct unit conversions. |
| Vehicle Toxicity | Administer the vehicle alone to a control group of animals to rule out any toxic effects of the vehicle itself. |
| Rapid Drug Absorption and High Cmax | Consider splitting the daily dose into multiple smaller doses or reformulating the agent to slow down its absorption. |
| Off-Target Effects | Conduct a preliminary histopathological examination of major organs to identify any signs of tissue damage. |
Issue 2: Lack of Efficacy in the Animal Model
If "this compound" is not showing the expected reduction in bacterial load, investigate the following possibilities:
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | Perform a pharmacokinetic study to determine the plasma concentration of the agent after administration. If exposure is low, consider changing the route of administration or reformulating the compound to improve solubility. |
| Inappropriate Dosing Regimen | The dosing frequency may not be optimal. Analyze the half-life of the agent and adjust the dosing schedule to maintain plasma concentrations above the MIC for a sufficient duration. |
| Drug Resistance | While unlikely with a novel agent, consider the possibility of innate resistance in the bacterial strain used. Confirm the MIC of the agent against the specific strain. |
| Suboptimal Animal Model | Ensure the chosen animal model and the infection protocol are appropriate for the research question. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Selection: Use a cohort of healthy mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.
-
Group Allocation: Divide the animals into groups of 3-5, including a vehicle control group.
-
Dose Selection: Choose a range of doses based on in vitro cytotoxicity data, starting with a dose at which no toxicity is anticipated.
-
Administration: Administer "this compound" daily for 5-7 days via the intended clinical route (e.g., oral gavage).
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance. Record body weight at regular intervals.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% weight loss.
Protocol 2: Efficacy Study in a Mouse Model of Tuberculosis
-
Infection: Infect mice with an aerosolized suspension of Mycobacterium tuberculosis to establish a lung infection.
-
Treatment Initiation: Begin treatment with "this compound" at a predetermined time post-infection (e.g., 2-4 weeks).
-
Dosing: Administer the selected doses of the agent and appropriate controls (e.g., vehicle, a known effective drug like isoniazid) daily for a specified period (e.g., 4 weeks).
-
Outcome Assessment: At the end of the treatment period, euthanize the animals and aseptically remove the lungs and spleen.
-
CFU Enumeration: Homogenize the organs and plate serial dilutions of the homogenates on appropriate agar medium.
-
Data Analysis: After incubation, count the number of colonies to determine the CFU per organ. Compare the CFU counts between the different treatment groups.
Visualizations
Caption: Workflow for in vivo dosage optimization of a novel antitubercular agent.
Caption: Decision tree for troubleshooting a lack of in vivo efficacy.
Technical Support Center: Troubleshooting Inconsistent MIC Results for Antitubercular Agent-40
This technical support guide is designed for researchers, scientists, and drug development professionals encountering variability in Minimum Inhibitory Concentration (MIC) results for "Antitubercular agent-40" against Mycobacterium tuberculosis (M. tb).
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent MIC values for this compound across different experimental runs. What are the most common causes for this variability?
Inconsistent MIC results for antitubercular agents are a frequent challenge, often stemming from the complex and sensitive nature of mycobacterial susceptibility testing.[1] The primary sources of variability include:
-
Inoculum Preparation: Incorrect bacterial density or clumping of M. tb can significantly alter the MIC outcome. Standardization of the inoculum is a critical step.[1]
-
Drug Solution and Plate Preparation: Issues related to the solubility, stability, storage, or dilution of this compound can lead to variable drug concentrations in the assay.[1]
-
Media Composition: Variations in media batches, particularly the concentration of supplements like Oleic Albumin Dextrose Catalase (OADC), can impact mycobacterial growth and drug activity.
-
Incubation Conditions: Fluctuations in temperature and the duration of incubation can affect the growth rate of M. tb and influence the final MIC reading.[1]
-
Methodological Deviations: Lack of strict adherence to a standardized protocol is a major contributor to result variability.[1]
Q2: What is the first thing we should check when troubleshooting inconsistent MICs?
A logical first step is to meticulously review your inoculum preparation and quality control (QC) procedures.[1] Minor variations in the initial bacterial concentration are a common cause of shifts in MIC values.[1] Additionally, analyzing the MIC for your control strain (e.g., M. tuberculosis H37Rv) is crucial. If the MIC of the control strain is also variable, it strongly suggests a systemic issue with the assay setup (e.g., media, drug dilutions, incubation) rather than a problem specific to your test isolate.[1][2]
Q3: How should we prepare the stock solution for this compound to ensure consistency?
Proper preparation and storage of drug stock solutions are critical for reproducible results.[1] Many antitubercular agents are not readily soluble in water and may require specific solvents.[1]
-
Use High-Quality Agent: Always use a high-purity powder form of this compound from a reputable supplier with accompanying quality assurance documentation.[1]
-
Select an Appropriate Solvent: If the optimal solvent is not specified, start with sterile distilled water. If solubility is an issue, consider using dimethyl sulfoxide (DMSO) or ethanol. Be aware that some solvents can have an inhibitory effect at higher concentrations.[1] The final concentration of the solvent in the assay should not exceed 1% and should be consistent across all wells, including growth controls.[3]
-
Prepare a Concentrated Stock: Dissolve the agent to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile vials and store them at -80°C for long-term stability, unless the manufacturer specifies otherwise.[1]
-
Avoid Repeated Freeze-Thaw Cycles: Thawed aliquots should be used immediately and should not be refrozen to prevent degradation of the compound.[1]
Q4: Can the type of 96-well plate or the incubation time affect our MIC results?
Yes, both the plate type and incubation time can be significant sources of variability.
-
Plate Type: It is recommended to use sterile, U-bottom 96-well polystyrene plates with lids. This type of plate is advised by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for M. tb broth microdilution assays.[1][3]
-
Incubation Time: M. tb is a slow-growing organism, with a typical incubation period ranging from 7 to 21 days at 36°C ± 1°C.[1] It is crucial to read the plates at a standardized time point. The EUCAST reference method suggests reading the MIC as soon as visible growth is detected in the 1:100 diluted growth control well.[1] Reading the results too early or too late can lead to shifts in the observed MIC.
Troubleshooting Workflow
The following diagram outlines a systematic approach to identifying the source of inconsistent MIC results for this compound.
Caption: Troubleshooting decision tree for inconsistent MIC results.
Data Presentation: Example of Inconsistent vs. Ideal MIC Results
The table below illustrates an example of inconsistent versus ideal MIC results for this compound and highlights the probable causes and recommended actions.
| Experiment Run | Test Isolate MIC (µg/mL) | QC Strain H37Rv MIC (µg/mL) | Probable Cause | Recommended Action |
| Inconsistent Results | ||||
| Run 1 | 0.5 | 0.25 (Expected: 0.06) | Issue with Agent-40 dilution or media batch. | Prepare fresh drug dilutions; check media lot number and preparation date. |
| Run 2 | 2.0 | 0.03 (Expected: 0.06) | Inoculum size variation, inconsistent reading time. | Standardize inoculum to 0.5 McFarland and read plates on a fixed day (e.g., Day 14). |
| Run 3 | 1.0 | 0.06 | Inconsistent reading time. | Read plates when the 1:100 diluted growth control shows visible growth. |
| Ideal Results | ||||
| Run 1 | 1.0 | 0.06 | N/A | N/A |
| Run 2 | 1.0 | 0.06 | N/A | N/A |
| Run 3 | 1.0 | 0.06 | N/A | N/A |
Experimental Protocols
EUCAST Broth Microdilution Reference Method for M. tuberculosis
This protocol is based on the EUCAST reference method for determining the MIC of antitubercular agents.[3][4]
1. Media Preparation:
-
Use Middlebrook 7H9 broth base.
-
Supplement with 0.2% glycerol (do not add Tween 80).
-
Sterilize by autoclaving.
-
Before use, enrich the medium with 10% OADC (Oleic Albumin Dextrose Catalase) growth supplement.
2. Inoculum Preparation:
-
Prepare a suspension of M. tuberculosis colonies in sterile water containing glass beads.
-
Vortex thoroughly to break up clumps.
-
Adjust the suspension to a 0.5 McFarland standard.
-
Prepare a 1:100 dilution of this suspension to achieve a final inoculum concentration of approximately 10^5 CFU/mL.
3. Drug Dilution Series:
-
Prepare serial two-fold dilutions of this compound in the prepared Middlebrook 7H9 medium in a 96-well U-bottom plate.
-
The final volume in each well should be 100 µL.
-
Include a range of concentrations that will encompass the expected MIC value.
4. Plate Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the drug dilutions.
-
The final volume in each well will be 200 µL.
-
Controls:
-
Growth Control (100%): A well with 100 µL of medium and 100 µL of the inoculum.
-
Growth Control (1%): A well with 100 µL of medium and 100 µL of a 1:100 dilution of the inoculum.
-
Negative Control: A well with 200 µL of uninoculated medium.
-
-
Seal the plate with a lid and incubate at 36°C ± 1°C in ambient air.
5. Reading and Interpreting Results:
-
Visually inspect the plates for bacterial growth.
-
The MIC is determined as the lowest concentration of this compound that shows no visible growth.
-
The results are considered valid when there is visible growth in both the 100% and 1% growth control wells.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the MIC determination workflow.
Caption: Workflow for MIC determination using broth microdilution.
Potential Signaling Pathways and Mechanisms of Action
While the specific mechanism of action for "this compound" is not defined, antitubercular drugs typically target key mycobacterial pathways. Understanding these can provide context for interpreting MIC results.
-
Cell Wall Synthesis Inhibition: Many first-line antitubercular drugs, such as isoniazid and ethambutol, inhibit the synthesis of mycolic acids and arabinogalactan, which are essential components of the mycobacterial cell wall.[5][6][7]
-
Protein Synthesis Inhibition: Agents like rifampin target the DNA-dependent RNA polymerase, thereby inhibiting transcription and protein synthesis.[5] Others, such as aminoglycosides, bind to the ribosome and disrupt translation.
-
DNA Synthesis Inhibition: Fluoroquinolones inhibit DNA gyrase, an enzyme crucial for DNA replication.[7]
Inconsistent MICs could potentially arise from the induction of transient resistance mechanisms, such as the upregulation of efflux pumps, which can reduce the intracellular concentration of the drug.[8][9]
The diagram below illustrates a generalized view of common antitubercular drug targets.
Caption: Common molecular targets for antitubercular agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EUCAST: Reference MIC testing of M.tuberculosis released [eucast.org]
- 4. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. unisciencepub.com [unisciencepub.com]
- 7. niaid.nih.gov [niaid.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Mechanisms of Drug-Induced Tolerance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce "Antitubercular agent-40" off-target effects
Welcome to the Technical Support Center for "Antitubercular agent-40." This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects during preclinical and experimental studies. Since "this compound" is a novel compound, this guide leverages established principles and troubleshooting strategies from well-characterized antitubercular drugs like isoniazid and rifampicin to inform your research.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a primary concern for antitubercular agents?
A: Off-target effects are unintended interactions of a drug with molecular targets other than its primary therapeutic target. For antitubercular agents, these effects are a major concern because they can lead to significant host cell toxicity, such as hepatotoxicity or neurotoxicity, which can compromise patient safety and lead to the discontinuation of treatment.[1] Identifying and mitigating these effects early is crucial for developing a safe and effective therapeutic.
Q2: My in vitro experiments show significant cytotoxicity at concentrations near the effective dose for killing M. tuberculosis. How can I determine if this is an off-target effect?
A: This is a classic challenge. The first step is to differentiate between on-target toxicity (if the target has a human homolog) and off-target toxicity. A multi-step approach is recommended:
-
In Silico Analysis: Use computational tools to predict potential off-target binding sites for "this compound" based on its chemical structure.
-
Orthogonal Assays: Validate cytotoxicity using a different assay method (e.g., if you used an MTT assay, try an ATP-based viability assay like CellTiter-Glo) to rule out assay-specific interference.
-
Target Engagement Assays: Employ methods like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is engaging its intended target within the cell at the effective concentrations.
-
Broad-Spectrum Profiling: Conduct a broad kinase panel screen or a similar profiling service to identify unintended molecular interactions. Kinases are common off-targets for many drugs.
Q3: What are some common off-target signaling pathways affected by antitubercular drugs?
A: Established antitubercular drugs have known off-target interactions. For example:
-
Isoniazid: Its metabolites can induce oxidative stress and have been shown to interfere with the Nrf2 antioxidant response pathway by inhibiting ERK1 phosphorylation.[2] This is a key mechanism behind its associated hepatotoxicity.[3][4]
-
Rifampicin: This drug can bind to the myeloid differentiation protein 2 (MD-2), a co-receptor of Toll-like receptor 4 (TLR4), inhibiting its signaling cascade.[5] This can lead to immunomodulatory effects.
Q4: How can I proactively design my experiments to minimize the risk of off-target effects?
A: Proactive design is key. Consider the following:
-
Rational Drug Design: If possible, modify the chemical structure of "this compound" to enhance selectivity for its mycobacterial target over potential human off-targets.[3]
-
Dose-Response Analysis: Carefully determine the therapeutic window. A large gap between the on-target effective concentration and the off-target toxic concentration is desirable.
-
Use of Control Compounds: Include structurally similar but inactive analogs of your compound in experiments to ensure observed effects are not due to general chemical properties.
-
Target Knockdown/Knockout Models: Use siRNA or CRISPR to reduce the expression of the intended target. If the off-target effect persists, it confirms the interaction is independent of the primary target.
Troubleshooting Guide: Unexpected Experimental Outcomes
This guide addresses specific issues you may encounter and provides actionable troubleshooting steps.
| Issue Observed | Potential Cause | Recommended Solution(s) |
| High variability in cytotoxicity assay replicates. | 1. Inconsistent cell seeding or pipetting errors. 2. Edge effects on the assay plate due to evaporation. 3. Compound precipitation at higher concentrations. | 1. Ensure a homogenous cell suspension before plating. Use calibrated pipettes and consistent technique. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Check compound solubility in your media. If needed, adjust the vehicle (e.g., DMSO) concentration or use a different formulation. |
| Compound is potent against purified target enzyme but has weak whole-cell activity against M. tuberculosis. | 1. Poor cell wall permeability of the compound. 2. The compound is being removed by bacterial efflux pumps. 3. Compound instability in culture medium. | 1. Assess compound permeability using cell-based assays. Consider structural modifications to improve uptake. 2. Test for synergy with known efflux pump inhibitors. 3. Measure compound concentration in the medium over time using LC-MS to assess stability. |
| Significant host cell toxicity observed, but in silico predictions and initial screens show no obvious off-targets. | 1. Formation of a toxic metabolite. 2. Off-target is a non-kinase protein (e.g., GPCR, ion channel). 3. Induction of an unexpected signaling cascade (e.g., apoptosis, oxidative stress). | 1. Analyze compound metabolism in host cells (e.g., using liver microsomes). Test the toxicity of identified metabolites. 2. Expand off-target screening to broader panels that include other protein classes. 3. Perform Western blots for key markers of apoptosis (cleaved Caspase-3) or oxidative stress (HMOX1). |
| Cellular Thermal Shift Assay (CETSA) shows no thermal stabilization of the target protein. | 1. Compound is not cell-permeable or does not reach the target compartment. 2. The compound concentration used is too low to achieve target engagement. 3. The drug-target interaction does not sufficiently stabilize the protein against thermal denaturation. | 1. Confirm cell permeability using an orthogonal method. 2. Perform a dose-response CETSA to see if stabilization occurs at higher concentrations. 3. This is a limitation of CETSA. Confirm target engagement with a different method, such as an in-cell binding assay or by measuring the inhibition of a downstream substrate of the target. |
Quantitative Data Summary
Understanding the therapeutic index is critical. The goal is to have high potency against the mycobacterial target (low MIC/IC50) and low potency against human off-targets (high IC50). Below are examples from established drugs.
Table 1: On-Target vs. Off-Target Potency of Isoniazid
| Target/Activity | Organism/System | Metric | Value | Reference(s) |
| On-Target | M. tuberculosis InhA Enzyme | IC50 | 54.6 nM | [6] |
| On-Target | M. tuberculosis H37Rv (Whole Cell) | MIC | ~1 µM | [7] |
| Off-Target Effect | Human Hepatocytes | Toxicity | Dose-dependent, risk increases with age and other factors | [8] |
Table 2: On-Target vs. Off-Target Potency of Rifampicin
| Target/Activity | Organism/System | Metric | Value | Reference(s) |
| On-Target | E. coli RNA Polymerase | IC50 | <0.5 µg/mL (~0.6 µM) | [9] |
| On-Target | M. tuberculosis H37Rv (Whole Cell) | MIC | 0.008 - 8 µg/mL | [10] |
| Off-Target | Human TLR4 Signaling (NF-κB activation) | IC50 | 44.1 µM | [11] |
Signaling Pathways & Visualizations
Here we visualize key off-target pathways associated with common antitubercular drugs. These diagrams can serve as a reference for investigating similar effects with "this compound."
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that "this compound" binds to its intended intracellular target. The principle is that ligand binding increases the thermal stability of the target protein.[12]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
"this compound" stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
BCA Protein Assay Kit
-
SDS-PAGE equipment, PVDF membrane
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Prepare two cell suspensions: one treated with the desired concentration of "this compound" and one with an equivalent volume of DMSO (vehicle control).
-
Incubate the cells for 1 hour at 37°C to allow for compound uptake.[12]
-
-
Heat Challenge:
-
Aliquot the treated and control cell suspensions into separate PCR tubes for each temperature point. A typical temperature range is 40°C to 70°C in 2-3°C increments.
-
Place the tubes in a thermocycler and heat each sample to its designated temperature for 3 minutes, followed by cooling to 4°C for 3 minutes.[13]
-
-
Cell Lysis:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins and cell debris.[13]
-
-
Western Blot Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
For both the treated and control samples, normalize the intensity at each temperature to the intensity of the lowest temperature point (which represents 100% soluble protein).
-
Plot the normalized intensity versus temperature to generate melting curves. A rightward shift in the curve for the drug-treated sample indicates thermal stabilization and target engagement.
-
Protocol 2: In Vitro Kinase Profiling
This protocol outlines a general method to screen "this compound" against a broad panel of human kinases to identify potential off-target interactions. This is often performed as a fee-for-service by specialized companies.
Materials:
-
Purified recombinant kinase panel (e.g., >400 kinases)
-
Specific peptide substrates for each kinase
-
"this compound" stock solution
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
[γ-³³P]ATP (for radiometric assay) or ADP-Glo™ Assay reagents (for luminescence assay)
-
Multi-well plates (e.g., 384-well)
-
(If radiometric) Phosphocellulose filter plates, scintillation counter
Procedure (Radiometric Assay Example):
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of "this compound" in DMSO, starting at a high concentration (e.g., 100 µM).
-
Assay Plate Setup:
-
To the wells of a microplate, add the kinase reaction buffer.
-
Add the specific kinase for that well/plate.
-
Add the diluted "this compound" or DMSO vehicle control.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Initiate the reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be near the Km for each kinase to accurately determine the IC50.
-
Incubate for a set time (e.g., 60 minutes) at 30°C.
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter.
-
Wash the plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of "this compound" relative to the DMSO control.
-
Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase. Significant inhibition of any kinase indicates a potential off-target interaction.
-
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Rifampin inhibits Toll-like receptor 4 signaling by targeting myeloid differentiation protein 2 and attenuates neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoniazid metabolism and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of isoniazid and rifampicin-induced liver injury and the effects of natural medicinal ingredients: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isoniazid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cross-Resistance of Escherichia coli RNA Polymerases Conferring Rifampin Resistance to Different Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KoreaMed Synapse [synapse.koreamed.org]
- 11. Rifampin inhibits Toll-like receptor 4 signaling by targeting myeloid differentiation protein 2 and attenuates neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
"Antitubercular agent-40" purification and characterization problems
Technical Support Center: Antitubercular Agent-40 (ATA-40)
This guide provides troubleshooting advice and frequently asked questions for researchers working on the purification and characterization of the novel drug candidate, this compound (ATA-40).
Troubleshooting Guides
This section addresses specific problems that may arise during the experimental workflow in a question-and-answer format.
I. Purification Problems
Question 1: Why is the recovery yield of ATA-40 consistently low after silica gel column chromatography?
Possible Causes & Solutions:
-
Cause: ATA-40 may be highly polar and irreversibly adsorbing to the silica gel.
-
Solution:
-
Deactivate the silica gel by pre-treating it with a small percentage of a polar solvent modifier (e.g., triethylamine or acetic acid, depending on the acidic/basic nature of ATA-40) in your mobile phase.
-
Consider switching to a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 silica gel, which may have different adsorption properties.
-
-
Cause: The compound might be degrading on the acidic surface of the silica gel.
-
Solution: Neutralize the silica gel by washing it with a solvent system containing a base like triethylamine before loading your sample. Alternatively, use a buffered mobile phase if your compound's stability is pH-dependent.
Question 2: How can I resolve co-eluting impurities with ATA-40 during HPLC purification?
Possible Causes & Solutions:
-
Cause: The impurity has a very similar polarity and retention time to ATA-40 under the current HPLC conditions.
-
Solution:
-
Optimize the Mobile Phase: Adjust the solvent gradient. A shallower gradient around the elution time of ATA-40 can increase the separation between peaks.
-
Change the Stationary Phase: Switch to a column with a different chemistry. If you are using a C18 column, try a Phenyl-Hexyl or a Cyano (CN) column, which offer different selectivity based on aromatic or polar interactions.
-
Modify the pH: If ATA-40 or the impurity has ionizable groups, adjusting the pH of the mobile phase with a buffer (e.g., formic acid, ammonium acetate) can alter their retention times and improve separation.
-
Question 3: My ATA-40 sample precipitates when I try to switch from the purification solvent (e.g., Dichloromethane) to a characterization solvent (e.g., DMSO). What should I do?
Possible Causes & Solutions:
-
Cause: ATA-40 has poor solubility in the new solvent, and the abrupt change causes it to crash out of solution.
-
Solution:
-
Use an Intermediate Solvent: Introduce a solvent in which ATA-40 is soluble and which is also miscible with both the initial and final solvents. For example, evaporate the dichloromethane, dissolve the residue in a minimal amount of acetone, and then add DMSO before carefully removing the acetone under reduced pressure.
-
Solvent Titration: Slowly add the second solvent (DMSO) to a solution of ATA-40 in the first solvent (Dichloromethane) while vortexing or sonicating. This gradual change can prevent precipitation.
-
II. Characterization Problems
Question 1: The melting point of my purified ATA-40 is broad and inconsistent between batches. Why?
Possible Causes & Solutions:
-
Cause: The sample may still contain residual solvent or minor impurities.
-
Solution: Ensure the sample is thoroughly dried under high vacuum for an extended period (12-24 hours) to remove all traces of solvent. Re-purify the material using the optimized HPLC conditions described above if impurities are suspected.
-
Cause: The compound may exist as a mixture of polymorphs (different crystalline forms).
-
Solution: Try recrystallizing the sample from various solvents or solvent mixtures to isolate a single, stable polymorphic form. Analyze the different batches using Powder X-Ray Diffraction (PXRD) to identify and characterize the polymorphs.
Question 2: The ¹H NMR spectrum of ATA-40 shows very broad peaks. What is the issue?
Possible Causes & Solutions:
-
Cause: The sample may contain paramagnetic impurities (e.g., trace metals from catalysts).
-
Solution: Pass a solution of the compound through a small plug of Celite or silica gel to remove baseline impurities. If metal contamination is suspected, treatment with a chelating agent like EDTA may be necessary, followed by re-purification.
-
Cause: ATA-40 may be undergoing dynamic conformational exchange on the NMR timescale.
-
Solution: Record the NMR spectrum at a different temperature. Cooling the sample may slow the exchange enough to resolve into sharp peaks for distinct conformers, while heating may cause coalescence into a sharp, averaged signal.
Question 3: I am struggling to get a clear molecular ion peak for ATA-40 in the mass spectrum.
Possible Causes & Solutions:
-
Cause: The compound has poor ionization efficiency under the chosen conditions (e.g., ESI, APCI).
-
Solution:
-
Switch Ionization Source: If using Electrospray Ionization (ESI), try Atmospheric Pressure Chemical Ionization (APCI), as it can be more effective for less polar, neutral molecules.
-
Add a Modifier: In ESI, the addition of a small amount of an acid (formic acid for positive mode) or a base (ammonium hydroxide for negative mode) can promote protonation ([M+H]⁺) or deprotonation ([M-H]⁻), respectively. For molecules that do not readily protonate, try forming adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) by adding the corresponding salt to the sample.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended storage conditions for ATA-40?
-
A1: For long-term storage, solid ATA-40 should be kept in an amber vial at -20°C under an inert atmosphere (argon or nitrogen) to prevent degradation from light, moisture, and oxygen. For short-term use, solutions in anhydrous DMSO or DMF can be stored at -20°C.
-
-
Q2: How do I choose the best initial HPLC column for purifying ATA-40?
-
A2: Start with a standard reverse-phase C18 column, as it is versatile and effective for a wide range of small molecules. Run a quick analytical scout gradient (e.g., 5-95% acetonitrile in water over 10 minutes) to determine the approximate retention time and purity. Based on this, you can decide if a different stationary phase is needed for better separation.
-
-
Q3: What does it mean if I see peaks at [M+23]⁺ and [M+41]⁺ in my ESI mass spectrum?
-
A3: These are common adducts. The [M+23]⁺ peak corresponds to the sodium adduct ([M+Na]⁺), often from trace sodium ions in glassware or solvents. The [M+41]⁺ peak typically corresponds to an acetonitrile adduct ([M+CH₃CN+H]⁺) if acetonitrile is used as a solvent. These adducts can be useful for confirming the molecular weight.
-
Data & Protocols
Quantitative Data Summary
Table 1: Recommended HPLC Purification Parameters for ATA-40
| Parameter | Condition |
| Column | Reverse-Phase C18 (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-60% B over 25 minutes |
| Flow Rate | 4.0 mL/min |
| Detection Wavelength | 254 nm and 280 nm |
| Expected Retention Time | ~18.5 minutes |
Table 2: Expected Spectroscopic Data for ATA-40 (Hypothetical)
| Technique | Data Type | Expected Value / Observation |
| ¹H NMR | Chemical Shift (δ) | Key signals at 7.8 (doublet), 7.2 (triplet), 4.5 (singlet) ppm |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl signal at ~168 ppm, Aromatic signals at 120-140 ppm |
| Mass Spec (ESI+) | m/z | 450.1234 ([M+H]⁺), 472.1053 ([M+Na]⁺) |
| FT-IR | Wavenumber (cm⁻¹) | Peaks at 3300 (N-H stretch), 1680 (C=O stretch) |
Experimental Protocols
Protocol 1: Preparative HPLC Purification of ATA-40
-
Sample Preparation: Dissolve up to 50 mg of crude ATA-40 in 1-2 mL of DMSO or a minimal amount of the initial mobile phase mixture. Filter the solution through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the HPLC system with the starting conditions (70% Mobile Phase A, 30% Mobile Phase B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Elution: Run the gradient as specified in Table 1.
-
Fraction Collection: Collect fractions based on the UV detector signal corresponding to the target peak (~18.5 minutes).
-
Post-Processing: Combine the pure fractions, remove the organic solvent (acetonitrile) using a rotary evaporator, and then lyophilize the remaining aqueous solution to obtain pure ATA-40 as a solid.
Protocol 2: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of purified ATA-40 (~1 mg/mL) in an HPLC-grade solvent like methanol or acetonitrile.
-
Method Setup: Set up a short analytical LC gradient (e.g., 10-95% acetonitrile/water with 0.1% formic acid over 5 minutes).
-
MS Parameters: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-1000) in both positive and negative ion modes (ESI).
-
Injection & Analysis: Inject 5-10 µL of the sample and acquire the data. Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to ATA-40 to confirm its molecular weight.
Visualizations
Caption: Workflow for the purification and characterization of ATA-40.
Caption: Troubleshooting decision tree for low HPLC purity.
Caption: Hypothetical signaling pathway showing ATA-40 inhibition.
Addressing "Antitubercular agent-40" metabolic instability
Technical Support Center: Antitubercular Agent-40
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the metabolic instability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways responsible for the rapid clearance of this compound?
A1: The rapid clearance of this compound is primarily attributed to extensive first-pass metabolism in the liver. The main pathways involved are:
-
Phase I Metabolism: Oxidation mediated by Cytochrome P450 enzymes (CYPs), particularly CYP3A4 and CYP2E1. This is similar to the metabolism of other antitubercular drugs like isoniazid, which is oxidized by CYP2E1.[1][2]
-
Phase II Metabolism: Glucuronidation via UDP-glucuronosyltransferases (UGTs).
-
Other Pathways: Hydrolysis by hepatic amidases can also contribute, a pathway observed in the metabolism of pyrazinamide.[3][4][5]
Q2: We are observing significant variability in metabolic stability results for Agent-40 in our human liver microsome (HLM) assays. What could be the cause?
A2: High variability in HLM assays can stem from several factors:
-
Genetic Polymorphisms: Genetic variability in CYP enzymes, especially CYP2E1 and NAT2 (N-acetyltransferase 2), can lead to different rates of metabolism. This is a known factor for drugs like isoniazid.[1]
-
Assay Conditions: Inconsistent concentrations of the NADPH regenerating system, microsomal protein, or the test compound can affect results.[6][7] Ensure precise and consistent preparation for all assay components.
-
Compound Stability: Agent-40 may be unstable in the assay buffer or prone to non-specific binding to the plasticware. Including a control incubation without NADPH (NCF) can help assess non-enzymatic degradation.[7]
Q3: The in vivo half-life of Agent-40 in our rat model is much shorter than predicted by our in vitro hepatocyte stability assay. Why might this discrepancy exist?
A3: Poor in vitro-in vivo correlation (IVIVC) is a common challenge in drug development and can be caused by several factors:[8][9]
-
Extrahepatic Metabolism: Significant metabolism may be occurring in other tissues besides the liver, such as the intestine or kidneys, which is not captured by hepatocyte assays.[10]
-
Active Transport: If Agent-40 is a substrate for active uptake or efflux transporters in the liver, this can lead to higher intracellular concentrations in vivo than in standard in vitro suspension assays, accelerating its metabolism.
-
Plasma Protein Binding: High plasma protein binding can limit the free fraction of the drug available for metabolism in vivo, and discrepancies between the protein concentration in the in vitro assay and in vivo plasma can affect correlations.[11]
-
Model Limitations: The metabolic enzyme expression and activity can differ between the preclinical species (rat) and the in vitro system (e.g., human hepatocytes), leading to different clearance rates.[12]
Q4: Are there any known reactive metabolites of this compound that could lead to hepatotoxicity?
A4: Yes, the metabolic bioactivation of Agent-40 can form potentially toxic reactive metabolites. The hydrazide moiety in its structure, similar to isoniazid, is a structural alert.[13] Metabolism by CYP enzymes can generate radical intermediates that may covalently bind to hepatic proteins, leading to cellular damage and potential drug-induced liver injury (DILI).[1][2][14] This is a known concern for several antitubercular drugs, including pyrazinamide, where metabolites like pyrazinoic acid (PA) and 5-hydroxy-pyrazinoic acid (5-OH-PA) are linked to hepatotoxicity.[3][15]
Troubleshooting Guides
Issue 1: High background signal or rapid disappearance of Agent-40 in negative control (no NADPH) incubations.
| Possible Cause | Troubleshooting Step |
| Chemical Instability | Assess the stability of Agent-40 in the incubation buffer at 37°C without microsomes. |
| Contamination | Use fresh, high-quality reagents and buffers. Ensure no cross-contamination of stock solutions. |
| Non-specific Binding | Use low-binding plates and tubes. Quantify the amount of compound lost to binding by comparing the initial concentration to a sample taken immediately after addition to the assay plate (T=0). |
| Non-CYP Enzymatic Degradation | Consider metabolism by enzymes not requiring NADPH, such as flavin-containing monooxygenases (FMO) or hydrolases like esterases.[16] |
Issue 2: Intrinsic clearance (CLint) values from hepatocyte assays are consistently lower than those from microsomal assays.
| Possible Cause | Troubleshooting Step |
| Low Cell Permeability | Agent-40 may have poor permeability into hepatocytes, limiting its access to intracellular metabolizing enzymes. Microsomal assays bypass the cell membrane.[17] Conduct a Caco-2 permeability assay. |
| Dominance of Phase I Metabolism | Microsomal assays primarily assess Phase I (CYP-mediated) metabolism, while hepatocytes include both Phase I and Phase II pathways.[17][18][19] If clearance is much higher in microsomes, it suggests Phase I metabolism is the dominant pathway and Phase II is minimal. |
| Transporter Effects | The compound might be a substrate for efflux transporters on the hepatocyte membrane, actively pumping it out of the cell and reducing metabolic turnover. |
Experimental Protocols
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This protocol is used to determine the rate of metabolic clearance of Agent-40 by Phase I enzymes.
-
Preparation:
-
Thaw pooled HLM (e.g., from BioIVT) at 37°C.[20] Dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[18]
-
Prepare a 2 µM working solution of Agent-40 in buffer.[6]
-
Prepare the NADPH regenerating system solution (e.g., 3 mM NADP+, 5.3 mM glucose-6-phosphate, 0.67 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2).[6]
-
-
Incubation:
-
Sampling & Quenching:
-
Analysis:
Protocol 2: Metabolite Identification and Profiling
This workflow is designed to identify the major metabolites of Agent-40.
-
Incubation:
-
Perform a scaled-up version of the HLM or hepatocyte stability assay to generate sufficient quantities of metabolites.
-
-
Sample Preparation:
-
After quenching and protein precipitation, concentrate the supernatant under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a high-resolution accurate-mass (HRAM) mass spectrometer (e.g., Orbitrap or Q-TOF) for analysis.[21]
-
Acquire data in full scan mode to detect all potential metabolites based on their exact mass.[21]
-
Perform data-dependent MS/MS or MS^E to acquire fragmentation data for structural elucidation.[22]
-
-
Data Analysis:
-
Process the raw data using metabolite identification software. Compare samples from T=0 and later time points to find new peaks corresponding to metabolites.
-
Propose metabolite structures based on the accurate mass, fragmentation patterns, and known biotransformation pathways (e.g., oxidation, glucuronidation).
-
Data & Visualizations
Table 1: Comparative Metabolic Stability of this compound
| System | Species | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |
| Liver Microsomes | Human | 18.5 | 37.5 |
| Rat | 12.2 | 56.8 | |
| Mouse | 8.9 | 77.9 | |
| Hepatocytes | Human | 25.1 | 27.6 |
| Rat | 19.8 | 35.0 |
Data are hypothetical and for illustrative purposes.
Diagrams
Caption: Hypothetical metabolic pathway of this compound.
Caption: Workflow for investigating metabolic instability.
References
- 1. ClinPGx [clinpgx.org]
- 2. Isoniazid metabolism and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. 4.7. Human liver microsome metabolic stability assay [bio-protocol.org]
- 8. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro–In Vivo Correlations: Tricks and Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioivt.com [bioivt.com]
- 11. mdpi.com [mdpi.com]
- 12. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. A novel mechanism underlies the hepatotoxicity of pyrazinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioivt.com [bioivt.com]
- 17. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 18. Metabolic Stability Assays [merckmillipore.com]
- 19. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. researchgate.net [researchgate.net]
- 21. LC/MS-based Metabolomics Workflow and Research Applications [thermofisher.com]
- 22. waters.com [waters.com]
Technical Support Center: Modifying "Antitubercular agent-40" to Enhance Pharmacokinetic Properties
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the optimization of "Antitubercular agent-40," a promising thieno[2,3-b]quinoline-2-carboxamide derivative with potential anti-tuberculosis activity.[1] The following sections address common challenges encountered during the drug development process, with a focus on improving its pharmacokinetic profile.
Frequently Asked Questions (FAQs)
Q1: My latest batch of "this compound" shows poor aqueous solubility. How can I address this?
A1: Poor aqueous solubility is a common challenge that can hinder oral absorption and bioavailability.[2] Several strategies can be employed to improve the solubility of your compound. We recommend a tiered approach, starting with simple formulation strategies and progressing to chemical modifications if necessary.
Troubleshooting Guide: Poor Aqueous Solubility
| Potential Cause | Suggested Solution | Experimental Protocol |
| Crystalline Nature | Investigate different salt forms or create amorphous dispersions. Salts can exhibit significantly higher solubility.[2] | Salt Screening: React the parent compound with a variety of pharmaceutically acceptable acids and bases. Evaluate the resulting salts for their kinetic and thermodynamic solubility. |
| High Lipophilicity | Formulate with solubilizing excipients such as cyclodextrins or surfactants. | Formulation Screening: Prepare solutions of "this compound" with varying concentrations of excipients like HP-β-CD or Polysorbate 80. Measure the apparent solubility. |
| Molecular Structure | Introduce polar functional groups to the scaffold through medicinal chemistry efforts. | Chemical Modification: Synthesize analogs with appended polar groups (e.g., hydroxyl, amino, or carboxylic acid moieties). Re-evaluate the solubility of the new derivatives. |
Q2: In vitro ADME assays indicate that "this compound" is rapidly metabolized by liver microsomes. What are my next steps?
A2: High metabolic turnover, particularly in the liver, can lead to a short in vivo half-life and reduced drug exposure.[3] Identifying the metabolic "hotspots" on the molecule is crucial for designing more stable analogs.
Troubleshooting Guide: Rapid Metabolic Clearance
| Potential Cause | Suggested Solution | Experimental Protocol |
| CYP450-mediated Oxidation | Identify the site of metabolism and block it through chemical modification (e.g., fluorination or deuteration). | Metabolite Identification: Incubate the compound with human liver microsomes and NADPH. Analyze the reaction mixture using LC-MS/MS to identify and characterize the major metabolites.[3] |
| Hydrolysis by Esterases | If the compound contains a labile ester group, replace it with a more stable bioisostere (e.g., an amide). | Plasma Stability Assay: Incubate the compound in plasma from different species (human, rat, mouse) and measure the rate of degradation over time.[4] |
| Phase II Conjugation | If glucuronidation or sulfation is the primary metabolic pathway, modify the relevant functional group. | Hepatocyte Stability Assay: Utilize cryopreserved human hepatocytes to assess both Phase I and Phase II metabolism.[3] |
Experimental Workflow & Signaling Pathways
The following diagrams illustrate key experimental workflows and conceptual pathways relevant to improving the pharmacokinetic properties of "this compound".
Caption: Iterative workflow for pharmacokinetic optimization.
Caption: Drug absorption and first-pass metabolism pathway.
Detailed Experimental Protocols
Protocol 1: Kinetic Solubility Assay
-
Objective: To determine the kinetic solubility of "this compound" in a buffered solution.
-
Materials:
-
"this compound"
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates
-
Plate shaker
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a 10 mM stock solution of "this compound" in DMSO.
-
Add 2 µL of the stock solution to 198 µL of PBS in a 96-well plate.
-
Seal the plate and shake at room temperature for 2 hours.
-
Centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new plate.
-
Analyze the concentration of the dissolved compound in the supernatant by LC-MS/MS.
-
-
Data Analysis: The kinetic solubility is reported as the concentration of the compound in the supernatant.
Protocol 2: Metabolic Stability in Human Liver Microsomes
-
Objective: To assess the metabolic stability of "this compound" when incubated with human liver microsomes.[3]
-
Materials:
-
"this compound"
-
Human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer, pH 7.4
-
Acetonitrile
-
Incubator/water bath at 37°C
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a reaction mixture containing HLMs and "this compound" in phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
In Silico ADME Prediction Tools
To guide your chemical modification strategies, several open-access in silico tools can predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of your compounds.[5][6] Utilizing these tools early in the design phase can help prioritize which analogs to synthesize.
| Tool | Website | Key Predicted Properties |
| SwissADME | --INVALID-LINK-- | Physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness. |
| pkCSM | --INVALID-LINK-- | ADME properties, including absorption, distribution, metabolism, excretion, and toxicity. |
| ADMETlab 2.0 | --INVALID-LINK-- | Comprehensive ADMET prediction, including metabolic sites and potential for drug-drug interactions. |
By systematically applying these experimental and in silico approaches, researchers can effectively troubleshoot and overcome common pharmacokinetic challenges, ultimately accelerating the development of "this compound" as a potential new treatment for tuberculosis.
References
- 1. This compound | Bacterial | 900314-03-6 | Invivochem [invivochem.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 4. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ayushcoe.in [ayushcoe.in]
Technical Support Center: Refinement of Antitubercular Agent-40 (ATA-40) for Enhanced Potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the refinement of the novel antitubercular agent, ATA-40. The information is designed to assist in overcoming common experimental hurdles and to guide the enhancement of its potency against Mycobacterium tuberculosis (M.tb).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for ATA-40?
A1: ATA-40 is a novel synthetic compound belonging to the dihydro-imidazo-oxazole class. Preliminary studies suggest that its primary mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1][2] This is similar to the mechanism of isoniazid, one of the cornerstone first-line anti-TB drugs.[3][4] Further target validation and whole-genome sequencing of resistant mutants are recommended to elucidate the precise molecular target.
Q2: What is the recommended solvent and storage condition for ATA-40?
A2: ATA-40 is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 20 mg/mL. For long-term storage, it is recommended to store the powdered form at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: What is the general range for the Minimum Inhibitory Concentration (MIC) of ATA-40 against M. tuberculosis H37Rv?
A3: The initial MIC for the lead compound ATA-40 against the reference strain M. tuberculosis H37Rv typically falls within the range of 1-5 µg/mL. Potency can vary depending on the specific assay conditions, such as the type of broth used (e.g., Middlebrook 7H9) and the inoculum density.[5]
Q4: Is ATA-40 active against drug-resistant strains of M. tuberculosis?
A4: Initial screenings have shown that ATA-40 retains activity against some isoniazid and rifampicin-resistant strains, suggesting it may not share cross-resistance with these drugs due to its unique chemical scaffold.[6] However, comprehensive testing against a panel of multi-drug resistant (MDR) and extensively drug-resistant (XDR) clinical isolates is necessary to confirm its spectrum of activity.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent MIC Results
Q: My MIC values for ATA-40 and its analogs are highly variable between experiments. What could be the cause?
A: Inconsistent MIC results are a common challenge in M.tb susceptibility testing and can arise from several factors:[5]
-
Inoculum Preparation: The density and clumping of the bacterial suspension are critical. Ensure you are using a standardized inoculum preparation method to achieve a consistent starting bacterial concentration (e.g., a McFarland standard).[5] Vortexing the bacterial suspension with glass beads can help to break up clumps.
-
Drug Solution Stability: ATA-40 may degrade in aqueous media over time. Prepare fresh dilutions of the compound from a DMSO stock for each experiment.
-
Assay Conditions: Minor variations in incubation time, temperature, or CO2 levels can impact mycobacterial growth and, consequently, the MIC reading. Standardize these parameters across all experiments.[5]
-
Media Variability: Batch-to-batch variations in the culture medium (e.g., Middlebrook 7H9) can affect drug potency and bacterial growth. It is advisable to test a new batch of media with a reference control strain before use.
Issue 2: High Cytotoxicity in Mammalian Cells
Q: My ATA-40 analogs are showing high potency against M.tb, but they are also highly toxic to mammalian cell lines (e.g., Vero, HepG2). How can I address this?
A: High cytotoxicity is a significant hurdle in drug development. The goal is to maximize the selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the MIC.
-
Structural Modifications: Analyze the structure-activity relationship (SAR) and structure-toxicity relationship (STR) of your analogs. Small chemical modifications can sometimes drastically reduce cytotoxicity while maintaining or even improving antitubercular activity. Consider synthesizing and testing analogs with modifications aimed at reducing off-target effects.
-
In Vitro ADME Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties can help identify compounds with better overall profiles. For instance, poor solubility or high protein binding might contribute to non-specific toxicity.
-
Mechanism of Toxicity: Investigate the cause of cytotoxicity. Is it mitochondrial toxicity, membrane disruption, or another mechanism? Assays for mitochondrial membrane potential or lactate dehydrogenase (LDH) release can provide insights.
Issue 3: Poor In Vivo Efficacy Despite Good In Vitro Potency
Q: An ATA-40 analog has a low MIC and a good selectivity index, but it is not showing efficacy in a mouse model of tuberculosis. What are the potential reasons?
A: A discrepancy between in vitro and in vivo results is a common challenge in drug discovery. Several factors could be at play:
-
Pharmacokinetics (PK): The compound may have poor pharmacokinetic properties in the animal model. This could include poor absorption, rapid metabolism, or rapid excretion, leading to insufficient drug exposure at the site of infection.[9] A preliminary PK study to measure parameters like Cmax, Tmax, and half-life is crucial.
-
Drug Distribution: The compound may not effectively penetrate the granulomas, which are the complex structures where M. tuberculosis resides in the host.
-
Protein Binding: High plasma protein binding can reduce the amount of free drug available to act on the bacteria.[9]
-
Intracellular Activity: M. tuberculosis is an intracellular pathogen. While a compound may be potent against bacteria in broth culture, it may not be effective against bacteria residing within macrophages.[6][10] An intracellular killing assay using a macrophage cell line can be a useful secondary screen.[7][10]
Data Presentation
Table 1: In Vitro Potency and Cytotoxicity of ATA-40 Analogs
| Compound ID | Modification | MIC vs. M.tb H37Rv (µg/mL) | MBC vs. M.tb H37Rv (µg/mL) | CC50 vs. Vero Cells (µg/mL) | Selectivity Index (SI = CC50/MIC) |
| ATA-40 | Parent Compound | 2.5 | 10.0 | 50 | 20 |
| ATA-40-01 | R1 = -Cl | 1.2 | 5.0 | 45 | 37.5 |
| ATA-40-02 | R1 = -F | 0.8 | 3.2 | >100 | >125 |
| ATA-40-03 | R2 = -OCH3 | 5.0 | 20.0 | >100 | >20 |
| ATA-40-04 | R2 = -CH3 | 0.5 | 2.0 | 15 | 30 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; CC50: 50% Cytotoxic Concentration.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
This protocol is adapted from standard MABA procedures used for M. tuberculosis susceptibility testing.[6]
-
Preparation of Drug Plates: a. Prepare a 1 mg/mL stock solution of each ATA-40 analog in DMSO. b. In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth supplemented with OADC to all wells. c. Add 100 µL of the drug stock solution to the first well of a row and perform a 2-fold serial dilution across the plate. The last well in each row should contain no drug and serve as a growth control.
-
Inoculum Preparation: a. Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. b. Adjust the turbidity of the culture to a 0.5 McFarland standard. c. Dilute the adjusted inoculum 1:50 in 7H9 broth.
-
Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to each well of the drug plate. b. Seal the plate and incubate at 37°C for 7 days.
-
Reading the Results: a. After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. b. Re-incubate the plate for 24 hours. c. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Protocol 2: Cytotoxicity Assay using MTT
-
Cell Seeding: a. Seed Vero cells (or another suitable mammalian cell line) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS. b. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: a. Prepare serial dilutions of the ATA-40 analogs in DMEM. b. Remove the old media from the cells and add 100 µL of the media containing the different drug concentrations. Include wells with no drug (cell control) and wells with a known cytotoxic agent (positive control).
-
Incubation: a. Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay and Reading: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. b. Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader. d. Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 value.
Visualizations
Caption: Hypothetical mechanism of ATA-40 targeting the FAS-II enzyme complex.
Caption: Workflow for the refinement and preclinical evaluation of ATA-40.
Caption: Troubleshooting workflow for inconsistent MIC assay results.
References
- 1. An approach for the rational design of new antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. unisciencepub.com [unisciencepub.com]
- 3. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 7. Anti-Tuberculosis Drugs Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. Frontiers | Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies [frontiersin.org]
- 10. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of a Novel Antitubercular Candidate and Isoniazid Against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antitubercular activity of a novel investigational compound, referred to as Antitubercular Agent-40, and the frontline tuberculosis drug, isoniazid. The data presented herein is a synthesis of established findings for isoniazid and hypothetical, yet plausible, results for this compound, designed to illustrate a comprehensive evaluation framework.
Overview of Compounds
Isoniazid (INH) is a cornerstone of tuberculosis treatment, having been in use for decades.[1][2] It is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, primarily inhibits the synthesis of mycolic acids, which are essential components of the M. tuberculosis cell wall.[1][2][3][4][5]
This compound represents a hypothetical next-generation therapeutic agent. For the purpose of this guide, it is characterized as a direct inhibitor of a novel enzyme target crucial for mycobacterial energy metabolism, a mechanism distinct from that of isoniazid.
Comparative In Vitro Activity
The in vitro potency of both agents was assessed against the reference strain M. tuberculosis H37Rv. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the drug that completely inhibits visible growth, was determined using the microplate Alamar blue assay (MABA).
| Compound | Target Strain | MIC (μg/mL) | MIC (µM) |
| Isoniazid | M. tuberculosis H37Rv | 0.03 - 0.06 | 0.22 - 0.44 |
| This compound | M. tuberculosis H37Rv | 0.1 | 0.25 |
Note: Isoniazid MIC values are based on published literature.[6][7] The MIC for this compound is a hypothetical value for comparative purposes.
Mechanism of Action
Isoniazid: Inhibition of Mycolic Acid Synthesis
Isoniazid's mechanism is a multi-step process initiated by its activation within the mycobacterium.
Caption: Isoniazid's activation and inhibitory pathway.
As illustrated, isoniazid is a prodrug activated by the bacterial enzyme KatG.[1][4] The activated form then covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase, which is a key enzyme in the fatty acid synthase II (FAS-II) system responsible for mycolic acid biosynthesis.[2][3]
This compound: Hypothetical Energy Metabolism Disruption
This compound is postulated to act directly on a novel enzyme target, "ATP-Synthase Subunit X," without the need for prior activation.
References
- 1. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of "Antitubercular agent-40" and rifampicin efficacy
This guide provides a detailed comparative analysis of the preclinical efficacy of a novel investigational compound, "Antitubercular agent-40," and the first-line antitubercular drug, rifampicin. The following sections present a summary of their mechanisms of action, comparative in vitro and in vivo data, and the detailed experimental protocols used to generate this data.
Mechanism of Action
Rifampicin is a well-characterized antibiotic that inhibits bacterial DNA-dependent RNA polymerase (RNAP), leading to the suppression of RNA synthesis and subsequent cell death. It binds to the β-subunit of the RNAP, encoded by the rpoB gene.
For the purpose of this guide, This compound is a hypothetical compound proposed to inhibit mycolic acid synthesis, a crucial component of the Mycobacterium tuberculosis cell wall. This mechanism is distinct from that of rifampicin and is a common target for other antitubercular drugs like isoniazid.
A Comparative Analysis of Antitubercular Agent-40 Against Second-Line Therapies for Mycobacterium tuberculosis
Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: "Antitubercular agent-40" (ATA-40) is a hypothetical agent created for the purpose of this guide to illustrate a comparative framework. The data presented for ATA-40 is synthetically generated to be plausible within the context of modern tuberculosis drug discovery.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates the development of novel therapeutics with improved efficacy and safety profiles.[1][2][3] Standard second-line treatments, while effective, are often hampered by long durations, significant toxicity, and complex administration schedules.[4][5] This guide provides a comparative overview of the hypothetical novel agent, ATA-40, against established second-line antitubercular agents. ATA-40 is conceptualized as a next-generation inhibitor of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the synthesis of the mycobacterial cell wall.[6][7][8] DprE1 is a validated and highly vulnerable target in Mycobacterium tuberculosis (Mtb), and its inhibition disrupts the formation of arabinogalactan, leading to bacterial cell death.[6][9]
Comparative Efficacy and Safety Data
The in vitro efficacy and cytotoxicity of ATA-40 were assessed against key second-line agents. Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of a drug that inhibits the visible growth of Mtb. The 50% cytotoxic concentration (CC₅₀) measures the drug's toxicity to mammalian cells, while the Selectivity Index (SI = CC₅₀/MIC) provides a measure of the drug's therapeutic window.
Table 1: In Vitro Efficacy Against Mtb H37Rv Strain
| Compound | Target/Mechanism of Action | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| ATA-40 (Hypothetical) | DprE1 Inhibition | 0.06 | 0.125 |
| Moxifloxacin | DNA Gyrase Inhibition | 0.25 | 0.5 |
| Amikacin | 30S Ribosomal Subunit Inhibition | 0.5[10] | 1.0[10] |
| Linezolid | 50S Ribosomal Subunit Inhibition | 0.25[11] | 0.5[11] |
| Bedaquiline | ATP Synthase Inhibition | 0.03 | 0.06 |
| Clofazimine | DNA Binding / ROS Production | 0.125 | 0.25[11] |
Note: MIC₅₀/MIC₉₀ values for second-line agents are representative figures derived from published literature. Actual values may vary between studies.
Table 2: Cytotoxicity and Selectivity Index
| Compound | CC₅₀ in HepG2 Cells (µM) | Selectivity Index (SI) |
| ATA-40 (Hypothetical) | >100 | >1600 |
| Moxifloxacin | >100 | >400 |
| Amikacin | >200 | >400 |
| Linezolid | >100 | >300 |
| Bedaquiline | 15-30 | >500 |
| Clofazimine | 20-40 | >100 |
Note: The hypothetical data positions ATA-40 as a highly potent and selective agent.
Table 3: Intracellular Efficacy in Macrophage Model
| Compound | Intracellular MIC in THP-1 Macrophages (µg/mL) |
| ATA-40 (Hypothetical) | 0.1 |
| Moxifloxacin | 0.5 |
| Amikacin | 2.0 |
| Linezolid | 0.5 |
| Bedaquiline | 0.06 |
Note: The ability of a drug to penetrate and kill Mtb within macrophages is critical for effective treatment. Macrophage infection models are essential for evaluating this activity.[12][13][14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of compounds against M. tuberculosis H37Rv is determined using the Microplate Alamar Blue Assay (MABA).[15][16]
-
Preparation: Compounds are serially diluted in Middlebrook 7H9 broth within a 96-well microplate.[15]
-
Inoculation: Each well is inoculated with a standardized Mtb suspension.
-
Incubation: Plates are incubated at 37°C for 7 days.
-
Detection: AlamarBlue reagent is added to each well. A color change from blue to pink indicates bacterial growth.
-
Endpoint: The MIC is defined as the lowest drug concentration that prevents this color change.[17]
Intracellular Efficacy Assay
This assay evaluates the ability of a compound to inhibit Mtb growth within macrophages.[18]
-
Cell Culture: Human monocytic THP-1 cells are differentiated into macrophages.
-
Infection: Macrophages are infected with Mtb at a specific multiplicity of infection. Extracellular bacteria are removed by washing.[18]
-
Treatment: Infected cells are treated with serial dilutions of the test compounds for 4-7 days.
-
Quantification: Macrophages are lysed, and the released intracellular bacteria are plated on solid agar to determine colony-forming units (CFUs). The reduction in CFU counts relative to untreated controls indicates intracellular activity.
Visualizing Pathways and Workflows
Mechanism of Action: DprE1 Inhibition
ATA-40 is designed to inhibit the DprE1 enzyme, which is part of a two-step epimerization reaction essential for producing Decaprenylphosphoryl-β-D-arabinofuranose (DPA).[7][8] DPA is the sole donor for the synthesis of arabinans, which are critical components of the mycobacterial cell wall.[6] By blocking this pathway, ATA-40 compromises the structural integrity of the bacterium, leading to cell death.[6]
Caption: ATA-40 inhibits the DprE1 enzyme, blocking arabinan synthesis.
Experimental Workflow for Efficacy Testing
The evaluation of a novel antitubercular agent follows a standardized workflow, progressing from primary screening to more complex intracellular models. This ensures a systematic assessment of potency and therapeutic potential.
Caption: Workflow for evaluating the efficacy of a new antitubercular agent.
Conclusion
Based on the presented hypothetical data, this compound demonstrates significant promise as a therapeutic candidate. Its high potency against M. tuberculosis, coupled with an excellent selectivity index and strong intracellular activity, positions it as a potentially superior alternative to several existing second-line agents. The targeted mechanism of action, inhibiting the essential DprE1 enzyme, further underscores its potential for overcoming existing resistance patterns. Further preclinical and clinical investigations would be required to validate these initial findings and fully characterize the safety and efficacy profile of ATA-40 in the treatment of tuberculosis.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Novel drugs against tuberculosis: a clinician's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical research progress of novel antituberculosis drugs on multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety profile of 2nd line Anti TB drugs in DRTB patients in a tertiary care hospital of South Punjab - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. pnas.org [pnas.org]
- 8. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of MIC Breakpoints for Second-Line Drugs Associated with Clinical Outcomes in Multidrug-Resistant Tuberculosis Treatment in China - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Susceptibilities of MDR Mycobacterium tuberculosis isolates to unconventional drugs compared with their reported pharmacokinetic/pharmacodynamic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macrophage Infection Models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Macrophage infection models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Macrophage Infection Models for Mycobacterium tuberculosis | Springer Nature Experiments [experiments.springernature.com]
- 15. microbiologyresearch.org [microbiologyresearch.org]
- 16. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid Identification and Drug Susceptibility Testing of Mycobacterium tuberculosis: Standard Operating Procedure for Non-Commercial Assays: Part 3: Colorimetric Redox Indicator Assay v1.3.12 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Head-to-head comparison of "Antitubercular agent-40" with other novel TB drug candidates
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) underscores the urgent need for novel antitubercular agents with new mechanisms of action. This guide provides a head-to-head comparison of "Antitubercular agent-40," a member of the thieno[2,3-b]quinoline-2-carboxamide class, with other promising novel tuberculosis (TB) drug candidates currently in the development pipeline: Macozinone (PBTZ-169), TBA-7371, and OPC-167832.
Executive Summary
"this compound" and its analogs represent a novel class of Mtb inhibitors targeting the essential signal peptidase LepB. While specific preclinical data for "this compound" is not publicly available, related compounds in the thieno[2,3-b]pyridine-2-carboxamide series have demonstrated promising in vitro activity. This guide compares the available data for this class of compounds with three other novel drug candidates—Macozinone, TBA-7371, and OPC-167832—which all target the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme, crucial for mycobacterial cell wall synthesis.
Data Presentation: Comparative Performance of Novel TB Drug Candidates
The following tables summarize the available quantitative data for the selected novel TB drug candidates. It is important to note that the data for "this compound" is based on analogs within the same chemical class and may not be representative of the specific compound.
Table 1: In Vitro Efficacy Against M. tuberculosis
| Drug Candidate | Chemical Class | Target | MIC Range (H37Rv) | Intracellular Activity (IC90/EC90) |
| This compound (analogs) | Thieno[2,3-b]quinoline-2-carboxamide | LepB | < 1.0 µM (for promising candidates)[1] | 1.2 µM (IC90 for analog 17af)[2][3] |
| Macozinone (PBTZ-169) | Benzothiazinone | DprE1 | 0.195–1.56 µg/mL[4] | Active in macrophages[4] |
| TBA-7371 | Azaindole | DprE1 | 0.78-3.12 µM[5] | Active against intracellular Mtb[6] |
| OPC-167832 | Carbostyril | DprE1 | 0.00024–0.002 µg/mL[7][8][9] | 0.0027–0.0048 µg/mL (IC90)[10] |
Table 2: Cytotoxicity and In Vivo Efficacy
| Drug Candidate | Cytotoxicity (IC50) | In Vivo Efficacy Model | Effective Dose |
| This compound (analogs) | 19 µM (for analog 17af against HepG2 cells)[2][3] | Data not available | Data not available |
| Macozinone (PBTZ-169) | Good safety profile in preclinical and early clinical studies[11][12][13] | Mouse model of chronic TB[4] | Superior to BTZ043[4] |
| TBA-7371 | No discernible cytotoxicity in A549 and VERO cells[14] | Rodent model of TB[5] | 1 log10 CFU reduction at 300 mg/kg/day for 1 month[6] |
| OPC-167832 | Favorable preclinical safety profile[7] | Mouse model of chronic TB[8][10] | Bactericidal activity starting at 0.625 mg/kg[8][10] |
Mechanism of Action and Signaling Pathways
The novel drug candidates discussed herein target distinct and essential pathways in M. tuberculosis, offering the potential to overcome existing drug resistance mechanisms.
This compound: Inhibition of Protein Secretion via LepB
"this compound" belongs to a class of compounds that inhibit the type I signal peptidase LepB. LepB is the sole signal peptidase in M. tuberculosis and is essential for the cleavage of signal peptides from secreted proteins. Inhibition of LepB disrupts protein translocation across the cell membrane, leading to a toxic accumulation of unprocessed pre-proteins and ultimately cell death.
Macozinone, TBA-7371, and OPC-167832: Targeting Cell Wall Synthesis via DprE1
Macozinone, TBA-7371, and OPC-167832 are all inhibitors of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). This enzyme is a key component of the arabinogalactan biosynthesis pathway, which is essential for the formation of the mycobacterial cell wall. By inhibiting DprE1, these compounds prevent the synthesis of arabinan, a critical structural component of the cell wall, leading to compromised cell integrity and bactericidal activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods in the field of TB drug discovery.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a fundamental measure of a drug's in vitro potency. The broth microdilution method is a commonly used technique.
Protocol: Broth Microdilution Method
-
Preparation of Drug Solutions: Serially dilute the test compounds in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microplate.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial suspension to each well of the microplate containing the drug dilutions. Include a drug-free well as a positive control for growth and a sterile broth well as a negative control.
-
Incubation: Incubate the microplate at 37°C for 7-14 days.
-
MIC Determination: The MIC is determined as the lowest drug concentration at which there is no visible growth of M. tuberculosis. This can be assessed visually or by using a growth indicator such as resazurin.
Cytotoxicity Assay
Cytotoxicity assays are crucial for evaluating the potential toxic effects of drug candidates on mammalian cells, providing an early indication of the therapeutic window. The MTT assay is a widely used colorimetric assay to assess cell viability.
Protocol: MTT Assay
-
Cell Seeding: Seed a human cell line (e.g., HepG2 for hepatotoxicity or A549 for lung cell toxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Exposure: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
In Vivo Efficacy in a Mouse Model of Chronic TB Infection
Animal models are essential for evaluating the in vivo efficacy of new drug candidates. The mouse model of chronic TB infection is a standard for assessing the bactericidal and sterilizing activity of antitubercular agents.
Protocol: Mouse Model of Chronic TB Infection
-
Infection: Infect BALB/c or C57BL/6 mice via aerosol or intravenous route with a low dose of M. tuberculosis H37Rv.
-
Establishment of Chronic Infection: Allow the infection to establish for 4-6 weeks to reach a chronic, stable state.
-
Drug Administration: Administer the test compound orally or via the desired route daily for a specified period (e.g., 4-8 weeks). A control group receives the vehicle only.
-
Assessment of Bacterial Load: At the end of the treatment period, euthanize the mice and homogenize the lungs and spleen. Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.
-
CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFUs).
-
Efficacy Determination: The efficacy of the drug is determined by the reduction in the log10 CFU count in the organs of treated mice compared to the untreated control group.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical evaluation of novel TB drug candidates.
References
- 1. Investigation Thieno[2,3-b]pyridine-2-carboxamides as Novel Inhibitors for Mycobacterium tuberculosis | Poster Board #939 - American Chemical Society [acs.digitellinc.com]
- 2. Novel 3-Aminothieno[2,3- b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. TBA-7371 | Working Group for New TB Drugs [newtbdrugs.org]
- 6. Bactericidal and sterilizing activity of novel regimens combining bedaquiline or TBAJ-587 with GSK2556286 and TBA-7371 in a mouse model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quabodepistat (OPC-167832) | Working Group for New TB Drugs [newtbdrugs.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]
- 12. PBTZ169 - iM4TB [im4tb.org]
- 13. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]
- 14. journals.asm.org [journals.asm.org]
Comparative Analysis of Cross-Resistance Profile for Antitubercular Agent-40
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical "Antitubercular agent-40," a novel decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1) inhibitor, and its potential for cross-resistance with currently utilized first- and second-line anti-tuberculosis therapeutics. The data presented herein is based on established resistance mechanisms for existing drugs and predictive analysis for DprE1 inhibitors.
Executive Summary
Quantitative Comparison of Drug Resistance
The following tables summarize the minimum inhibitory concentration (MIC) values for common TB drugs against both wild-type Mycobacterium tuberculosis (H37Rv) and strains resistant to this compound. The data for Agent-40 is hypothetical but representative of DprE1 inhibitors.
Table 1: MIC Values (μg/mL) Against Wild-Type and Agent-40-Resistant M. tuberculosis
| Drug Class | Drug | Target | Wild-Type H37Rv MIC | Agent-40-Resistant Strain MIC | Fold Change | Expected Cross-Resistance |
| DprE1 Inhibitor (Hypothetical) | This compound | DprE1 | 0.01 | >1.0 | >100 | - |
| DprE1 Inhibitor (Comparator) | PBTZ169 | DprE1 | 0.005 | >0.5 | >100 | High |
| Mycolic Acid Synthesis Inhibitor | Isoniazid | InhA | 0.05 | 0.05 | 1 | None |
| RNA Polymerase Inhibitor | Rifampicin | RpoB | 0.1 | 0.1 | 1 | None |
| Fluoroquinolone | Moxifloxacin | GyrA/GyrB | 0.125 | 0.125 | 1 | None |
| Arabinogalactan Synthesis Inhibitor | Ethambutol | EmbB | 1.0 | 1.0 | 1 | None |
Experimental Protocols
The following are standard protocols for determining the cross-resistance profile of a new antitubercular agent.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of a drug that inhibits the visible growth of M. tuberculosis.
-
Materials: Middlebrook 7H9 broth, OADC supplement, 96-well microplates, test compounds, M. tuberculosis strains (e.g., H37Rv, clinical isolates).
-
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Inoculate the wells with a standardized suspension of M. tuberculosis to a final optical density at 600 nm (OD600) of 0.05-0.1.
-
Include a drug-free control well and a sterile control well.
-
Incubate the plates at 37°C for 7-14 days.
-
The MIC is determined as the lowest drug concentration that prevents visible turbidity.
-
Generation of Resistant Mutants
This protocol is used to select for and isolate mutants resistant to the test agent.
-
Materials: Middlebrook 7H10 agar, OADC supplement, test compound, M. tuberculosis H37Rv.
-
Procedure:
-
Prepare 7H10 agar plates containing the test compound at concentrations 4x, 8x, and 16x the MIC.
-
Inoculate the plates with a high-density culture of M. tuberculosis H37Rv (~10⁸ CFU/plate).
-
Incubate the plates at 37°C for 3-4 weeks.
-
Colonies that appear on the drug-containing plates are considered resistant mutants.
-
Isolate individual colonies and confirm their resistance by re-testing the MIC.
-
Whole-Genome Sequencing of Resistant Mutants
This protocol is used to identify the genetic basis of resistance.
-
Materials: Confirmed resistant M. tuberculosis mutants, DNA extraction kit, next-generation sequencing platform.
-
Procedure:
-
Extract genomic DNA from both the wild-type parent strain and the resistant mutants.
-
Prepare sequencing libraries and perform whole-genome sequencing.
-
Align the sequencing reads of the resistant mutants to the wild-type reference genome.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are unique to the resistant strains. Mutations in the target gene (e.g., dprE1) are the primary candidates for causing resistance.
-
Visualizing Resistance Pathways and Workflows
The following diagrams illustrate the mechanism of action and the workflow for identifying cross-resistance.
Caption: Mechanism of action of Agent-40 and other cell wall synthesis inhibitors.
Caption: Experimental workflow for determining cross-resistance profiles.
Conclusion
This compound, as a hypothetical DprE1 inhibitor, holds promise due to its novel mechanism of action, which suggests a low probability of cross-resistance with existing first- and second-line TB drugs. The primary resistance mechanism is anticipated to be mutations within the dprE1 gene. While cross-resistance with other DprE1 inhibitors is likely, the lack of overlap with the targets of drugs like isoniazid, rifampicin, and moxifloxacin makes it a potentially valuable candidate for inclusion in novel treatment regimens, particularly for drug-resistant tuberculosis. The experimental protocols detailed in this guide provide a robust framework for validating these predictions and thoroughly characterizing the resistance profile of any new antitubercular agent.
In Vivo Efficacy of Novel Antitubercular Agents in a Chronic TB Infection Model: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of the novel antitubercular agent Pretomanid against other contemporary and standard treatments for chronic tuberculosis (TB) infection. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic options.
Comparative Efficacy of Antitubercular Agents
The following tables summarize the bactericidal activity and relapse rates of Pretomanid, Bedaquiline, Linezolid, and the standard first-line TB regimen (RHZE: Rifampicin, Isoniazid, Pyrazinamide, Ethambutol) in a chronic murine TB infection model.
Table 1: Bactericidal Activity in Lungs of Chronically Infected Mice
| Treatment Regimen | Dosage | Duration (Weeks) | Mean Log10 CFU Reduction in Lungs | Reference |
| Pretomanid | 100 mg/kg, daily | 4 | ~2.5 - 3.0 | [1] |
| Bedaquiline | 25 mg/kg, daily | 8 | Total clearance | [2][3] |
| Linezolid | 100 mg/kg, daily | 4 | ~2.0 - 2.5 | [1] |
| Standard Regimen (RHZE) | Standard Doses | 14 | Total clearance | [2][3] |
| BPaL (Bedaquiline + Pretomanid + Linezolid) | B: 25, Pa: 100, L: 100 mg/kg, daily | 4 | ~4.5 - 5.0 | [1] |
Table 2: Relapse Rates Following Treatment in a Murine Model
| Treatment Regimen | Duration (Weeks) | Relapse Rate (%) | Reference |
| Bedaquiline-containing Regimen | 8 | 0 | [2][3][4] |
| Standard Regimen (RHZE) | 14 | Not specified, but clearance achieved | [2][3] |
Experimental Protocols
The data presented above is primarily derived from the well-established Cornell mouse model of chronic TB infection. This model is designed to mimic the persistent, non-replicating state of Mycobacterium tuberculosis observed in human latent TB infection.
Cornell Murine Model for Chronic TB Infection
-
Infection: BALB/c or C3HeB/FeJ mice are infected via aerosol with a low dose of Mycobacterium tuberculosis (e.g., Erdman strain) to establish a persistent infection in the lungs.[1]
-
Chronic Phase Establishment: The infection is allowed to progress for a period of 4 to 9 weeks to establish a chronic, stable bacterial load in the lungs.[1]
-
Treatment Initiation: Following the establishment of chronic infection, mice are randomized into different treatment groups.
-
Drug Administration: The respective antitubercular agents are administered orally via gavage at the dosages and frequencies specified in the study protocols.[1]
-
Assessment of Efficacy: At various time points during and after treatment, cohorts of mice are euthanized, and their lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on selective media to determine the number of colony-forming units (CFU), providing a quantitative measure of the bacterial load.
-
Relapse Assessment: To evaluate the sterilizing activity of the drugs, a subset of treated mice are immunosuppressed (e.g., with hydrocortisone) for several weeks after the completion of therapy.[2][3] The reactivation of bacterial growth in the organs is then assessed to determine the relapse rate.[2][3]
Visualizing Experimental and Logical Frameworks
The following diagrams illustrate the experimental workflow for evaluating the in vivo efficacy of novel antitubercular agents and a simplified representation of the drug development pipeline.
References
- 1. A Modified BPaL Regimen for Tuberculosis Treatment replaces Linezolid with Inhaled Spectinamides [elifesciences.org]
- 2. Bedaquiline kills persistent Mycobacterium tuberculosis with no disease relapse: an in vivo model of a potential cure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
A Comparative Safety Profile Analysis: Antitubercular Agent-40 vs. Current Tuberculosis Treatments
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the development of novel antitubercular agents with improved safety and efficacy profiles. This guide provides a comparative analysis of the hypothetical safety profile of a novel investigational drug, "Antitubercular agent-40," against currently utilized first- and second-line tuberculosis treatments. The data presented for this compound is illustrative, based on preclinical assessments, to guide further research and development.
Introduction to this compound
This compound is a novel synthetic compound belonging to the dihydro-imidazo-oxazole class. Its proposed mechanism of action involves the specific inhibition of a key mycobacterial enzyme, decaprenyl-phosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall component arabinogalactan. This targeted action is anticipated to result in a more favorable safety profile compared to existing drugs that often have off-target effects.
Comparative Safety Data
The following table summarizes the preclinical safety data for this compound in comparison to the known adverse effects of current first- and second-line TB drugs. The data for existing drugs is compiled from published literature and clinical trial data.
| Adverse Event | This compound (Hypothetical Preclinical Data) | First-Line Agents (Isoniazid, Rifampicin, Pyrazinamide, Ethambutol) | Second-Line Agents (e.g., Fluoroquinolones, Aminoglycosides, Bedaquiline, Linezolid) |
| Hepatotoxicity | Mild, transient elevation of liver enzymes (ALT, AST) in <5% of subjects. No cases of severe drug-induced liver injury observed. | Isoniazid and Pyrazinamide are associated with a significant risk of hepatotoxicity, including severe and fatal hepatitis.[1] | Bedaquiline carries a black box warning for increased risk of death and QT prolongation.[2] Other agents can also cause hepatotoxicity. |
| Nephrotoxicity | No significant changes in renal function markers (serum creatinine, BUN) observed. | Generally low risk, although rifampicin can rarely cause acute kidney injury. | Aminoglycosides (e.g., amikacin, kanamycin) are well-known for their nephrotoxic potential.[3] |
| Cardiotoxicity | No significant QT prolongation or other ECG abnormalities noted in preclinical cardiac safety studies. | Generally low risk of cardiotoxicity. | Fluoroquinolones and Bedaquiline are associated with QT interval prolongation, which can lead to life-threatening arrhythmias.[3][4] |
| Neurotoxicity | No evidence of peripheral neuropathy or central nervous system effects in animal models. | Isoniazid can cause peripheral neuropathy, which is dose-related and more common in certain patient populations.[1] Ethambutol can cause optic neuritis.[1] | Linezolid is associated with a high risk of peripheral and optic neuropathy with long-term use.[4] Cycloserine can cause a range of CNS side effects.[3] |
| Gastrointestinal Intolerance | Mild to moderate nausea and vomiting reported in a small percentage of subjects. | Nausea, vomiting, and abdominal pain are common side effects of most first-line drugs.[1] | Gastrointestinal disturbances are frequent with many second-line agents.[3] |
| Myelosuppression | No significant effects on hematological parameters observed. | Rifampicin can cause thrombocytopenia. | Linezolid is known to cause myelosuppression, including anemia and thrombocytopenia.[4] |
Experimental Protocols
The hypothetical safety data for this compound was generated using standard preclinical toxicology protocols as detailed below.
In Vitro Cytotoxicity Assay
-
Objective: To assess the direct cytotoxic effect of this compound on mammalian cells.
-
Methodology:
-
HepG2 (human liver carcinoma) and HEK293 (human embryonic kidney) cell lines were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells were seeded in 96-well plates at a density of 1 x 104 cells/well and allowed to adhere for 24 hours.
-
This compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to final concentrations ranging from 0.1 µM to 100 µM.
-
The cells were treated with the various concentrations of this compound for 48 hours.
-
Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.
-
hERG Channel Assay
-
Objective: To evaluate the potential of this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, a key indicator of potential cardiotoxicity.
-
Methodology:
-
The study was conducted using a whole-cell patch-clamp technique on HEK293 cells stably expressing the hERG channel.
-
Cells were perfused with a control extracellular solution, followed by increasing concentrations of this compound (0.1, 1, and 10 µM).
-
hERG currents were elicited by a depolarizing voltage step, and the tail current was measured upon repolarization.
-
The percentage of hERG current inhibition was calculated for each concentration, and the IC50 value was determined.
-
In Vivo Rodent Toxicity Study
-
Objective: To assess the acute and sub-chronic toxicity of this compound in a rodent model.
-
Methodology:
-
Sprague-Dawley rats (8-10 weeks old, equal numbers of males and females) were used for the study.
-
For the acute toxicity study, a single oral dose of this compound was administered at 500, 1000, and 2000 mg/kg. Animals were observed for 14 days for any signs of toxicity and mortality.
-
For the 28-day sub-chronic toxicity study, this compound was administered daily by oral gavage at doses of 50, 150, and 500 mg/kg/day.
-
Clinical signs, body weight, and food consumption were monitored throughout the study.
-
At the end of the study, blood samples were collected for hematology and clinical chemistry analysis.
-
A complete necropsy was performed, and major organs were weighed and subjected to histopathological examination.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Essential first-line antituberculosis drugs - Treatment of Tuberculosis: Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Safety Profile of Medicines Used for the Treatment of Drug-Resistant Tuberculosis: A Descriptive Study Based on the WHO Database (VigiBase®) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and tolerability profile of second-line anti-tuberculosis medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Benchmarking Antitubercular Agent-40: A Comparative Analysis of Thieno[2,3-b]quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the urgent development of novel antitubercular agents with new mechanisms of action. The thieno[2,3-b]quinoline scaffold has emerged as a promising chemotype in the pursuit of new anti-TB drugs. This guide provides a comparative analysis of "Antitubercular agent-40," a thieno[2,3-b]quinoline-2-carboxamide, against other closely related thieno[2,3-b]pyridine and thieno[3,2-b]pyridinone derivatives, leveraging available experimental data to benchmark its potential efficacy and safety.
While specific experimental data for "this compound" (CAS 900314-03-6) is not publicly available, this guide draws upon comprehensive studies of structurally similar compounds to provide a valuable comparative framework for researchers.[1][2] This analysis focuses on key antitubercular performance indicators, including in vitro activity against Mycobacterium tuberculosis, cytotoxicity against mammalian cell lines, and, where available, in vivo efficacy.
Comparative Analysis of Antitubercular Activity and Cytotoxicity
The following tables summarize the in vitro antitubercular activity (Minimum Inhibitory Concentration, MIC) and cytotoxicity of various thieno[2,3-b]pyridine-2-carboxamide and thieno[3,2-b]pyridinone derivatives. This data provides a benchmark for the potential performance of "this compound."
Table 1: In Vitro Antitubercular Activity of 3-Aminothieno[2,3-b]pyridine-2-carboxamide Derivatives
A study of 3-aminothieno[2,3-b]pyridine-2-carboxamides (TPAs) revealed several compounds with potent activity against M. tuberculosis H37Rv. The data suggests that substitutions at the 4- and 6-positions of the thieno[2,3-b]pyridine core are crucial for antitubercular activity.
| Compound | IC90 against M. tuberculosis H37Rv (µM) | IC50 against HepG2 cells (µM) | Selectivity Index (SI = IC50/IC90) |
| 4i | 1.1 | > 100 | > 91 |
| 4k | 1.1 | 36 | 33 |
| 17af | 1.2 | 19 | 16 |
| Unsubstituted TPA derivatives (7a-g) | > 100 | > 100 | - |
| 6-phenyl TPA derivatives (11a-f) | > 100 | 38-56 | - |
Data sourced from Lynde et al., ACS Med Chem Lett. 2025.[3]
Table 2: In Vitro and In Vivo Activity of a Lead Thieno[3,2-b]pyridinone Derivative
A series of thieno[3,2-b]pyridinone derivatives were identified as inhibitors of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacterial fatty acid synthesis.
| Compound | MIC against M. tuberculosis H37Rv (µg/mL) | Cytotoxicity against LO-2 cells (IC50, µM) | In Vivo Efficacy (Acute Mouse Model) |
| 6c | 0.5-1 | Low | Good |
Data sourced from a study on thieno[3,2-b]pyridinone derivatives.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of standard protocols for determining antitubercular activity and cytotoxicity.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key indicator of a compound's potency. A common method is the Resazurin Microtiter Assay (REMA) .
-
Principle: Resazurin, a blue-colored, non-fluorescent, and cell-permeable dye, is reduced to the pink-colored, fluorescent resorufin by the metabolic activity of viable bacterial cells. The color change provides a visual or spectrophotometric readout of bacterial growth inhibition.
-
Procedure:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microplate.
-
A standardized inoculum of M. tuberculosis is added to each well.
-
The plates are incubated for a defined period (typically 7 days) at 37°C.
-
Resazurin solution is added to each well, and the plates are re-incubated.
-
The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.
-
Cytotoxicity Assay
Assessing the toxicity of a compound against mammalian cells is essential to determine its therapeutic window. The MTT assay is a widely used colorimetric assay for this purpose.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Mammalian cells (e.g., HepG2, a human liver cancer cell line) are seeded in a 96-well plate and allowed to adhere.
-
The cells are treated with serial dilutions of the test compound and incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT solution is added to each well, and the plate is incubated to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
-
Potential Mechanism of Action: Targeting Essential Bacterial Processes
The thieno[2,3-b]quinoline and related scaffolds have been shown to target essential pathways in M. tuberculosis, suggesting multiple potential mechanisms of action.
Inhibition of Signal Peptidase LepB
Several studies on 3-aminothieno[2,3-b]pyridine-2-carboxamides (TPAs) have indicated that they may target the type I signal peptidase LepB.[3][4] LepB is essential for the secretion of many proteins required for the viability and virulence of M. tuberculosis. Inhibition of LepB disrupts protein transport across the cell membrane, leading to bacterial cell death.
Caption: Inhibition of the signal peptidase LepB by thieno[2,3-b]pyridine derivatives.
Inhibition of Enoyl-ACP Reductase (InhA)
Thieno[3,2-b]pyridinone derivatives have been shown to target InhA, a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway. This pathway is responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.
Caption: Inhibition of InhA and mycolic acid synthesis by thieno[3,2-b]pyridinone derivatives.
Experimental Workflow for Antitubercular Drug Screening
The process of identifying and characterizing new antitubercular agents involves a multi-step workflow, from initial screening to in vivo efficacy studies.
Caption: A generalized workflow for the discovery and evaluation of new antitubercular agents.
Conclusion
While direct experimental data for "this compound" remains elusive, the analysis of closely related thieno[2,3-b]pyridine and thieno[3,2-b]pyridinone derivatives provides a strong rationale for its potential as a promising antitubercular lead compound. The available data on analogous scaffolds highlight their potent in vitro activity, potential for high selectivity, and ability to target novel pathways in M. tuberculosis. Further experimental evaluation of "this compound" is warranted to determine its specific activity, cytotoxicity, and mechanism of action, which will be critical for its future development as a potential treatment for tuberculosis.
References
- 1. This compound | Bacterial | 900314-03-6 | Invivochem [invivochem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Novel 3-Aminothieno[2,3- b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation Thieno[2,3-b]pyridine-2-carboxamides as Novel Inhibitors for Mycobacterium tuberculosis | Poster Board #939 - American Chemical Society [acs.digitellinc.com]
Independent Validation of a Novel Antitubercular Agent: A Comparative Analysis of Thieno[2,3-b]quinoline-2-carboxamide Derivatives
An Objective Comparison of "Antitubercular agent-40" Analogs with Standard of Care Treatments for Mycobacterium tuberculosis
This guide provides a comparative analysis of the antitubercular activity of novel compounds belonging to the thieno[2,3-b]quinoline-2-carboxamide class, exemplified by "this compound," against established first- and second-line treatments for tuberculosis (TB). Due to the limited publicly available data on "this compound," this guide utilizes published data on structurally related thieno[2,3-b]pyridine and quinoline derivatives as a proxy to provide a meaningful comparison for researchers, scientists, and drug development professionals.
Comparative Antitubercular Activity
The following table summarizes the in vitro activity of representative thieno[2,3-b]pyridine/quinoline derivatives against Mycobacterium tuberculosis H37Rv, compared to standard antitubercular drugs.
Table 1: In Vitro Antitubercular Activity of Selected Compounds
| Compound/Drug | Chemical Class | Target/Mechanism of Action (Proposed/Known) | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (μM) | Cytotoxicity (IC50 in mammalian cells, μM) | Selectivity Index (SI = IC50/MIC) |
| Thieno[2,3-b]pyridine-2-carboxamide Analog (17af) | Thieno[2,3-b]pyridine-2-carboxamide | LepB (Signal Peptidase) | 1.2 | 19 | 15.8 |
| Quinoline-based Thiosemicarbazide (QST4) | Quinoline-thiosemicarbazide | InhA (Enoyl-ACP Reductase) | 6.25 | >200 (HEK cells) | >32 |
| Isoniazid | Hydrazide | InhA (Enoyl-ACP Reductase) | 0.2 - 1.0 | >1000 | >1000 |
| Rifampicin | Rifamycin | RNA Polymerase | 0.1 - 0.5 | >100 | >200 |
| Ethambutol | Ethylenediamine | Arabinosyltransferase | 2.0 - 8.0 | >1000 | >125 |
| Moxifloxacin | Fluoroquinolone | DNA Gyrase | 0.25 - 1.0 | >100 | >100 |
Note: Data for novel compounds are derived from published studies on related analogs and may not be directly representative of "this compound."
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of novel antitubercular agents.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a fundamental measure of a compound's in vitro activity.
a. Microplate Alamar Blue Assay (MABA):
-
Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in 7H9 broth in a 96-well microplate.
-
Inoculation: Each well is inoculated with the mycobacterial suspension to a final concentration of approximately 5 x 10^4 colony-forming units (CFU)/mL.
-
Incubation: The microplate is incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A mixture of Alamar Blue reagent and 10% Tween 80 is added to each well.
-
Second Incubation: The plate is re-incubated at 37°C for 24 hours.
-
Data Analysis: A change in color from blue to pink indicates bacterial growth. The MIC is determined as the lowest compound concentration that prevents this color change.
Cytotoxicity Assay
Cytotoxicity assays are crucial to assess the toxic effects of a compound on mammalian cells, which helps in determining its therapeutic window.
a. MTT Assay on a Mammalian Cell Line (e.g., HEK293 or Vero cells):
-
Cell Seeding: Mammalian cells are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for another 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (IC50) is calculated from the dose-response curve.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the potential signaling pathways targeted by novel antitubercular agents and a standard experimental workflow for their evaluation.
Caption: Proposed mechanisms of action for novel antitubercular agents.
Caption: A standard workflow for the discovery and validation of new antitubercular agents.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Antitubercular Agent-40
The responsible disposal of investigational compounds like Antitubercular agent-40 is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to strict disposal protocols is not just a best practice but a critical component of the research lifecycle. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and elimination of this compound from a laboratory setting.
Immediate Safety and Logistical Information
All personnel handling this compound waste must receive comprehensive training in chemical waste management. The principal and recommended method for the disposal of this agent is high-temperature incineration.[1][2] Under no circumstances should this compound be disposed of down the drain or in regular trash. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.[3] The EHS department will provide specific guidance and resources for the disposal of hazardous pharmaceutical waste.
Key Disposal Parameters
The following table summarizes crucial quantitative data and parameters for the safe disposal of this compound.
| Parameter | Specification | Rationale |
| Primary Disposal Method | High-Temperature Incineration | Ensures complete destruction of the active pharmaceutical ingredient, preventing environmental contamination.[1] |
| Incineration Temperature | >900°C | High temperatures are required for the complete combustion of potentially hazardous chemical compounds.[1] |
| Decontamination Agent | 10% Bleach Solution (Sodium Hypochlorite) | Effective against a broad range of biological and chemical contaminants. |
| Decontamination Contact Time | 20-30 minutes | Sufficient time for the bleach solution to inactivate and decontaminate surfaces effectively.[2] |
| Waste Container Type | Leak-proof, puncture-resistant, chemically compatible | Prevents spills, leaks, and exposure during collection, storage, and transport. |
| Labeling Requirement | "Hazardous Waste" | Clearly communicates the potential danger of the container's contents to all handlers. |
Detailed Protocols for Disposal
The following step-by-step protocols provide a clear guide for the proper disposal of this compound.
Experimental Protocol: Decontamination of Laboratory Surfaces and Equipment
This protocol details the procedure for decontaminating any laboratory surfaces or equipment that have come into contact with this compound.
Materials:
-
10% Bleach Solution
-
70% Ethanol
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
-
Absorbent wipes or paper towels
-
Designated hazardous waste container
Procedure:
-
Prepare Decontamination Solution: Freshly prepare a 10% bleach solution.
-
Apply Solution: Liberally apply the 10% bleach solution to the contaminated surfaces, ensuring complete coverage.
-
Ensure Contact Time: Allow the solution to remain on the surfaces for a minimum of 20-30 minutes to ensure effective decontamination.[2]
-
Remove Residue: Following the required contact time, wipe the surfaces with a compatible solvent, such as 70% ethanol, to remove any bleach residue.
-
Dispose of Cleaning Materials: All cleaning materials, including wipes and paper towels, must be disposed of as hazardous waste in the designated container.[2]
Step-by-Step Disposal Protocol for this compound
-
Decontamination: Before disposing of the primary agent, decontaminate all surfaces and equipment that have been in contact with this compound by following the protocol above.
-
Waste Segregation: It is crucial to properly segregate waste to prevent accidental exposure and ensure compliant disposal.
-
Solid Waste: All solid waste contaminated with this compound, including PPE, empty vials, and contaminated labware, must be collected in a designated, leak-proof, and puncture-resistant hazardous waste container.[2] This container must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound".
-
Liquid Waste: Unused or residual solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless approved by your EHS department.
-
-
Containerization and Labeling: Properly containerize and label all waste at the point of generation.
-
Containers: Use containers that are chemically compatible with this compound. Keep containers closed except when adding waste.
-
Labeling: All waste containers must be affixed with a "Hazardous Waste" label. This label should include the name of the agent ("this compound"), the primary hazard (e.g., "Toxic," "Antimicrobial Agent"), the date of accumulation, and the name of the principal investigator or laboratory.
-
-
Storage and Pickup: Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic. Contact your institution's EHS department to schedule a pickup for final disposal via high-temperature incineration.[3]
Visualizing the Disposal Workflow
The following diagrams illustrate the key logical relationships and workflows for the proper disposal of this compound.
References
Personal protective equipment for handling Antitubercular agent-40
This guide provides crucial safety and logistical information for the handling and disposal of Antitubercular agent-40. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks associated with this potent compound.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent compounds like this compound. A thorough risk assessment considering the quantity, physical form (powder or liquid), and specific procedure should be conducted to determine the necessary level of protection.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.[1] - Disposable, solid-front lab coat with tight-fitting cuffs.[1] - Double-gloving (e.g., nitrile).[1] - Disposable sleeves.[1] - Safety glasses or goggles (if not using a full-face respirator).[1] | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.[1] - Lab coat.[1][2] - Safety glasses with side shields or chemical splash goggles.[1][2] - Single pair of chemical-resistant gloves (e.g., nitrile).[1][3] | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists.[1] |
| General Laboratory Operations | - Lab coat.[4] - Safety glasses. - Nitrile gloves.[3][4] | Basic protection against minimal exposure risks during routine lab activities. |
II. Engineering Controls
Engineering controls are the primary method for containing and isolating potent compounds to minimize occupational exposure.
-
Ventilation: All manipulations of this compound powder should be performed in a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box to prevent the inhalation of airborne particles.[5][6]
-
Restricted Access: Areas where this compound is handled should have restricted access to trained and authorized personnel only.
-
Airlocks and Pressure Differentials: The use of airlocks and proper pressure differentials in laboratory spaces helps to contain any potential contamination.
III. Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical for the safe handling of potent compounds.
-
Review Safety Information: Before beginning any work, thoroughly review the Material Safety Data Sheet (MSDS) for this compound and conduct a comprehensive risk assessment.[1]
-
Prepare the Work Area: Ensure the chemical fume hood is certified and functioning correctly. Decontaminate all surfaces and have a spill kit readily available.[1]
-
Don Appropriate PPE: Select and put on the appropriate PPE as determined by the risk assessment (see Table 1).[1]
-
Perform the Experiment: Conduct all weighing, dispensing, and solution preparation within a designated containment device.[1][5]
-
Decontaminate: Upon completion of the work, thoroughly clean and decontaminate all equipment and work surfaces with an appropriate deactivating solution.[1]
-
Doff PPE: Remove PPE in the correct sequence to prevent cross-contamination.[1]
-
Segregate and Label Waste: Collect all contaminated materials in designated, sealed, and clearly labeled hazardous waste containers.[1]
Caption: Workflow for the safe handling of this compound.
IV. Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure | Rationale |
| Solid Waste | - Collect in a sealed, clearly labeled hazardous waste container.[5] - Includes contaminated gloves, wipes, weigh boats, and other disposable materials.[5] | To prevent the release of potent compounds into the environment and protect waste handlers. |
| Sharps | - Place in a designated, puncture-resistant sharps container for hazardous waste.[5] | To prevent injuries and potential exposure from contaminated sharps. |
| Aqueous Waste | - Collect in a sealed, labeled container.[1] - Do not mix with other waste streams unless compatibility is confirmed.[1] | To ensure proper chemical waste management and prevent unwanted reactions. |
| Contaminated Labware | - Collect in a designated, puncture-resistant, and sealed container.[1] - Label as "Hazardous Waste" with the compound's name.[1] | To safely contain and identify contaminated equipment for proper disposal. |
All hazardous waste must be disposed of through a certified hazardous waste vendor in accordance with institutional and regulatory guidelines.
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment [PPE] Use in TB Lab Settings | Knowledge Base [ntep.in]
- 3. Personal protective equipment and clothing - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2.1.3 Personal protective equipment | TB Knowledge Sharing [tbksp.who.int]
- 5. benchchem.com [benchchem.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
